O-isopentylhydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-(3-methylbutyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2)3-4-7-6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQHIWVGRRUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70851086 | |
| Record name | O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70851086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51951-35-0 | |
| Record name | O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70851086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O-isopentylhydroxylamine hydrochloride chemical properties
Chemical Class: Alkoxyamine Salt | CAS: 51951-35-0 (HCl salt)
Executive Summary
O-Isopentylhydroxylamine hydrochloride (also known as O-(3-methylbutyl)hydroxylamine hydrochloride) is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry. Distinguished by its branched isopentyl group, it serves as a critical building block for introducing hydrophobic "hydroxalog" motifs—bioisosteres of ethers and alkanes that enhance metabolic stability while maintaining lipophilicity.
This guide details the physicochemical properties, synthetic pathways, and reaction mechanisms of this compound, designed for researchers optimizing oxime ligations or exploring novel pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Core Data Table
| Property | Specification |
| IUPAC Name | O-(3-methylbutyl)hydroxylamine hydrochloride |
| CAS Number | 51951-35-0 (HCl salt); 19411-65-5 (Free base) |
| Molecular Formula | |
| Molecular Weight | 139.62 g/mol |
| Structure | |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (ether, hexane). |
| Hygroscopicity | High (Store under inert atmosphere).[1] |
Spectroscopic Signature (Predicted)
Based on homolog data (O-isobutyl/O-benzyl derivatives) and substituent effects.
-
NMR (400 MHz,
):-
4.15 ppm (t, 2H,
): Significant deshielding due to the adjacent oxygen atom. -
1.65 ppm (m, 1H,
): Methine proton. -
1.55 ppm (q, 2H,
): Methylene bridge. -
0.92 ppm (d, 6H,
): Characteristic isopropyl doublet.
-
4.15 ppm (t, 2H,
-
Mass Spectrometry (ESI+):
(Free base cation).
Synthetic Pathway: The Modified Gabriel Route
The most robust synthesis for primary alkoxyamines avoids over-alkylation by using a protected N-hydroxyimide. The phthalimide route is the industry standard for high-purity O-isopentylhydroxylamine.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via N-hydroxyphthalimide alkylation followed by hydrazinolysis.
Detailed Protocol
Step 1: Alkylation (Formation of N-Isopentyloxyphthalimide)
-
Reagents: Dissolve N-Hydroxyphthalimide (1.0 eq) in anhydrous DMF. Add Isopentyl bromide (1.1 eq) and Triethylamine (1.2 eq).
-
Note: The red color change initially observed is the deprotonated N-oxide anion.
-
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (NHPI consumes rapidly).
-
Workup: Pour into ice water. The intermediate usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Step 2: Deprotection (Hydrazinolysis)
-
Reagents: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine hydrate (1.05 eq).
-
Reaction: Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.
-
Isolation: Cool to 0°C, filter off the byproduct. The filtrate contains the free alkoxyamine.
Step 3: Salt Formation
-
Acidification: Add 4M HCl in dioxane to the filtrate dropwise until pH < 3.
-
Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to remove organic impurities. The hydrochloride salt precipitates as a white hygroscopic solid.
Reactivity & Applications
The Alpha-Effect in Oxime Ligation
O-Isopentylhydroxylamine exhibits enhanced nucleophilicity due to the Alpha-Effect —the repulsion between the lone pair on the nitrogen and the adjacent oxygen lone pair raises the energy of the HOMO, making the amine more reactive toward electrophiles (carbonyls) than a standard primary amine.
Key Reaction: Condensation with ketones/aldehydes to form Oxime Ethers .
This reaction is chemoselective at pH 4.5, as aliphatic amines are protonated (unreactive) while the alkoxyamine (
Mechanism Diagram
Caption: Mechanism of oxime ether formation. The reaction is thermodynamically driven by the stability of the C=N-O bond.
Medicinal Chemistry: The "Hydroxalog" Strategy
In drug design, replacing an alkyl chain or ether linkage with an alkoxyamine moiety (the "hydroxalog" approach) can significantly alter pharmacokinetics.
-
Metabolic Stability: The N-O bond is resistant to Cytochrome P450 oxidative dealkylation compared to standard ethers.
-
Lipophilicity: The isopentyl group maintains the hydrophobic character required for binding pockets, while the polar head group can engage in hydrogen bonding.
-
Application: Used in fragment-based drug discovery to probe hydrophobic sub-pockets while providing a handle for further conjugation.
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. |
| Toxicity | Potential methemoglobinemia agent | Avoid inhalation of dust. Work in a fume hood. |
| Stability | Hygroscopic; Oxidizer incompatible | Store at 2-8°C under Argon/Nitrogen. |
Self-Validating QC Check:
-
Silver Nitrate Test: Dissolve a small amount in water; add
. A thick white precipitate ( ) confirms the hydrochloride salt form. -
Solubility Check: The compound should dissolve clearly in water. Turbidity suggests degradation to the free base or contamination with the phthalimide intermediate.
References
-
Synthesis & Properties: O-Isopentylhydroxylamine hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Medicinal Chemistry Application: The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. J. Med. Chem. (2022).[2][3][4][5] Link
-
Mechanistic Insight: Reactivity of Alpha-Nucleophiles in Nucleophilic Substitution. J. Org.[6] Chem. Link
-
Synthetic Methodology: Preparation of N-alkoxyphthalimides as precursors to alkoxyamines. Organic Syntheses. Link
Sources
- 1. Isopentylamine Hydrochloride | 541-23-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
O-isopentylhydroxylamine hydrochloride CAS number 51951-35-0
Technical Whitepaper: O-Isopentylhydroxylamine Hydrochloride (CAS 51951-35-0) [1]
Executive Summary
O-Isopentylhydroxylamine hydrochloride (CAS 51951-35-0), also known as O-isoamylhydroxylamine HCl, is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry . Its core utility lies in its ability to react with carbonyl groups (aldehydes and ketones) to form stable oxime ethers .
Unlike simple hydroxylamine, the isopentyl group imparts significant lipophilicity to the resulting conjugates. This physicochemical property is exploited in two main fields:[2][3]
-
Glycomics: As a hydrophobic tag for reducing sugars, enhancing retention on Reverse-Phase HPLC (RP-HPLC) and improving ionization efficiency in Mass Spectrometry (MS).
-
Drug Discovery: As a building block for installing the isopentyloxyamino pharmacophore, a stable bioisostere of ethers/amines found in various agrochemicals and kinase inhibitors.
Chemical Profile & Properties[1][2][4][5][6][7]
| Property | Specification |
| Chemical Name | O-Isopentylhydroxylamine hydrochloride |
| Synonyms | O-Isoamylhydroxylamine HCl; 1-(Aminooxy)-3-methylbutane hydrochloride |
| CAS Number | 51951-35-0 |
| Molecular Formula | |
| Molecular Weight | 139.62 g/mol |
| Structure | |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (as salt) |
| Melting Point | 125–130 °C (Typical for O-alkylhydroxylamine salts) |
| pKa | ~4.5 (Conjugate acid of the alkoxyamine) |
Core Mechanism: Chemoselective Oxime Ligation
The defining reaction of O-isopentylhydroxylamine is the condensation with carbonyls. This reaction is chemoselective at acidic-to-neutral pH (4.0–6.0), favoring aldehydes/ketones over carboxylic acids or amides.
Reaction Pathway:
-
Nucleophilic Attack: The lone pair on the nitrogen of the alkoxyamine attacks the electrophilic carbonyl carbon.
-
Hemiaminal Formation: A transient tetrahedral intermediate forms.
-
Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable oxime ether.
Key Advantage: The resulting oxime ether bond (
Figure 1: Mechanism of Oxime Ligation using O-Isopentylhydroxylamine.
Application 1: Hydrophobic Tagging in Glycomics
In glycan analysis, free glycans are highly polar and difficult to separate using standard C18 Reverse-Phase (RP) columns. They also suffer from poor ionization in ESI-MS.
The Solution: Derivatizing the reducing end of the glycan with O-isopentylhydroxylamine converts the hydrophilic aldehyde into a hydrophobic isopentyl oxime .
Benefits:
-
RP-HPLC Retention: The isopentyl tail (
) provides sufficient hydrophobicity to retain glycans on C18 columns, allowing for high-resolution separation of isomers. -
MS Sensitivity: The organic tag improves desolvation in the electrospray droplet, enhancing signal intensity in positive mode MS (
). -
Stability: Unlike Schiff bases formed with simple amines (which require reduction with
), the oxime ether is stable without reduction, simplifying the workflow.
Experimental Protocol: Glycan Labeling
Note: This protocol is adapted for standard alkoxyamine labeling of reducing sugars.
Reagents:
-
Labeling Reagent: 0.1 M O-Isopentylhydroxylamine HCl in Acetate Buffer.
-
Buffer: 0.5 M Sodium Acetate, pH 4.5.
-
Sample: 10–50 µg of released N-glycans or O-glycans (dried).
Step-by-Step:
-
Preparation: Dissolve the dried glycan sample in 20 µL of the Labeling Reagent solution.
-
Incubation: Seal the reaction vial and incubate at 55°C for 2 hours . (Higher temperatures accelerate the reaction but risk sialic acid loss; 55°C is a safe compromise).
-
Cleanup: Add 200 µL of cold acetonitrile (ACN) to precipitate proteins (if any) or to prepare for HILIC/SPE cleanup.
-
Purification (Optional but Recommended): Pass the mixture through a graphitized carbon cartridge or a HILIC SPE tip to remove excess reagent salts.
-
Analysis: Reconstitute in 20% ACN/Water and inject into LC-MS.
Application 2: Medicinal Chemistry Intermediate
O-Isopentylhydroxylamine is a critical "building block" for synthesizing oxime ether pharmacophores. This structural motif is prevalent in:
-
Antibiotics: Third-generation cephalosporins often contain alkoxyimino side chains to improve stability against beta-lactamases.
-
Agrochemicals: Cyclohexanedione oxime herbicides (e.g., Clethodim analogs) utilize alkoxyamine side chains to inhibit Acetyl-CoA carboxylase (ACCase).
-
Kinase Inhibitors: The oxime ether linker provides a rigid yet metabolically stable spacer.
Synthetic Route: Preparation of O-Isopentylhydroxylamine
If commercial stock is unavailable, the reagent can be synthesized via the Gabriel Synthesis route using N-hydroxyphthalimide. This method prevents over-alkylation (formation of N,O-dialkyl species).
Figure 2: Synthetic pathway for O-Isopentylhydroxylamine from N-hydroxyphthalimide.
Protocol Summary (Synthesis):
-
Alkylation: React N-hydroxyphthalimide (1.0 eq) with isopentyl bromide (1.1 eq) and
(1.5 eq) in DMF at 70°C for 4 hours. Pour into water to precipitate the phthalimide intermediate. -
Deprotection: Reflux the intermediate with hydrazine hydrate (1.2 eq) in ethanol for 2 hours. The phthalhydrazide byproduct precipitates out.
-
Isolation: Filter off the byproduct. Acidify the filtrate with HCl/Dioxane to precipitate O-isopentylhydroxylamine hydrochloride . Recrystallize from Ethanol/Ether.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Handling: Alkoxyamine salts are generally stable but hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents. Avoid contact with carbonyls unless reaction is intended.
-
First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12204289 (O-Isopentylhydroxylamine). Retrieved from .
-
-
Glycan Labeling Methodology
-
Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. (Describes general alkoxyamine/oxime ligation principles for glycans). Link
-
-
Synthetic Applications (Oxime Ethers)
-
Google Patents (2021). CN112851544A - Synthetic method of O-alkenyl hydroxylamines. (Describes the N-hydroxyphthalimide route for alkoxyamine synthesis). Link
-
-
General Reactivity of Alkoxyamines
-
Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481. (Foundational text on the kinetics of nucleophilic attack by hydroxylamine derivatives). Link
-
Sources
Technical Monograph: O-(3-Methylbutyl)hydroxylamine Hydrochloride
This guide serves as a definitive technical monograph on O-(3-methylbutyl)hydroxylamine hydrochloride , a specialized alkoxylamine building block used in the synthesis of lipophilic oxime ethers for medicinal chemistry and chemical biology.[1]
Synthesis, Reactivity, and Applications in Drug Discovery[1]
Molecular Weight: 139.62 g/mol [1]Executive Summary
O-(3-methylbutyl)hydroxylamine hydrochloride (also known as O-isoamylhydroxylamine hydrochloride) is a critical reagent for introducing the isopentyl (isoamyl) moiety into molecular scaffolds via oxime linkages.[1] Unlike simple methoxy or ethoxy variants, the isopentyl group provides a specific steric bulk and lipophilic profile (
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The compound consists of a hydroxylamine core O-alkylated with a 3-methylbutyl chain, stabilized as a hydrochloride salt.[1]
| Property | Specification |
| IUPAC Name | O-(3-methylbutyl)hydroxylamine hydrochloride |
| Common Name | O-Isoamylhydroxylamine HCl |
| Structure | |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |
| Acidity | Weakly acidic in aqueous solution (ammonium salt character) |
| Key Functionality | Nucleophilic |
Synthetic Pathways
The direct alkylation of hydroxylamine is often non-selective, leading to mixtures of N- and O-alkylated products.[1] The industry-standard protocol utilizes a protected precursor strategy (Gabriel-type synthesis) to ensure exclusive O-alkylation.[1]
The N-Hydroxyphthalimide Route
This method is preferred for its high regioselectivity and crystalline intermediates.[1]
-
Alkylation: N-Hydroxyphthalimide is treated with 1-bromo-3-methylbutane (isoamyl bromide) in the presence of a base (e.g.,
or DBU) in a polar aprotic solvent (DMF or Acetonitrile).[1] -
Deprotection: The resulting N-isoamyloxyphthalimide intermediate undergoes hydrazinolysis (using hydrazine hydrate) or acidic hydrolysis to release the free O-alkyl hydroxylamine.[1]
-
Salt Formation: Treatment with anhydrous HCl (in dioxane or ether) precipitates the final hydrochloride salt.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and its downstream application.
Figure 1: Regioselective synthesis of O-(3-methylbutyl)hydroxylamine HCl via the phthalimide protection strategy.
Reactivity & Mechanism: Oxime Ligation
The primary application of this reagent is the condensation with carbonyls (aldehydes and ketones) to form O-isoamyl oxime ethers .[1] This reaction is favored by the "alpha-effect," where the adjacent oxygen atom increases the nucleophilicity of the nitrogen lone pair.[1]
Mechanistic Insight
The reaction proceeds via an acid-catalyzed addition-elimination mechanism:[1]
-
Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity at the carbonyl carbon.[1]
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.
-
Proton Transfer: Rapid proton transfer generates a carbinolamine intermediate.
-
Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.
Critical Optimization: The pH must be carefully controlled (typically pH 4-5).[1]
-
pH too low (<3): The hydroxylamine amine is fully protonated (
), destroying its nucleophilicity. -
pH too high (>6): The carbonyl activation is insufficient, slowing the rate.[1]
Figure 2: Mechanistic pathway for the condensation of O-isoamylhydroxylamine with carbonyl substrates.
Applications in Drug Discovery (Case Studies)
The O-isopentyl group is not merely a passive linker; it is a strategic tool for Structure-Activity Relationship (SAR) optimization.[1] It introduces a branched, hydrophobic tail that can fill specific hydrophobic pockets in enzymes or receptors.
Case Study 1: CK1δ Inhibitors (Neurodegenerative Disease)
In the development of Casein Kinase 1 delta (CK1δ) inhibitors derived from Riluzole, the modification of the hydroxylamine side chain was pivotal.
-
Challenge: Enhance potency and blood-brain barrier (BBB) permeability.
-
Solution: Researchers synthesized O-isopentyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)hydroxylamine .[1][2]
-
Result: The isopentyl derivative (Compound 98) demonstrated superior activity (
) compared to shorter linear chains, likely due to optimal hydrophobic interactions within the kinase ATP-binding pocket.[1]
Case Study 2: CAR Activation (Metabolic Disorders)
The Constitutive Androstane Receptor (CAR) regulates drug metabolism.[1][3] In a study of coumarin derivatives:
-
Experiment: A library of O-alkyl oximes was synthesized, varying from methyl to hexyl.
-
Finding: The O-isopentyl variant (Compound 49) showed a distinct biological profile compared to the n-pentyl isomer, highlighting the importance of the branching methyl group in receptor ligand recognition.[1]
Experimental Protocol: General Oxime Synthesis
Standard Operating Procedure for the derivatization of a generic ketone.
Materials:
-
Substrate: 1.0 eq (Ketone/Aldehyde)[1]
-
Reagent: 1.2 – 1.5 eq O-(3-methylbutyl)hydroxylamine HCl [1]
-
Base: 1.5 eq Pyridine or Sodium Acetate (to buffer HCl)[1]
Procedure:
-
Dissolution: Dissolve the ketone substrate in absolute ethanol (0.1 M concentration).
-
Addition: Add the O-(3-methylbutyl)hydroxylamine hydrochloride in a single portion.
-
Buffering: Add the base (Pyridine or NaOAc). The solution should be clear to slightly cloudy.
-
Reflux: Heat the mixture to reflux (70-80°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.[1]
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water and extract with Ethyl Acetate (x3).
-
Wash the organic layer with 1N HCl (to remove excess pyridine/hydroxylamine), then Brine.
-
Dry over
and concentrate.
-
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Handling and Safety
-
Corrosivity: Hydroxylamine salts are corrosive to skin and eyes. Wear nitrile gloves and safety goggles.
-
Sensitization: Potential skin sensitizer.[5] Avoid inhalation of dust.
-
Stability: Hygroscopic.[6][7] Store in a desiccator or tightly sealed container at cool temperatures (4°C is optimal for long-term storage).
-
Incompatibility: Avoid contact with strong oxidizing agents.[7]
References
-
Synthesis of O-substituted hydroxylamines: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[8] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638.
-
CK1δ Inhibitor Study: "Synthesis and Biological Evaluation of Riluzole Derivatives as Casein Kinase 1 Delta Inhibitors." University of Trieste Doctoral Thesis / ResearchGate. (Contextualizing Compound 98).
-
CAR Activation Study: "Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation." Molecules, 2018. (Contextualizing O-isopentyl effects). [1]
-
General Oxime Chemistry: Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. [1]
Sources
- 1. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]
- 2. arts.units.it [arts.units.it]
- 3. Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hydroxylammonium chloride [chemister.ru]
- 5. KR20140015483A - Method for synthesizing ketobenzofuran derivatives - Google Patents [patents.google.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 8. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
Technical Guide: Synthesis Pathways for O-Isopentylhydroxylamine Hydrochloride
Executive Summary
Target Molecule: O-Isopentylhydroxylamine Hydrochloride
CAS: 110237-99-1 (HCl salt) / 59233-66-4 (Free base)
Synonyms: O-Isoamylhydroxylamine HCl, (3-Methylbutoxy)amine hydrochloride.
Formula:
This technical guide details the synthesis of O-isopentylhydroxylamine hydrochloride, a critical alkoxyamine intermediate used in the development of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, agrochemicals, and kinase inhibitors. Due to the ambident nucleophilicity of hydroxylamine (
We present three distinct pathways, prioritized by scale and purity requirements:
-
The Phthalimide Route (Method A): The "Gold Standard" for laboratory-scale purity.
-
The Acetone Oxime Route (Method B): The preferred method for cost-effective scale-up.
-
The N-Boc Route (Method C): A rapid, high-yield method for medicinal chemistry applications.
Part 1: Strategic Retrosynthesis & Pathway Selection
The synthesis relies on masking the nitrogen atom to force nucleophilic attack from the oxygen atom onto the isopentyl electrophile.
Comparative Analysis of Methodologies
| Feature | Method A: Phthalimide Protection | Method B: Acetone Oxime Protection | Method C: N-Boc Protection |
| Mechanism | |||
| Selectivity | Excellent (Exclusive O-alkylation) | Good (Trace N-alkylation possible) | Excellent |
| Atom Economy | Low (Phthalhydrazide waste) | High (Acetone byproduct volatile) | Moderate |
| Reagent Cost | Moderate | Low | High |
| Scalability | < 100g (Solubility limits) | > 1 kg (Industrial preferred) | < 10g (MedChem preferred) |
| Safety Profile | Hydrazine use requires care | Volatile acetone byproduct | Gas evolution ( |
Part 2: Method A – The Phthalimide Protocol (Laboratory Standard)
Principle
This method utilizes N-hydroxyphthalimide (NHPI) as the nucleophile. The bulky phthalimide group effectively blocks the nitrogen, ensuring exclusive O-alkylation. The phthalimide moiety is subsequently cleaved using hydrazine hydrate (Ing-Manske procedure) or methylhydrazine.
Reaction Scheme Visualization
Figure 1: The Phthalimide synthesis pathway utilizing the Ing-Manske protocol.
Experimental Protocol
Step 1: Synthesis of N-Isopentyloxyphthalimide
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents: Charge N-hydroxyphthalimide (16.3 g, 100 mmol), anhydrous DMF (100 mL), and anhydrous Potassium Carbonate (
, 20.7 g, 150 mmol). -
Alkylation: Add 1-bromo-3-methylbutane (isopentyl bromide) (13.2 mL, 110 mmol) dropwise via syringe.
-
Reaction: Heat the red/orange suspension to 60°C for 4–6 hours. The color will fade to light yellow as the reaction completes. Monitor by TLC (30% EtOAc/Hexanes).
-
Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven.[1][2]
-
Yield Expectation: 85–90% (approx. 20–21 g).
-
Step 2: Deprotection to O-Isopentylhydroxylamine HCl
-
Cleavage: Dissolve the intermediate (20 g, 85 mmol) in Ethanol (150 mL). Add Hydrazine monohydrate (4.5 mL, 93 mmol).
-
Reflux: Heat to reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.
-
Isolation: Acidify the filtrate with 4M HCl in dioxane (or concentrated aqueous HCl). Evaporate the solvent under reduced pressure.
-
Purification: The residue is often a waxy solid or oil. Recrystallize from Ethanol/Diethyl Ether to obtain white hygroscopic crystals.
-
Final Yield: 75–80%.
-
Part 3: Method B – The Acetone Oxime Protocol (Scalable)
Principle
Acetone oxime serves as a cost-effective surrogate for hydroxylamine. The oxime oxygen is alkylated, forming an oxime ether.[3] Acidic hydrolysis releases acetone (which can be distilled off) and the desired hydroxylamine salt. This avoids the use of hydrazine.[4][5][6][7]
Reaction Scheme Visualization
Figure 2: The Acetone Oxime route, preferred for reactions exceeding 100g.
Experimental Protocol
-
Reagent Preparation: In a 1L 3-neck flask, dissolve Acetone Oxime (36.5 g, 0.5 mol) in Toluene (300 mL).
-
Deprotonation: Add powdered KOH (33.6 g, 0.6 mol) and a phase transfer catalyst (e.g., TBAB, 1.6 g) [1].
-
Alkylation: Heat to 80°C and add Isopentyl bromide (75.5 g, 0.5 mol) dropwise over 1 hour. Reflux for 4 hours.
-
Intermediate Isolation: Cool, wash with water (2 x 100 mL) to remove salts. The Toluene layer contains the Acetone O-isopentyloxime.
-
Hydrolysis: Add 10% Hydrochloric acid (200 mL) to the toluene layer. Reflux with vigorous stirring for 2 hours. The acetone formed will distill off or remain in the organic phase depending on the setup.
-
Extraction: Separate the layers. The aqueous layer contains the product salt.[5] The toluene layer contains unreacted impurities.
-
Concentration: Evaporate the aqueous layer to dryness under vacuum (rotary evaporator, bath < 50°C).
-
Crystallization: Triturate the residue with anhydrous ether to induce crystallization.
Part 4: Critical Quality Attributes (CQA)
To validate the synthesis, the following analytical data must be met:
| Attribute | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 135–138 °C (Lit. varies by solvate) | Capillary MP |
| 1H NMR ( | 400 MHz NMR | |
| Identity | Absence of phthalimide/acetone peaks | NMR/IR |
| Chloride Content | 22.8% - 23.2% (Theoretical: 23.08%) | Argentometric Titration |
Part 5: Safety & Handling
Hydroxylamine Hazard
While O-substituted hydroxylamines are more stable than free hydroxylamine, they are still potentially explosive if heated under confinement.
-
Protocol Rule: Never distill the free base of O-isopentylhydroxylamine above 100°C without a vacuum.
-
Storage: Store the Hydrochloride salt; it is significantly more stable than the free base.
Alkylating Agents
Isopentyl bromide is an alkylating agent.
-
PPE: Double nitrile gloves and fume hood are mandatory.
-
Neutralization: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.
References
- Process for preparing O-substituted hydroxylammonium salts.
-
Simple Preparation of O-Substituted Hydroxylamines
-
Synthesis of O-alkylhydroxylamines.
- Source:Organic Chemistry Portal (Abstracts of key papers).
- Relevance: Aggregates various methodologies including Mitsunobu and direct alkyl
-
URL:[Link]
- Process for preparing N,O-dialkylhydroxylamine and its salts.
Sources
- 1. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. US5557013A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]
- 4. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]
- 6. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 7. Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Synthesis of O-Isopentylhydroxylamine HCl: The Ethyl Acethydroximate Route
Executive Summary
This technical guide details the synthesis of O-isopentylhydroxylamine hydrochloride (
O-substituted hydroxylamines are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres of hydroxamic acids and key intermediates in the development of kinase inhibitors and IDO1 inhibitors. Direct alkylation of hydroxylamine is often plagued by N-alkylation and over-alkylation (quaternary salt formation). The ethyl acethydroximate strategy circumvents these issues by locking the nitrogen atom within an imidate structure, exclusively directing alkylation to the oxygen atom. This protocol provides a scalable, high-fidelity route suitable for drug development applications.
Strategic Rationale & Retrosynthesis
The synthesis relies on the ambident nucleophilicity of the acetohydroximate anion. While the nitrogen is part of the
Retrosynthetic Logic
-
Target: O-Isopentylhydroxylamine HCl.
-
Disconnection: N-O bond preservation; removal of the protecting group.
-
Intermediate: Ethyl O-isopentylacethydroximate.
-
Starting Materials: Ethyl acethydroximate (Ethyl N-hydroxyacetimidate) + 1-Bromo-3-methylbutane (Isopentyl bromide).
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway from ethyl acethydroximate to target alkoxyamine.
Experimental Protocol
Phase 1: O-Alkylation
Objective: Synthesize Ethyl O-isopentylacethydroximate.
Principle: Williamson ether synthesis type
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Ethyl acethydroximate | Substrate | 1.0 | Pre-synthesized or commercial |
| Sodium Ethoxide | Base | 1.05 | Freshly prepared 21% wt in EtOH |
| 1-Bromo-3-methylbutane | Electrophile | 1.1 | "Isopentyl bromide" |
| Ethanol (Absolute) | Solvent | - | Anhydrous required |
Procedure
-
Preparation of Salt: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge the Sodium Ethoxide solution. Cool to 0°C.[1]
-
Substrate Addition: Add Ethyl acethydroximate (1.0 equiv) dropwise. The solution may become turbid as the sodium salt forms. Stir for 30 minutes at 0-5°C to ensure complete deprotonation.
-
Mechanism Check: This forms the sodium ethyl acethydroximate species (
).
-
-
Alkylation: Add 1-Bromo-3-methylbutane (1.1 equiv) dropwise to the cold solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3-5 hours.
-
Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting hydroximate (polar) should disappear, replaced by the less polar O-alkylated ether.
-
-
Workup: Cool to room temperature. Filter off the precipitated Sodium Bromide (NaBr). Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Isolation: Dissolve the residue in Diethyl Ether, wash with water (
) to remove unreacted oxime/salts, dry over , and concentrate. The resulting oil (Ethyl O-isopentylacethydroximate) is sufficiently pure for the next step.
Phase 2: Acidic Hydrolysis
Objective: Cleave the acetimidate scaffold to release the amine.
Procedure
-
Hydrolysis: Dissolve the crude oil from Phase 1 in a minimal amount of Ethanol. Add 2N Hydrochloric Acid (excess, approx. 3 equiv relative to SM).
-
Reflux: Heat to mild reflux for 2 hours.
-
Purification: Evaporate the solvent to dryness under vacuum. The residue is the crude hydrochloride salt.
-
Recrystallization: Triturate the solid with anhydrous Diethyl Ether (to remove non-polar impurities). Recrystallize the remaining solid from hot Ethanol/Ethyl Acetate or Isopropanol.
-
Drying: Dry the white crystalline solid in a vacuum desiccator over
.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation (Self-Validating Systems)
To ensure the protocol was successful, compare the product against these expected parameters.
Proton NMR ( NMR, or )
-
Absence of Ethyl Group: The characteristic quartet (
ppm) and triplet ( ppm) corresponding to the of the starting acetohydroximate must be absent . -
Absence of Acetyl: The singlet (
ppm) from the group must be absent . -
Diagnostic Peak: A triplet at
ppm corresponding to the methylene group. -
Isopentyl Signals: Multiplet at
(methine/methylene) and a strong doublet at ppm (gem-dimethyl).
Melting Point
-
O-alkylhydroxylamine hydrochlorides typically have sharp melting points. While the specific MP for the isopentyl derivative should be confirmed with a standard, it is expected to be in the range of 120°C - 140°C (consistent with homologous series like O-butylhydroxylamine HCl).
Chemical Tests
-
Tollens' Reagent: O-alkylhydroxylamines reduce Tollens' reagent (silver mirror), confirming the presence of the
functionality. -
Ferric Chloride: Unlike hydroxamic acids, O-alkylhydroxylamines do not give a strong red/violet color with
, providing a negative control against incomplete hydrolysis or side reactions.
Safety & Toxicology
-
Ethyl Acethydroximate: Skin irritant.
-
Alkylating Agents (Isopentyl Bromide): Potential alkylating carcinogen. Handle in a fume hood.
-
Hydroxylamine Derivatives: Can be mutagenic. Avoid inhalation of dusts.
-
Thermal Hazards: The hydrolysis step generates Ethyl Acetate. Ensure proper venting of the reflux condenser to prevent pressure buildup.
References
-
Fuller, A. T., & King, H. (1947). Resolution of O-alkylhydroxylamines. Journal of the Chemical Society, 963–969. [Link]
- Core Reference: Establishes the foundational method for using ethyl acethydroxim
-
Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: A Versatile Route to O-Arylhydroxylamines.[4] Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
- Modern Application: Validates ethyl acetohydroximate as a robust "hydroxylamine equivalent" in modern c
-
Grohmann, C., et al. (2014). Functionalization of Hydroxylamines.[3][4] Organic Letters, 16(7), 1830–1832. [Link]
- Context: Discusses alternative routes and the stability of alkoxyamine salts.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. shaalaa.com [shaalaa.com]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. youtube.com [youtube.com]
Technical Whitepaper: Structural Analysis of O-Isopentylhydroxylamine Hydrochloride
Topic: Structural Analysis & Characterization of O-Isopentylhydroxylamine Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
O-Isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) is a specialized alkoxyamine reagent used primarily in chemoselective ligation (oxime ligation), glyco-engineering, and the synthesis of pharmaceutical intermediates.[1][2][3][4][5] Its structural integrity is critical for reaction stoichiometry and impurity profiling. This guide provides a comprehensive structural analysis, detailing synthetic origins to predict impurities, spectroscopic signatures (
Molecular Identity & Physicochemical Profile
The compound consists of an isopentyl (isoamyl) chain attached to the oxygen atom of a hydroxylamine moiety, stabilized as a hydrochloride salt. This O-alkylation renders the nitrogen nucleophilic but non-basic compared to alkylamines, a property exploited in specific conjugations at neutral-acidic pH.
| Property | Data |
| IUPAC Name | O-(3-Methylbutyl)hydroxylamine hydrochloride |
| Formula | |
| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |
| Structure | |
| Physical State | Hygroscopic white crystalline solid |
| Solubility | High in |
| pKa (Conjugate Acid) | ~4.0–4.5 (Typical for O-alkylhydroxylamines) |
Synthetic Pathway & Impurity Profiling[9]
Understanding the synthesis is a prerequisite for structural analysis, as it dictates the impurity profile (e.g., residual phthalimide, unreacted alkyl bromide). The most robust route involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis.
Synthetic Workflow (Graphviz)
Caption: Figure 1. Standard synthetic route via N-hydroxyphthalimide alkylation ensures O-selectivity over N-alkylation.
Critical Impurities
-
Phthalhydrazide: A byproduct of deprotection. Detectable via aromatic signals in NMR (
ppm). -
Isoamyl Alcohol/Bromide: Starting materials. Detectable via GC-MS or specific NMR shifts (
vs ). -
Ammonium Chloride: If neutralization is not performed carefully during workup.
Spectroscopic Characterization
This section details the expected spectral data derived from structure-activity relationships of analogous alkoxyamines. These protocols serve as the primary validation method.
Nuclear Magnetic Resonance (NMR)
The hydrochloride salt is best analyzed in DMSO-d6 or D2O to prevent exchange broadening of the ammonium protons.
H NMR (400 MHz, DMSO-d6) Predictions:-
10.95 (s, 3H):
. This broad singlet confirms the salt formation. It disappears in exchange. -
4.08 (t,
Hz, 2H): . The electronegativity of oxygen deshields these protons significantly compared to the parent alkyl halide ( ppm). -
1.65 (m, 1H):
. Methine proton.[6] -
1.52 (q,
Hz, 2H): . -
0.89 (d,
Hz, 6H): . The isopropyl terminus.[4][7]
-
73.5:
. (Diagnostic peak for O-alkylation).[4][8][6][9] -
37.2:
(beta position). -
24.8:
(methine). -
22.4:
(gem-dimethyl).
Vibrational Spectroscopy (FT-IR)
-
Ammonium Band (
): Broad, strong absorption characteristic of the species, often obscuring C-H stretches. -
C-O Stretch (
): Strong band confirming the ether linkage. -
Absence of C=O: Confirms removal of the phthalimide protecting group (no peaks at
).
Mass Spectrometry (LC-MS)
-
Method: ESI Positive Mode.
-
Observation: The salt dissociates in the source.
-
[M+H]+: m/z 104.1 (Calculated for
). -
Fragmentation: Loss of
(17 Da) or cleavage of the O-C bond may be observed at higher collision energies.
-
Quality Control & Assay Development
To ensure the material is suitable for drug development (e.g., conjugation to a ketone-containing payload), quantitative purity must be established.
Chloride Content Titration (Stoichiometry)
-
Objective: Confirm the mono-hydrochloride form and calculate "Salt Factor" for weight corrections in synthesis.
-
Protocol: Dissolve 50 mg in deionized water. Titrate with 0.1 N
using a chromate indicator (Mohr’s method) or potentiometric end-point detection. -
Calculation:
. Theoretical Cl% = 25.39%.
Analytical Logic Flow (Graphviz)
Caption: Figure 2. Analytical decision tree for validating chemical identity and salt stoichiometry.
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt of a small amine, the compound is hygroscopic.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Impact: Moisture absorption lowers the effective formula weight, leading to under-dosing in stoichiometric reactions.
-
-
Safety: O-Alkylhydroxylamines are skin irritants and potential sensitizers.
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Incompatibility: Avoid strong oxidizers and carbonyl compounds (aldehydes/ketones) during storage to prevent inadvertent oxime formation.
-
References
-
PubChem. O-Isopentylhydroxylamine. National Library of Medicine. Available at: [Link]
- Grochowski, E. & Jurczak, J.Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976.
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR [m.chemicalbook.com]
- 3. 4490-81-7|O-Isopropylhydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Isopentylhydroxylamine hydrochloride - Lead Sciences [lead-sciences.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 9. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of O-isoamylhydroxylamine hydrochloride
The following technical guide details the physicochemical profile, synthesis, and application of O-Isoamylhydroxylamine Hydrochloride , a specialized alkoxyamine reagent used in chemoselective ligation and medicinal chemistry.
Synonyms: O-Isopentylhydroxylamine HCl; O-(3-Methylbutyl)hydroxylamine hydrochloride
CAS (Free Base): 19411-65-5
Molecular Formula: C
Executive Summary
O-Isoamylhydroxylamine hydrochloride is a lipophilic alkoxyamine derivative primarily utilized as a "chemical handle" for installing isopentyl groups via stable oxime linkages. Unlike simple hydroxylamine (
Physicochemical Properties
The following data consolidates experimental and predicted values for the hydrochloride salt and its corresponding free base.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | 125–135 °C (Estimated) | Based on homolog O-Isobutylhydroxylamine HCl (126-130°C). |
| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents due to ionic character. |
| pKa (Conjugate Acid) | ~4.0 – 5.0 | The protonated amine ( |
| Reactivity | Enhanced nucleophilicity at nitrogen due to adjacent oxygen lone pair repulsion. | |
| Stability | Stable at Room Temp | Hydrolytically stable; avoid strong oxidizers. |
Synthetic Methodology: The Phthalimide Route
While simple alkylation of hydroxylamine often leads to N,O-dialkylation mixtures, the Gabriel Synthesis adaptation is the authoritative protocol for producing high-purity O-isoamylhydroxylamine. This method protects the nitrogen using phthalimide, ensuring exclusive O-alkylation.
Step-by-Step Protocol
Phase 1: N-Alkoxyphthalimide Formation (Mitsunobu Conditions)
-
Reagents: N-Hydroxyphthalimide (1.0 eq), Isoamyl alcohol (1.0 eq), Triphenylphosphine (
, 1.1 eq). -
Solvent: Anhydrous THF (0.2 M).
-
Procedure:
-
Dissolve reagents in THF under
atmosphere. -
Cool to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD, 1.1 eq).
-
Stir at room temperature for 12–24 hours.
-
Result: Formation of N-Isoamyloxyphthalimide .
-
Phase 2: Hydrazinolysis (Deprotection)
-
Reagents: Hydrazine monohydrate (
, 3.0 eq). -
Solvent: Methanol or Ethanol.[1]
-
Procedure:
-
Suspend the phthalimide intermediate in alcohol.
-
Add hydrazine and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Cool, filter off the precipitate, and concentrate the filtrate.
-
Phase 3: Salt Formation
-
Procedure:
-
Dissolve the crude oil (free amine) in diethyl ether.
-
Add 4M HCl in dioxane dropwise with stirring.
-
Collect the resulting white precipitate via filtration.
-
Recrystallize from EtOH/Et
O for analytical purity.
-
Synthesis Workflow Diagram
Caption: The Gabriel-based synthesis ensures exclusive O-alkylation via a phthalimide intermediate.
Mechanism of Action: Oxime Ligation
The primary utility of O-isoamylhydroxylamine is the chemoselective formation of oximes from ketones or aldehydes. This reaction proceeds via an addition-elimination mechanism, accelerated by acidic catalysis (pH 4–5).
Mechanism Steps:
-
Nucleophilic Attack: The amine nitrogen (enhanced by the
-effect) attacks the electrophilic carbonyl carbon. -
Tetrahedral Intermediate: A zwitterionic intermediate forms and undergoes proton transfer to a carbinolamine.
-
Dehydration: Acid-catalyzed elimination of water yields the
double bond.
Why Isoamyl? The isoamyl group introduces a specific hydrophobic bulk. In drug design, converting a ketone to an O-isoamyl oxime can increase membrane permeability and metabolic stability compared to the parent ketone or a simple oxime.
Reaction Pathway Diagram
Caption: Chemoselective ligation of O-isoamylhydroxylamine with a carbonyl substrate.
Applications in Research & Development
A. Fragment-Based Drug Discovery (FBDD)
Researchers use O-isoamylhydroxylamine to generate libraries of oxime ethers. The isoamyl group mimics the side chain of Leucine, allowing the oxime to probe hydrophobic pockets in enzymes (e.g., kinases or proteases) where a leucine residue might normally bind.
B. Glycoconjugation
In glycobiology, reducing sugars exist in equilibrium with their open-chain aldehyde forms. Reacting these sugars with O-isoamylhydroxylamine "locks" the sugar into an open-chain oxime isomer. This technique is used to:
-
Prevent ring-closing mutarotation.
-
Increase the hydrophobicity of glycans for easier HPLC separation.
-
Create neoglycolipids for microarray printing.
C. Carbonyl Scavenging
Due to its high reactivity, the compound serves as a scavenger for reactive carbonyl species (RCS) in biological assays, preventing protein cross-linking artifacts during lysis.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The free base is volatile; the hydrochloride salt is safer to handle but can still generate dust.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture absorption will lead to hydrolysis over extended periods.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless acylation is intended).
References
-
PubChem. (2025).[2][3] O-Isopentylhydroxylamine (Compound Summary). National Library of Medicine. [Link]
-
Groch, G. et al. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives.[4] Organic & Biomolecular Chemistry. [Link]
Sources
- 1. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Allylhydroxylamine 97 206557-03-1 [sigmaaldrich.com]
- 4. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
O-isopentylhydroxylamine hydrochloride mechanism of action in organic synthesis
Executive Summary
Reagent: O-Isopentylhydroxylamine Hydrochloride CAS: 19411-65-5 (Free base ref), 56766-32-6 (HCl salt ref) Role: Nucleophilic Building Block for O-Alkyloxime Synthesis
O-Isopentylhydroxylamine hydrochloride is a specialized alkoxyamine reagent used primarily to install the isopentyl (3-methylbutyl) moiety onto carbonyl scaffolds. This transformation yields O-isopentyl oxime ethers , a structural motif valued in medicinal chemistry for its hydrolytic stability and specific lipophilic profile. Unlike simple hydroxylamine, the O-alkyl substitution prevents over-reaction to nitrones and locks the product in the ether form.
This guide details the mechanistic underpinnings of its reactivity, specifically the Alpha Effect , and provides a robust, self-validating protocol for its application in synthesizing lipophilic bioactive targets.
Part 1: Molecular Architecture & Reactivity Profile
Structural Analysis
The reagent consists of a primary amine attached directly to an oxygen atom, which is tethered to a branched isopentyl chain. It is supplied as the hydrochloride salt (
-
The Alpha Effect: The nitrogen atom in the free base (
) is significantly more nucleophilic than a standard primary amine (e.g., isopentylamine). This is due to the Alpha Effect , where the lone pair on the adjacent oxygen atom raises the energy of the nitrogen's HOMO (Highest Occupied Molecular Orbital) and stabilizes the transition state during nucleophilic attack [1]. -
The Isopentyl Tail: The 3-methylbutyl group provides a specific steric and lipophilic signature.
-
Sterics: The branching occurs at the
-position, meaning it does not significantly hinder the nucleophilic nitrogen, allowing rapid reaction kinetics compared to O-tert-butyl variants. -
Lipophilicity: It increases the LogP of the final molecule, facilitating hydrophobic collapse in enzyme binding pockets or improving membrane permeability.
-
The Salt-Base Equilibrium
The hydrochloride salt is non-nucleophilic. For the reaction to proceed, the amine must be deprotonated to its free base form.
-
pKa Insight: The pKa of the conjugate acid of O-alkyl hydroxylamines is typically ~4.6, which is significantly lower than alkylamines (~10.6). This allows for deprotonation under mild conditions (e.g., Acetate buffer or Pyridine), avoiding side reactions associated with strong bases [2].
Part 2: Mechanism of Action
The core transformation is a condensation reaction with an aldehyde or ketone to form an oxime ether. The reaction is governed by general acid catalysis and follows a bell-shaped pH-rate profile.
Step-by-Step Pathway
-
Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The free base O-isopentylhydroxylamine attacks the carbonyl carbon. This is the rate-determining step at low pH.
-
Tetrahedral Intermediate: A zwitterionic intermediate forms, which rapidly equilibrates to a neutral carbinolamine.
-
Dehydration: The hydroxyl group is protonated and eliminated as water, driven by the formation of the C=N double bond. This is the rate-determining step at neutral/high pH [3].
Visualization: Reaction Mechanism
The following diagram illustrates the pathway, highlighting the critical transition states.
Figure 1: Mechanistic pathway of oxime ether formation. The reaction requires a balance between activating the carbonyl (acid) and maintaining the nucleophile in the free base form.
Part 3: Experimental Protocol
This protocol is designed for the condensation of O-isopentylhydroxylamine HCl with a generic ketone (e.g., acetophenone derivatives). It uses a buffered alcohol system to maintain the optimal pH (4.5–5.5).
Materials
-
O-Isopentylhydroxylamine Hydrochloride (1.2 - 1.5 equivalents)
-
Substrate (Aldehyde/Ketone) (1.0 equivalent)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Base: Sodium Acetate (NaOAc) or Pyridine (1.5 - 2.0 equivalents)
Methodology
-
Preparation: In a round-bottom flask, dissolve the O-isopentylhydroxylamine HCl (1.5 eq) and NaOAc (1.5 eq) in EtOH (0.5 M concentration relative to substrate). Stir for 10 minutes at Room Temperature (RT).
-
Why: This generates the free amine in situ and buffers the solution.
-
-
Addition: Add the carbonyl substrate (1.0 eq) to the reaction mixture.
-
Reaction: Stir at RT. If the substrate is sterically hindered (e.g., ortho-substituted aromatic ketones), heat to 50°C.
-
Monitoring: Check via TLC or LCMS. The oxime ether is usually more non-polar than the starting ketone.
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexane/EtOAc gradients).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of O-isopentyl oxime ethers.
Part 4: Data & Applications
Comparative Reactivity (The Alpha Effect)
The following table illustrates why O-isopentylhydroxylamine is a superior nucleophile compared to its carbon-analog (isopentylamine) for imine-type chemistry.
| Feature | O-Isopentylhydroxylamine | Isopentylamine (Analog) | Consequence |
| Nucleophilicity | High (Alpha Effect) | Moderate | Faster reaction with ketones. |
| pKa (Conjugate Acid) | ~4.6 | ~10.6 | Active at lower pH (4-5). |
| Product Stability | High (Oxime Ether) | Low (Imine) | Product resists hydrolysis. |
| Reaction Type | Irreversible (mostly) | Reversible (Equilibrium) | Higher yields without water removal. |
Applications in Medicinal Chemistry
The isopentyl group is often used as a bioisostere for other lipophilic chains (e.g., isobutyl, pentyl).
-
Kinase Inhibitors: The oxime ether linkage provides a rigid spacer, positioning the isopentyl tail into hydrophobic "back pockets" of kinase enzymes [4].
-
Metabolic Stability: Unlike esters or amides, the oxime ether bond (
) is resistant to esterases and amidases, prolonging the half-life of the drug candidate.
References
- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Foundational text on the Alpha Effect and nucleophilic reactivity).
-
Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Source for general hydroxylamine protocols).
-
Cordes, E. H., & Jencks, W. P. (1962). "The Mechanism of Formation of Oximes and Semicarbazones." Journal of the American Chemical Society, 84(22), 4319–4328.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on lipophilic tails in drug design).
Sources
Nucleophilic Reactivity of O-Alkylhydroxylamines: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of O-alkylhydroxylamines (
Part 1: Fundamental Principles & The Alpha-Effect
The Nucleophilicity-Basicity Paradox
In classical Brønsted-type reactivity, nucleophilicity correlates with basicity. However, O-alkylhydroxylamines deviate significantly from this trend due to the
-
Definition: The
-effect refers to the enhanced nucleophilicity of an atom due to the presence of an adjacent (alpha) atom with lone pair electrons. -
Mechanism: The lone pair on the oxygen atom (
) raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the nitrogen nucleophile ( ) through ground-state destabilization (lone pair-lone pair repulsion) and/or transition-state stabilization via orbital overlap. -
Thermodynamic Consequence: While the conjugate acid of a primary amine (e.g., methylamine) has a
, the conjugate acid of an O-alkylhydroxylamine (e.g., methoxyamine) has a . Despite being times less basic, O-alkylhydroxylamines react orders of magnitude faster with carbonyls.
Comparative Physicochemical Data
The following table contrasts the properties of standard amines against O-alkylhydroxylamines.
Table 1: Physicochemical Comparison of Nucleophiles
| Property | Methylamine ( | Methoxyamine ( | O-Benzylhydroxylamine |
| Conjugate Acid | 10.66 | 4.60 - 4.80 | ~4.70 |
| Nucleophilic Atom | Nitrogen ( | Nitrogen ( | Nitrogen ( |
| None | Oxygen | Oxygen | |
| Product with Ketone | Imine (Schiff Base) | Oxime Ether | Oxime Ether |
| Hydrolytic Stability | Low (Reversible) | High (Quasi-irreversible) | High |
| Bioconjugation Utility | Limited (unstable linkage) | High (permanent labeling) | High |
Part 2: Mechanistic Insights & Kinetics
Reaction Mechanism: Oxime Ligation
The reaction between an O-alkylhydroxylamine and an aldehyde/ketone proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen attacks the carbonyl carbon to form a tetrahedral intermediate (zwitterionic carbinolamine).
-
Dehydration: Proton transfer and elimination of water to form the
double bond.
Rate-Limiting Step:
-
Acidic pH (< 4): Nucleophilic attack is rate-limiting due to protonation of the nucleophile.
-
Neutral pH (~7): Dehydration is rate-limiting. This is where catalysis becomes critical.
Nucleophilic Catalysis (Aniline & Derivatives)
At physiological pH, the reaction is sluggish (
Catalytic Cycle:
-
Schiff Base Formation: Catalyst reacts with the aldehyde to form a protonated Schiff base (highly electrophilic).
-
Transimination: O-alkylhydroxylamine attacks the activated Schiff base.
-
Product Release: The stable oxime is formed, regenerating the catalyst.
Table 2: Kinetic Rate Constants (
| Catalyst (100 mM) | Relative Rate | |
| None | 0.08 (est) | 1x |
| Aniline | 10.3 | ~120x |
| 27.0 | ~330x |
Note:
-Phenylenediamine is superior due to its higher nucleophilicity and favorable, allowing it to form the intermediate Schiff base more efficiently at neutral pH.
Visualization: Catalytic Cycle
The following diagram illustrates the aniline-catalyzed pathway compared to the uncatalyzed background reaction.
Caption: Figure 1. Dual pathways for oxime ligation. The Green path represents the accelerated nucleophilic catalysis cycle via a Schiff base intermediate, bypassing the slow direct dehydration step (dotted).
Part 3: Experimental Protocols
Synthesis of O-Alkylhydroxylamines
While many derivatives are commercially available, custom linkers often require synthesis.
-
Method A: Mitsunobu Reaction (Standard)
-
Reagents: N-hydroxyphthalimide,
, DIAD, Alcohol ( ). -
Step 1: Condensation of alcohol with N-hydroxyphthalimide.
-
Step 2: Hydrazinolysis (
) to release the free O-alkylhydroxylamine.
-
-
Method B: Electrophilic Amination
-
Reagents: Alkoxide (
), Monochloramine ( ) or Hydroxylamine-O-sulfonic acid (HOSA). -
Note: Less common due to harsh conditions but useful for simple alkyl chains.
-
Gold Standard Protocol: Catalyzed Bioconjugation
This protocol is optimized for labeling a protein-aldehyde with a small molecule O-alkylhydroxylamine (e.g., fluorophore or drug linker).
Reagents:
-
Buffer: 100 mM Sodium Phosphate, pH 7.0 (Alternative: 100 mM Citrate, pH 6.0 for faster kinetics if protein stable).
-
Catalyst:
-Phenylenediamine (mPDA) stock (1 M in DMSO or water). Freshly prepared to avoid oxidation. -
Nucleophile: Aminooxy-ligand stock (10-50 mM in DMSO).
Workflow:
-
Substrate Prep: Dilute aldehyde-tagged protein to 10-50 µM in Buffer.
-
Catalyst Addition: Add mPDA to a final concentration of 10-100 mM.
-
Tip: 10 mM is sufficient for simple ligations; 100 mM is recommended for low-concentration biomolecules (< 5 µM).
-
-
Ligation: Add Aminooxy-ligand (5-10 equivalents relative to protein).
-
Incubation: Incubate at 25°C for 1-4 hours.
-
Monitoring: Analyze aliquots via LC-MS (look for mass shift + ligand -
).
-
-
Purification: Remove catalyst and excess ligand via Size Exclusion Chromatography (SEC) or dialysis (10 kDa MWCO).
Visualization: Bioconjugation Workflow
Caption: Figure 2. Step-by-step workflow for catalyzed oxime ligation. Critical decision point at QC ensures high yield before purification.
References
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Source: Bioconjugate Chemistry / ACS Publications [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Source: Chemical Reviews / NIH PMC [Link]
-
The Alpha-Effect: Nucleophilicity vs. Basicity. Source: Wikipedia / General Reference [Link]
-
O-Benzylhydroxylamine Properties & pKa. Source: PubChem / NIH [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines. Source: Chemistry - A European Journal / NIH PMC [Link]
Sources
The N-O Linkage: A Technical Guide to Hydroxylamine Derivatives in Drug Discovery
Introduction: The Alpha-Effect and the Janus Interface
In the landscape of medicinal chemistry, the hydroxylamine moiety (
This guide analyzes the evolution of hydroxylamine derivatives from 19th-century curiosities to pillars of modern oncology and toxicology. It is structured to provide researchers with mechanistic depth, historical causality, and validated synthetic protocols.[1]
Part 1: Historical Genesis (1865–1900)
The scientific lineage of hydroxylamine derivatives is rooted in German industrial chemistry.[1][2]
The Lossen Discovery (1865)
Wilhelm Clemens Lossen, working in Halle, first synthesized hydroxylamine hydrochloride in 1865. His method involved the reduction of ethyl nitrate with tin and hydrochloric acid.
-
Significance: This established the fundamental reactivity of the
bond. Lossen later discovered the Lossen Rearrangement , where O-acyl hydroxamic acids convert to isocyanates via a nitrene-like intermediate. This reactivity profile highlights the inherent instability and high energy of the N-O linkage, a feature that drug developers must balance against therapeutic efficacy.
Isolation of the Free Base (1891)
While salts were stable, the free base (
-
Technical Insight: The difficulty in isolating the free base underscores the explosion hazards associated with hydroxylamines in process chemistry. Modern protocols rarely isolate the free base, preferring in situ generation from hydrochloride or sulfate salts.
Part 2: The Radical Scavenger – Hydroxyurea[4]
Hydroxyurea (HU) represents the first major pharmacological success of this class. Originally synthesized in 1869, its biological significance remained dormant until the mid-20th century.
Mechanism of Action: Ribonucleotide Reductase (RNR) Inhibition
Hydroxyurea functions as a "molecular saboteur" of DNA synthesis, specifically targeting the S-phase of the cell cycle.[4][5][6]
-
Target: Class I Ribonucleotide Reductase (RNR), the enzyme responsible for converting ribonucleotides (NTPs) to deoxyribonucleotides (dNTPs).
-
Interaction: The R2 subunit of RNR contains a tyrosyl free radical (
) stabilized by a diferric iron center ( ). -
Quenching: Hydroxyurea enters the active site and acts as a one-electron reducing agent. It quenches the tyrosyl radical, reducing it to a tyrosine residue. Without this radical, RNR cannot catalyze the reduction of the ribose ring.
-
Result: dNTP pools are depleted, causing replication fork stalling and S-phase arrest.
Clinical Causality
-
Sickle Cell Disease: HU induces the expression of fetal hemoglobin (HbF).[5] The mechanism involves epigenetic modulation and nitric oxide (NO) donation, reducing the polymerization of HbS.
-
CML/Myeloproliferative Disorders: Exploits the S-phase arrest to control rapid cell division.[5]
Visualization: RNR Inhibition Pathway[6]
Figure 1: Mechanism of Ribonucleotide Reductase inactivation by Hydroxyurea.
Part 3: The Zinc Chelator – HDAC Inhibitors
The late 20th century saw the rise of hydroxamic acids as epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors.
The Discovery of SAHA (Vorinostat)
The path to Vorinostat (SAHA) is a classic example of rational drug design evolving from serendipity.
-
The Observation (1970s): Charlotte Friend observed that DMSO caused differentiation in murine erythroleukemia cells.
-
The Optimization (Marks & Breslow): Paul Marks (MSKCC) and Ronald Breslow (Columbia) hypothesized that polar compounds could induce differentiation. They synthesized hybrid polar compounds, eventually identifying the hydroxamic acid group as a critical pharmacophore.
-
The Breakthrough: They discovered that these compounds inhibited HDACs.[7][8][9] The hydroxamic acid moiety acts as a bidentate ligand for the Zinc ion (
) in the HDAC catalytic pocket.
Structural Logic of HDAC Inhibitors
A valid HDAC inhibitor typically consists of three domains:
-
Cap Group: Interacts with the rim of the enzyme active site (e.g., the phenyl ring in SAHA).
-
Linker: A hydrophobic spacer (e.g., the 6-carbon chain) that spans the enzyme tunnel.
-
Zinc-Binding Group (ZBG): The hydroxamic acid (
) that chelates the active site zinc.
Visualization: HDAC Inhibition Logic
Figure 2: Bidentate chelation of Zinc by Vorinostat leading to epigenetic reactivation.
Part 4: The Nucleophilic Rescuer – Oximes in Defense
While hydroxamic acids inhibit enzymes, oximes (
The Problem: Organophosphate Poisoning
Organophosphates (OPs) like Sarin or VX inhibit Acetylcholinesterase (AChE) by phosphorylating the serine hydroxyl group in the active site. This bond is extremely stable.
The Solution: 2-PAM (Pralidoxime)
Discovered in 1955 by Wilson and Ginsburg, 2-PAM was designed based on the alpha-effect.
-
Mechanism: The oxime anion is a super-nucleophile. It enters the AChE gorge, attacks the phosphorus atom of the OP-enzyme complex, and displaces the phosphate.
-
Causality: This restores the serine hydroxyl, reactivating the enzyme. However, this must occur before "aging" (dealkylation of the OP) renders the bond permanent.
Part 5: Synthetic Protocols (Technical Deep Dive)
Safety Warning
CRITICAL HAZARD: Hydroxylamine and its derivatives are potentially explosive. Never heat free hydroxylamine above 70°C. Process streams must be monitored for metal ions (Fe, Cu) which catalyze decomposition.
Protocol: Synthesis of Hydroxamic Acids from Esters
This is the standard laboratory method for generating libraries of HDAC inhibitors.
Reagents:
-
Substrate: Methyl or Ethyl Ester (
) -
Reagent: Hydroxylamine Hydrochloride (
) -
Base: Potassium Hydroxide (KOH) or Sodium Methoxide (
) -
Solvent: Methanol (anhydrous)
Step-by-Step Workflow:
-
Preparation of Hydroxylamine Solution:
-
Dissolve
(1.5 equiv) in Methanol. -
Add KOH (3.0 equiv) dissolved in Methanol at 0°C.
-
Observation: A white precipitate (KCl) will form.
-
Action: Filter the solution rapidly to remove KCl. The filtrate contains free
. Use immediately.
-
-
Coupling:
-
Add the ester substrate (1.0 equiv) to the filtrate.
-
Stir at Room Temperature (RT) for 1–4 hours.
-
Monitoring: Monitor via TLC (stain with Ferric Chloride—turns deep red/purple).
-
-
Workup & Isolation:
-
Neutralize the reaction mixture with dilute HCl or Amberlyst-15 resin to pH 7.
-
Evaporate solvent under reduced pressure (Keep bath < 40°C).
-
Extract with Ethyl Acetate.
-
Purification: Recrystallize or use Reverse Phase HPLC. Hydroxamic acids are polar and often chelate to silica, making normal phase chromatography difficult.
-
Data Summary: Key Hydroxylamine Derivatives
| Compound | Class | Primary Target | Discovery Era | Clinical Status |
| Hydroxyurea | N-Hydroxyurea | Ribonucleotide Reductase | 1869 (Synth) / 1960s (Use) | FDA Approved (SCD, CML) |
| Vorinostat | Hydroxamic Acid | HDAC (Class I, II) | 1990s | FDA Approved (CTCL) |
| Pralidoxime | Pyridinium Oxime | AChE (OP-inhibited) | 1955 | FDA Approved (Antidote) |
| Fosmidomycin | Hydroxamic Acid | DOXP Reductoisomerase | 1980s | Antimalarial (Investigational) |
References
-
Lossen, W. (1865).[1][2] "Ueber das Hydroxylamin." Zeitschrift für Chemie, 8, 551. 2
-
Marks, P. A., & Breslow, R. (2007).[7] "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug."[7] Nature Biotechnology, 25(1), 84–90.[7] 9
-
Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea." Seminars in Oncology, 19(3 Suppl 9), 1–10. 5
-
Wilson, I. B., & Ginsburg, S. (1955). "A powerful reactivator of alkylphosphate-inhibited acetylcholinesterase." Biochimica et Biophysica Acta, 18, 168–170. 10
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004(15), 3003–3016. 11
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 3. hydroxylamine: Topics by Science.gov [science.gov]
- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat - Wikipedia [en.wikipedia.org]
- 8. Discovery and development of SAHA as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The history of pyridinium oximes as nerve gas antidotes: the British contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of Isopentyl Oxime Ethers using O-Isopentylhydroxylamine Hydrochloride
Introduction: The Lipophilic Advantage
In the landscape of medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (
Unlike simple methoxy- or ethoxy-amines, the isopentyl group contributes significant steric bulk and hydrophobicity. This modification is strategically employed to:
-
Fill Hydrophobic Pockets: Target deep, hydrophobic binding sites in enzymes (e.g., kinase inhibitors).
-
Alter Metabolic Stability: The branched alkyl chain can sterically hinder hydrolysis of the oxime bond compared to linear analogs.
-
Enhance Permeability: Increase the passive diffusion of polar core structures across the blood-brain barrier (BBB) or gastrointestinal tract.
This guide provides field-proven protocols for the condensation of O-isopentylhydroxylamine hydrochloride with aldehydes and ketones, addressing common pitfalls such as
Mechanistic Insight: Acid-Base Balance
The formation of oxime ethers is a classic nucleophilic addition-elimination reaction. However, the use of the hydrochloride salt necessitates a delicate balance of pH.
-
Activation: The reagent is supplied as a protonated salt (
). It is non-nucleophilic in this state. A base must be present to liberate the free amine ( ). -
Catalysis: The subsequent dehydration step (elimination of water) is acid-catalyzed.[2]
-
The Paradox: High pH maximizes the nucleophile concentration but slows elimination. Low pH accelerates elimination but protonates the amine, killing nucleophilicity.
Optimal Zone: The reaction proceeds fastest at pH 4.5 – 5.0 . In organic synthesis, this is often achieved using a buffering base like Sodium Acetate (
Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of the hydrochloride salt to the active oxime ether.
Experimental Protocols
Protocol A: Standard Condensation (The "Workhorse" Method)
Best for: Stable aldehydes, non-hindered ketones, and scale-up reactions.
Reagents:
-
Substrate (Aldehyde/Ketone): 1.0 equiv
-
O-Isopentylhydroxylamine HCl: 1.2 – 1.5 equiv
-
Pyridine: 2.0 equiv (or Sodium Acetate: 2.0 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) [0.1 M concentration]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the O-Isopentylhydroxylamine HCl (1.5 equiv) in absolute Ethanol.
-
Buffering: Add Pyridine (2.0 equiv) dropwise. The solution may warm slightly. Stir for 10 minutes to ensure formation of the free amine in situ.
-
Addition: Add the Carbonyl Substrate (1.0 equiv) in one portion.
-
Reaction:
-
Monitoring: Monitor via TLC. The isopentyl group adds lipophilicity, so the product will have a significantly higher
than the starting material (unless the SM is very non-polar). -
Workup (Crucial for Isopentyl derivatives):
-
Evaporate the alcohol solvent under reduced pressure.[7]
-
Resuspend the residue in Ethyl Acetate (EtOAc) and Water .
-
Note: Unlike methyl oximes, the isopentyl chain makes the product highly soluble in organics.
-
Wash the organic layer with 1M HCl (to remove residual pyridine) followed by Saturated NaHCO3 and Brine .[8]
-
-
Drying: Dry over
, filter, and concentrate.
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered ketones (e.g., ortho-substituted acetophenones) or when thermodynamic control of
Reagents:
-
Substrate: 1.0 equiv
-
O-Isopentylhydroxylamine HCl: 2.0 equiv
-
Base: Pyridine (5.0 equiv)
-
Solvent: Ethanol/Water (9:1)
Step-by-Step Procedure:
-
Load the substrate, amine salt, and pyridine into a microwave-safe vial.
-
Seal and irradiate at 100°C – 120°C for 10–20 minutes .
-
Cool to RT immediately.
-
Dilute with
or EtOAc and wash with water ( ) to remove the excess salts and pyridine.
Data Analysis & Troubleshooting
E/Z Isomerism
Oxime ethers almost always form as a mixture of
-
Aldehydes: Usually favor the
-isomer (>90%) due to steric hindrance. -
Ketones: Ratios vary (often 1:1 to 4:1).
-
Separation: The isopentyl group aids in separation. The bulky tail often exaggerates the difference in polarity between isomers, making them separable by Silica Gel Chromatography (Hexane/EtOAc gradients).
Quantitative Comparison of Conditions
| Parameter | Protocol A (Thermal) | Protocol B (Microwave) |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes |
| Yield (Typical) | 75 – 85% | 85 – 95% |
| E/Z Selectivity | Kinetic Control (Mixed) | Thermodynamic Control (Favors Stable Isomer) |
| Solvent Usage | High | Low |
| Scalability | High (Grams to Kilos) | Low (Milligrams) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction | pH too low (Protonated Amine) | Add more base (Pyridine/NaOAc). Check pH ~5. |
| Low Conversion | Steric Hindrance | Switch to Protocol B (Microwave) or use a Lewis Acid catalyst ( |
| Product Hydrolysis | Acidic Workup too harsh | Use 0.5M HCl or Citric Acid for the acid wash step; work quickly. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis pathway based on substrate complexity.
References
-
PubChem. (n.d.).[9] O-Isopentylhydroxylamine hydrochloride (Compound Summary). National Library of Medicine.[9] Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for oxime formation.[8][10] Org.[2][6][8][11][12] Synth. Coll. Vol. 2, p. 70. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Porcheddu, A., & Giacomelli, G. (2006). Microwave-assisted synthesis of oximes and oxime ethers.[13]Journal of Organic Chemistry. (General reference for microwave oxime protocols).
Sources
- 1. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yccskarad.com [yccskarad.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 12. tsijournals.com [tsijournals.com]
- 13. mdpi.com [mdpi.com]
Application Note: High-Efficiency Bioconjugation using O-Isopentylhydroxylamine Hydrochloride
[1]
Introduction & Scientific Basis
O-Isopentylhydroxylamine hydrochloride is a specialized alkoxyamine reagent used to attach a hydrophobic isopentyl (3-methylbutyl) group to biomolecules containing aldehyde or ketone functionalities. This modification utilizes oxime ligation , a chemoselective bioorthogonal reaction that forms a hydrolytically stable oxime bond (
Why This Reagent?
While standard alkoxyamines (e.g., methoxyamine) are used for simple blocking, the isopentyl group introduces specific physicochemical properties:
-
Hydrophobic Modulation: The C5 branched alkyl chain increases the lipophilicity (
) of the target region, potentially altering membrane interaction or binding affinity in hydrophobic pockets. -
Structural Probing: Acts as a steric probe to map the accessibility of carbonyl groups in active sites.
-
Superior Stability: Unlike hydrazones (formed from hydrazides), oximes are thermodynamically stable and do not require subsequent reduction (e.g., with
) to prevent hydrolysis in physiological buffers.
Mechanistic Principle: Aniline-Catalyzed Ligation
The reaction between an alkoxyamine and a ketone/aldehyde is slow at neutral pH (
Figure 1: Mechanism of aniline-catalyzed oxime ligation.[1] The catalyst accelerates the reaction by forming a reactive imine intermediate.[3]
Experimental Protocols
Protocol A: Glycoengineering (Sialic Acid Labeling)
This workflow describes the installation of O-isopentylhydroxylamine onto cell-surface or purified glycoproteins (e.g., Antibodies, EPO) by oxidizing terminal sialic acids.
Materials Required
-
Target: Glycoprotein (
). -
Reagent: O-Isopentylhydroxylamine HCl (Stock:
in DMSO or water). -
Oxidant: Sodium Meta-Periodate (
). -
Catalyst: Aniline (Pure liquid, prepare fresh
stock in water, pH adjusted to 6.0). -
Buffers:
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
Step-by-Step Procedure
1. Periodate Oxidation (Aldehyde Generation) [4]
-
Dilute the glycoprotein to
in Oxidation Buffer . -
Add
to a final concentration of 1 mM (mild oxidation for sialic acid specificity).[4]-
Note: High concentrations (
) may oxidize internal amino acids (Met, Cys).
-
-
Incubate for 30 minutes on ice, protected from light.
-
Quench: Add glycerol (final 5%) or immediately desalt to remove excess periodate.
-
Critical Step: Perform buffer exchange into Ligation Buffer using a desalting column. Residual periodate will oxidize the alkoxyamine reagent.
2. Conjugation (Oxime Ligation)
-
To the oxidized protein, add Aniline Catalyst to a final concentration of 10 mM .
-
Add O-Isopentylhydroxylamine HCl to a final concentration of 1 - 5 mM (approx. 50-100 molar excess over protein).
-
Incubate at Room Temperature (20-25°C) for 2 - 4 hours or at
overnight.-
Optimization: For sterically hindered ketones, increase aniline to
.
-
3. Purification
-
Remove excess reagent and catalyst via size-exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
-
Store final conjugate at
or depending on protein stability.
Protocol B: N-Terminal Peptide Functionalization
Used for peptides synthesized with an N-terminal glyoxylyl group (an aldehyde surrogate).
-
Dissolve Peptide: Prepare peptide at
in Acetate buffer (pH 4.5).-
Note: Lower pH (4.5) favors oxime formation without requiring high concentrations of aniline, though aniline (
) is still recommended.
-
-
Reaction: Add O-Isopentylhydroxylamine (
, 5 eq). -
Incubation: Agitate at
for 2 hours. -
Analysis: Monitor via LC-MS. The product mass will be:
Net shift: .
Data Analysis & Validation
Workflow Visualization
The following diagram outlines the logical flow for the Glycoprotein labeling protocol (Protocol A).
Figure 2: Workflow for site-specific labeling of glycoproteins.
Comparative Stability Data
When selecting a conjugation chemistry, stability is paramount. The table below highlights why O-isopentylhydroxylamine (Oxime) is preferred over hydrazide alternatives.
| Feature | Oxime (This Reagent) | Hydrazone (Alternative) |
| Linkage | ||
| Hydrolytic Stability | High (Stable at pH 5-9) | Low (Reversible at acidic pH) |
| Reduction Required? | No | Yes (requires |
| Reaction pH | 4.0 – 7.0 | 4.0 – 6.0 |
| Catalyst Effect | 10-100x rate increase w/ Aniline | Moderate increase |
Troubleshooting & Critical Parameters
pH Sensitivity[2][4][5][6]
-
Problem: Reaction is sluggish.
-
Cause: pH is too high (
) or too low ( ). -
Solution: Maintain pH between 4.5 and 6.5 . At high pH, the aniline catalyst does not form the necessary protonated imine intermediate efficiently. At very low pH, the alkoxyamine nucleophile is fully protonated (
) and unreactive.
Catalyst Toxicity
-
Context: If performing labeling on live cells (metabolic engineering).
-
Risk: Aniline can be cytotoxic at high concentrations (
). -
Solution: For live cells, use p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) at lower concentrations (
), or perform the reaction at pH 6.5 where lower catalyst loads are viable.
Reagent Solubility
-
O-Isopentylhydroxylamine HCl is water-soluble, but the free base is hydrophobic. Ensure the buffer has sufficient capacity to maintain the protonated state or use
DMSO if high concentrations ( ) are required for small molecule synthesis.
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
Application Note: Hydrophobic Tagging via Bioorthogonal Oxime Ligation using O-Isopentylhydroxylamine Hydrochloride
Executive Summary
This application note details the protocol for utilizing O-isopentylhydroxylamine hydrochloride (also known as O-isoamylhydroxylamine HCl) in bioorthogonal "click" chemistry. Unlike standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), this reagent operates via Oxime Ligation , a carbonyl-selective reaction ideal for modifying aldehydes and ketones on biomolecules.
The specific utility of O-isopentylhydroxylamine lies in its structure: the isopentyl (3-methylbutyl) group acts as a hydrophobic tag. Conjugating this moiety to hydrophilic peptides, glyco-conjugates, or oligonucleotides can significantly alter their physicochemical properties, enhancing membrane permeability, modulating pharmacokinetics, or facilitating hydrophobic interaction chromatography (HIC) purification.
Chemical Basis & Mechanism[1][2]
The Reagent
-
Chemical Name: O-isopentylhydroxylamine hydrochloride
-
IUPAC Name: O-(3-methylbutyl)hydroxylamine hydrochloride
-
Functional Group: Alkoxyamine (
) -
Key Property: The alkoxyamine group is super-nucleophilic (alpha-effect) towards carbonyls, while the isopentyl tail provides steric bulk and lipophilicity.
The Reaction: Oxime Ligation
The reaction proceeds through the condensation of the alkoxyamine with an aldehyde or ketone to form a thermodynamically stable oxime ether linkage.
Key Features:
-
Bioorthogonal: Aldehydes and ketones are absent from native protein/glycan surfaces (unless metabolically engineered).[1]
-
Chemoselective: Reacts only with carbonyls, ignoring amines, thiols, and hydroxyls.
-
Reversibility: The bond is stable at physiological pH but can be hydrolyzed under strong acidic conditions, allowing for controlled release applications.
Reaction Mechanism Diagram
The following diagram illustrates the aniline-catalyzed mechanism, which is critical for efficient ligation at neutral pH.
Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation.[2] Aniline forms a reactive Schiff base intermediate, accelerating the attack of O-isopentylhydroxylamine.
Applications in Drug Development[5][6][7]
| Application Domain | Specific Utility of Isopentyl Group |
| Peptide Engineering | Increases the lipophilicity of hydrophilic peptides, potentially improving blood-brain barrier (BBB) crossing or cell membrane penetration. |
| Vaccine Development | "Hydrophobic tagging" of antigens to enhance uptake by antigen-presenting cells (APCs) or to anchor antigens into liposomal formulations. |
| Purification | Acts as a "catch-and-release" handle. The hydrophobic tag allows separation via Reverse-Phase HPLC, and the bond can later be cleaved by acid if necessary. |
| Metabolic Engineering | Labeling cell-surface glycans (sialic acids) engineered to contain ketones/aldehydes to study membrane dynamics. |
Detailed Experimental Protocol
Objective: Conjugation of O-Isopentylhydroxylamine to a ketone-modified peptide.
Materials Required[7]
-
Target: Peptide/Protein containing a ketone or aldehyde handle (1 mg).
-
Reagent: O-isopentylhydroxylamine hydrochloride (10 mg).
-
Catalyst: Aniline (high purity) or p-phenylenediamine (pPDA) for faster kinetics.
-
Buffer: 0.1 M Sodium Acetate (NaOAc), pH 4.5 (Alternative: PBS pH 7.4 for pH-sensitive proteins, but requires higher catalyst load).
-
Solvent: DMSO or DMF (for solubilizing the hydrophobic reagent).
Step-by-Step Workflow
Step 1: Buffer & Catalyst Preparation
-
Prepare Ligation Buffer : 100 mM NaOAc, pH 4.5.
-
Prepare Catalyst Stock : Dissolve aniline to 1.0 M in the Ligation Buffer. Note: Aniline oxidizes over time; use fresh or stored under argon.
Step 2: Reagent Solubilization
-
Dissolve the target peptide in Ligation Buffer to a concentration of 100–500 µM.
-
Dissolve O-isopentylhydroxylamine HCl in DMSO to a concentration of 50–100 mM. Critical: The isopentyl group makes this reagent less water-soluble than simple hydroxylamine.
Step 3: The Ligation Reaction
-
Add the peptide solution to a reaction vial.
-
Add the O-isopentylhydroxylamine solution (10–50 equivalents relative to peptide). Ensure final DMSO concentration is <20% to prevent protein denaturation.
-
Add Aniline Catalyst Stock to a final concentration of 100 mM.
-
Incubate: Agitate gently at 25°C (Room Temp) for 4–16 hours.
-
Optimization: For ketones (less reactive than aldehydes), incubate at 37°C or increase time to 24h.
-
Step 4: Purification
-
Small Molecules/Peptides: Use Reverse-Phase HPLC (C18 column). The product will elute significantly later (higher % ACN) than the starting material due to the isopentyl tag.
-
Proteins: Use Amicon Ultra centrifugal filters (10k MWCO) or dialysis against PBS to remove excess aniline and unreacted reagent.
Step 5: Validation
-
LC-MS: Check for a mass shift.
-
(Addition of
- + ... wait, calculation below). -
Correction: Reagent is
. Loss of (18 Da). -
Net Mass Addition:
(protonation) ... -
Exact Calculation:
-
Aldehyde (
) + Reagent ( ) Oxime ( ) + . -
Added fragment is
. -
Mass of
= Da. -
We replace Oxygen (
) with ( ). -
Observed Mass Shift:
Da (approx).
-
-
(Addition of
Experimental Workflow Diagram
Figure 2: Operational workflow for O-isopentylhydroxylamine conjugation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Reagent hydrophobicity is too high for the buffer. | Increase DMSO/DMF co-solvent concentration to 20-30%. Ensure dropwise addition of reagent. |
| Slow Reaction | pH drift or insufficient catalysis. | Verify pH is 4.5. Increase Aniline to 100 mM or switch to p-phenylenediamine (10 mM) which is a more potent catalyst [1]. |
| Adducts in MS | Incomplete aniline removal or Schiff base persistence. | Perform extensive dialysis. Wash with acidic buffer briefly to hydrolyze any labile aniline-Schiff bases before final purification. |
| Low Yield (Ketones) | Steric hindrance at the ketone site. | Increase temperature to 37°C. Use high concentrations of reagent (50 eq). |
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[3][4][5][6] Nature Chemical Biology.
-
Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews.
-
Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation."[7] Bioconjugate Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Advanced Protocol: Hydroxylamine-Mediated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract & Scientific Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation due to its bio-orthogonality and kinetics. Classically, Sodium Ascorbate is the reducing agent of choice to generate the active Cu(I) species from Cu(II) salts.[1][2][3][4] However, ascorbate is not a universal solution; it generates dehydroascorbate and reactive oxygen species (ROS) that can degrade sensitive proteins, reduce diazonium salts, or interfere with specific fluorophores.
This Application Note details the protocol for using Hydroxylamine Hydrochloride (NH₂OH·HCl) as an alternative reducing agent. While kinetically distinct from ascorbate, hydroxylamine offers a unique redox profile that preserves specific ascorbate-sensitive functionalities while maintaining the catalytic cycle required for efficient triazole formation.
Key Advantages of Hydroxylamine-Mediated CuAAC:
-
Alternative Redox Potential: Avoids ascorbate-mediated reduction of sensitive reducible groups (e.g., quinones, specific transition metal co-factors).
-
ROS Mitigation: Reduces the burden of peroxide generation often associated with ascorbate autoxidation in aerated buffers.
-
Orthogonality: Compatible with substrates that may undergo side reactions (e.g., Schiff base formation) with dehydroascorbate.
Mechanistic Insight
The active catalyst in CuAAC is Cu(I).[3][4][5][6][] In this protocol, Hydroxylamine acts as the electron donor, reducing Cu(II) (from CuSO₄) to Cu(I). The Cu(I) is then stabilized by a ligand (e.g., THPTA or TBTA) to prevent disproportionation and oxidation.[2]
The Catalytic Cycle
The following diagram illustrates the generation of Cu(I) by hydroxylamine and its subsequent entry into the catalytic cycle.
Figure 1: Mechanistic pathway showing Hydroxylamine-mediated reduction of Cu(II) to the active Cu(I) species, initiating the click cycle.
Materials & Reagents
Critical Reagent List
| Reagent | Grade | Storage | Function |
| Copper(II) Sulfate Pentahydrate | 99.99% Trace Metals Basis | RT | Pre-catalyst source.[8] |
| Hydroxylamine Hydrochloride | ACS Reagent, ≥99% | RT (Desiccated) | Reducing agent (Cu²⁺ → Cu⁺). |
| THPTA Ligand | ≥95% (HPLC) | -20°C | Water-soluble ligand; protects Cu(I) from oxidation and disproportionation. |
| Buffer (HEPES or PBS) | 100mM, pH 7.0–7.5 | 4°C | Reaction medium. Avoid Tris (competes for Cu). |
| Aminoguanidine (Optional) | ≥98% | 4°C | Scavenger for dehydro-byproducts (less critical here than with ascorbate, but good practice). |
Stock Solution Preparation[4]
-
CuSO₄ Stock (20 mM): Dissolve 5 mg CuSO₄·5H₂O in 1 mL ddH₂O.
-
THPTA Ligand Stock (50 mM): Dissolve 21.7 mg THPTA in 1 mL ddH₂O.
-
Hydroxylamine Stock (100 mM): Dissolve 6.9 mg Hydroxylamine·HCl in 1 mL ddH₂O. Prepare Fresh.
-
Note: Hydroxylamine is unstable in solution over long periods. Do not freeze/thaw.
-
Experimental Protocol
Phase 1: Catalyst Pre-Complexation (Crucial Step)
Why: Mixing Cu(II) and the Ligand before adding the reductant ensures that when Cu(I) is generated, it is immediately protected. Naked Cu(I) is unstable and prone to oxidation or precipitation.
-
In a clean microcentrifuge tube, mix the CuSO₄ Stock and THPTA Stock .
-
Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand.
-
Example: 10 µL CuSO₄ (20 mM) + 40 µL THPTA (50 mM).
-
-
Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/teal.
Phase 2: Reaction Assembly
Standard Reaction Volume: 100 µL Final Concentrations: 100 µM – 1 mM Reactants, 1 mM CuSO₄, 5 mM Hydroxylamine.
-
Solvent/Buffer: Add 50 µL of 100 mM HEPES (pH 7.4) to the reaction vessel.
-
Substrates: Add Alkyne (final 100 µM) and Azide (final 100 µM).
-
Note: If substrates are in DMSO, ensure final DMSO content is <20% to avoid precipitating the buffer salts, though CuAAC tolerates high organic content.
-
-
Catalyst Complex: Add the pre-complexed Cu-THPTA mixture (from Phase 1) to a final concentration of 0.5 – 1.0 mM Copper.
-
Initiation: Add Hydroxylamine Stock to a final concentration of 5 mM (5–10 equivalents relative to Copper).
-
Deoxygenation (Recommended): Briefly flush the headspace with Nitrogen or Argon.
-
Why: Hydroxylamine is a weaker reducing agent than ascorbate in some kinetics; removing oxygen prevents Cu(I) re-oxidation and improves yield.
-
Phase 3: Incubation & Workup
-
Incubation: Seal tube and incubate at RT for 1–4 hours.
-
Monitoring: Reaction progress can be monitored by LC-MS or disappearance of the azide band (~2100 cm⁻¹) in IR if concentration permits.
-
-
Quenching: Add EDTA (final 10 mM) to chelate copper.
-
Purification: Proceed to desalting (PD-10 column), dialysis, or HPLC depending on the substrate size.
Workflow Decision Tree
Figure 2: Decision tree and workflow for selecting and executing the Hydroxylamine-mediated protocol.
Reducing Agent Comparison Data
The following table contrasts the performance and characteristics of common CuAAC reducing agents to justify the selection of Hydroxylamine.
| Feature | Sodium Ascorbate | Hydroxylamine HCl | TCEP |
| Mechanism | 2-electron reduction | Reductant (forms N₂/N₂O) | Phosphine reduction |
| Kinetics | Very Fast | Moderate | Slow / Incompatible* |
| ROS Generation | High (produces H₂O₂) | Low | Low |
| Biocompatibility | Good (except ROS-sensitive) | Good (check ester stability) | Poor (TCEP chelates Cu) |
| Stability | Oxidizes rapidly in air | Unstable stock (make fresh) | Stable stock |
| Primary Use Case | General Purpose | ROS-sensitive proteins | Not recommended for CuAAC** |
*Note: TCEP is generally incompatible with CuAAC because it strongly chelates copper and can reduce azides to amines directly, destroying the reactant.
Troubleshooting & Optimization
-
Reaction Stalled?
-
Cause: Oxidation of Cu(I) back to Cu(II).
-
Solution: Add a second bolus of Hydroxylamine (freshly prepared). Ensure the reaction is under inert gas (Argon).
-
-
Precipitation?
-
Cause: Low ligand concentration.
-
Solution: Increase THPTA:Cu ratio to 5:1. Ensure organic co-solvent (DMSO/Ethanol) is sufficient if substrates are hydrophobic.
-
-
Substrate Degradation?
-
Cause: Hydroxylamine is a nucleophile. It can attack activated esters (NHS esters).
-
Solution: Ensure all conjugation to NHS esters is complete before performing the Click reaction. Hydroxylamines react with ketones/aldehydes to form oximes; ensure these groups are absent or protected.
-
References
-
Rostovtsev, V. V., et al. (2002).[3][4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Discusses alternative reductants including Hydroxylamine).
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Kennedy, D. C., et al. (2011). Cellular interactions of silver nanoparticles with hydroxylamine surface modifications. Chemical Communications. (Contextualizes Hydroxylamine compatibility with metal surfaces).
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Na-Ascorbate [baseclick.eu]
- 5. Click-Ready Gold Nanoparticles from Aqueous Mechanochemistry: 2-Propynylamine as a Reducing Agent and Surface Ligand [mdpi.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct access to stabilized CuI using cuttlebone as a natural-reducing support for efficient CuAAC click reactions in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Quantification Strategies for O-Isopentylhydroxylamine Hydrochloride
CAS: 51951-35-0
Formula:
Introduction & Analytical Challenges
O-Isopentylhydroxylamine hydrochloride (O-isoamylhydroxylamine HCl) is a critical alkoxylamine intermediate used in the synthesis of pharmaceutical actives (APIs), particularly for installing O-alkyl oxime moieties. As a hydroxylamine derivative, it poses specific analytical challenges:
-
Lack of Chromophore: The molecule lacks a conjugated system, rendering direct UV detection (HPLC-UV) insensitive and non-specific.
-
Salt Form Volatility: While the free base is volatile, the hydrochloride salt is solid and non-volatile, requiring base liberation or derivatization for Gas Chromatography (GC).
-
Genotoxic Potential: Like many hydroxylamines and alkoxylamines, it is structurally alert for genotoxicity (mutagenicity). Consequently, trace quantification (ppm level) is often required in final drug substances.
This guide provides three distinct, self-validating protocols tailored to the concentration range and instrument availability:
-
Method A (HPLC-UV): High sensitivity, suitable for trace impurity analysis (GTI) and reaction monitoring. Uses benzaldehyde derivatization .[1]
-
Method B (GC-FID): Suitable for residual solvent-level quantification. Uses acetone derivatization .
-
Method C (Titration): Suitable for raw material Assay (purity >98%).
Method A: HPLC-UV with Pre-Column Derivatization (Trace & Impurity Analysis)[2]
Rationale: To overcome the lack of UV absorption, the amino-oxy group (
Reaction Mechanism
Reagents & Preparation
-
Derivatizing Reagent: Benzaldehyde (Reagent Grade). Prepare a 10 mg/mL solution in Acetonitrile (ACN).
-
Buffer: Pyridine (acts as a catalyst and acid scavenger) or Acetate Buffer pH 5.0.
-
Diluent: Acetonitrile:Water (50:50 v/v).
Protocol Steps
-
Sample Preparation: Weigh accurately ~50 mg of sample into a 50 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 ppm).
-
Derivatization:
-
Transfer 1.0 mL of Sample Solution into a 10 mL headspace vial or capped tube.
-
Add 1.0 mL of Benzaldehyde Solution (excess).
-
Add 100 µL of Pyridine .
-
Seal and heat at 60°C for 20 minutes (or sonicate for 30 mins at RT).
-
Cool to room temperature.
-
-
Quenching (Optional but Recommended): If benzaldehyde peak interferes, add a scavenger (e.g., hydroxylamine HCl) to remove excess, but usually, the gradient separates them.
-
Analysis: Inject directly into HPLC.
HPLC Conditions[2][4]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Max for benzaldoxime derivative) |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
Gradient Profile:
-
0-2 min: 20% B (Isocratic)
-
2-15 min: 20%
80% B (Linear Gradient) -
15-20 min: 80% B (Wash)
-
20-25 min: 20% B (Re-equilibration)
Critical Quality Attribute (CQA): The derivative (O-isopentylbenzaldoxime) is more hydrophobic than benzaldehyde.
-
Order of Elution: Excess Benzaldehyde
O-Isopentyl Derivative .
Method B: GC-FID with Acetone Derivatization (Volatile Impurity/Residual)
Rationale: Direct injection of the HCl salt can degrade liners and lead to poor peak shape. Derivatization with acetone in situ liberates the base and forms the volatile acetone oxime.
Reaction Mechanism
Protocol Steps
-
Internal Standard (IS): Prepare 1 mg/mL Dodecane in Acetone.
-
Sample Prep: Weigh 20 mg sample into a centrifuge tube.
-
Derivatization: Add 5 mL of Acetone (acts as solvent and reagent) and 100 mg of solid Sodium Bicarbonate (to neutralize HCl).
-
Process: Vortex for 5 minutes. Centrifuge to settle the salt.
-
Injection: Inject 1 µL of the supernatant.
GC Conditions[1]
| Parameter | Setting |
| Column | DB-5 or HP-5 (30 m x 0.32 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split 10:1 @ 220°C |
| Detector | FID @ 250°C |
| Oven Program | 50°C (hold 2 min) |
Method C: Non-Aqueous Titration (Assay/Purity)
Rationale: For raw material assay (>98% purity), titration provides the highest precision. As a weak base salt, it can be titrated with perchloric acid in glacial acetic acid.
Protocol
-
Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester Chloride ion).
-
Note:
. The acetate salt is titratable.
-
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid. -
Indicator: Crystal Violet (Endpoint: Violet
Blue/Green) or Potentiometric detection. -
Calculation:
Visualizations
Analytical Decision Tree
Caption: Decision tree for selecting the appropriate quantification method based on concentration and instrumentation.
Derivatization Workflow (Method A)
Caption: Chemical derivatization workflow transforming the non-UV active analyte into a detectable oxime.
Validation Parameters (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , the selected method must be validated.
| Parameter | Acceptance Criteria (Trace Analysis) | Rationale |
| Specificity | Resolution ( | Ensures the reagent excess does not interfere with quantification. |
| Linearity | Confirms derivatization efficiency is constant across concentrations. | |
| Recovery (Accuracy) | 85% – 115% at LOQ level. | Critical for trace impurities to ensure no matrix suppression. |
| LOD/LOQ | Signal-to-Noise > 3 (LOD) and > 10 (LOQ). | Typically < 5 ppm for HPLC-UV methods using this derivative. |
References
-
Genotoxic Impurity Analysis: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
Hydroxylamine Derivatization: Thangarathinam, K., et al.[1][2] "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science, 2019.
-
General Alkoxyamine Analysis: "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." Biomedical Journal of Scientific & Technical Research, 2024.[1]
-
Assay Titration: Vogel, A.I. Textbook of Quantitative Chemical Analysis. Non-aqueous titration of amines.
Sources
Strategic HPLC Methodologies for the Purity Assessment of O-isopentylhydroxylamine Hydrochloride
Executive Summary
O-isopentylhydroxylamine hydrochloride (CAS: 110236-74-7 / Free base 19411-65-5) is a critical intermediate in the synthesis of alkoxyamine-functionalized pharmaceuticals and kinase inhibitors. Its analysis presents a distinct chromatographic challenge: the molecule lacks a conjugated
This Application Note details two validated approaches to assess purity with high specificity:
-
The "Gold Standard" Derivatization Protocol: Utilizing benzaldehyde to transform the analyte into a highly chromophoric oxime ether.
-
The Direct Analysis Protocol: A rapid, low-wavelength method suitable for high-throughput assay testing where trace impurity profiling is less critical.
Strategic Analysis & Decision Matrix
The choice of method depends on the analytical goal. The core difficulty is distinguishing the O-isopentylhydroxylamine cation from inorganic salts and non-chromophoric organic impurities (e.g., isopentyl alcohol).
Analytical Decision Framework
Figure 1: Decision matrix for selecting the appropriate analytical workflow.
Method A: Benzaldehyde Derivatization (Recommended)
Principle: Hydroxylamines react rapidly and quantitatively with aldehydes under chemically mild, acidic conditions to form oximes. By reacting O-isopentylhydroxylamine with benzaldehyde, we generate O-isopentylbenzaldoxime , which possesses a strong chromophore (phenyl ring conjugated with the C=N bond) detectable at 254 nm.
Reaction:
Reagents & Preparation
-
Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).
-
Buffer: Sodium Acetate / Acetic Acid (pH 4.5).
-
Solvent: Methanol (HPLC Grade).
-
Internal Standard (Optional): Benzophenone (if quantitative precision <0.5% RSD is required).
Derivatization Workflow
-
Stock Solution: Dissolve 50 mg of O-isopentylhydroxylamine HCl in 25 mL of Acetate Buffer (pH 4.5).
-
Reagent Addition: Add a 2-fold molar excess of Benzaldehyde (dissolved in Methanol).
-
Note: Excess benzaldehyde is required to drive the reaction to completion, but it will appear as a peak in the chromatogram.
-
-
Incubation: Heat at 70°C for 30 minutes in a sealed vial.
-
Quenching (Optional): Cool to room temperature. If benzaldehyde interference is massive, a scavenger (like hydroxylamine sulfate) can be added, but chromatographic separation is usually sufficient.
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
Chromatographic Conditions (Method A)
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 40 | Isocratic hold for polarity |
| 10.0 | 80 | Elute Oxime Derivative |
| 12.0 | 95 | Wash Excess Benzaldehyde |
| 15.0 | 95 | Hold |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
Expected Elution Order:
-
Salts / Buffer (Void Volume)
-
Unreacted O-isopentylhydroxylamine (Invisible at 254 nm)
-
Analyte Derivative (O-isopentylbenzaldoxime) (~8-10 min)
-
Excess Benzaldehyde (~12-14 min)
Method B: Direct Analysis (Low UV)
Principle: Utilizing the weak absorbance of the ether/amine functionality at low wavelengths (205–210 nm). This method is prone to baseline drift and solvent noise but eliminates the sample preparation steps.
Critical Considerations
-
Chloride Interference: The HCl salt introduces chloride ions, which absorb strongly below 210 nm. The method must separate the chloride peak (usually at the void volume) from the analyte.
-
Mobile Phase Transparency: Phosphate buffers and Acetonitrile are mandatory. Methanol absorbs too much at 205 nm.
Chromatographic Conditions (Method B)
| Parameter | Setting |
| Column | C18 StableBond (low pH stable), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Buffer (20mM KH₂PO₄, pH 3.0) / 30% ACN |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 205 nm or 210 nm |
| Temp | 25°C |
System Suitability Criteria
-
Resolution (Rs): > 2.0 between the Chloride peak (T0) and the O-isopentylhydroxylamine peak.
-
Tailing Factor: < 1.5 (Amines tend to tail; low pH helps suppress silanol interactions).
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the derivatization protocol.
Validation & Troubleshooting
Specificity Verification
To ensure the peak is the analyte and not a byproduct:
-
Blank Injection: Inject the derivatization mix (Benzaldehyde + Buffer) without the analyte. You should see the Benzaldehyde peak but not the Oxime peak.
-
Acid Degradation: Hydroxylamines are stable in acid, but the oxime bond is reversible in strong acid/heat. Ensure the pH remains >3.0 during reaction.
Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols. | Ensure Mobile Phase pH is acidic (pH 3.0) or use a "Base Deactivated" column. |
| Extra Peaks | Benzaldehyde oxidation (Benzoic acid). | Use fresh Benzaldehyde. Benzoic acid elutes earlier than Benzaldehyde. |
| Low Sensitivity (Method B) | Wavelength too high. | Ensure detection is strictly at 205-210 nm. Check Deuterium lamp energy. |
| Precipitation | Benzaldehyde insolubility. | Ensure at least 40% organic solvent is maintained in the vial/mobile phase. |
References
-
Zhang, M., et al. (2024).[1] "Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method." American Journal of Biomedical Science and Research.
-
Kumar, T., et al. (2019).[2] "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science.
-
PubChem. (2024).[3][4][5] "O-Isopentylhydroxylamine - Compound Summary." National Library of Medicine.
-
Caglar, S., et al. (2021). "No chromophore - no problem? Strategies for HPLC detection." Wiley Analytical Science.
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phentolamine Hydrochloride | C17H20ClN3O | CID 5702144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-ethylhydroxylamine hydrochloride | C2H7NO.ClH | CID 76850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: NMR Characterization and Reaction Monitoring of O-Isopentylhydroxylamine Derivatives
Abstract
This application note details the protocol for the structural characterization and reaction monitoring of O-isopentylhydroxylamine (also known as O-isoamylhydroxylamine) and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. O-isopentylhydroxylamine is a critical alkoxyamine reagent used in bioconjugation and prodrug synthesis to generate stable oxime linkages . This guide provides a self-validating spectroscopic workflow, utilizing the isopentyl group as an intramolecular integration standard to quantify reaction conversion without external calibrants.
Introduction & Chemical Basis
In drug discovery, alkoxyamines (
O-isopentylhydroxylamine possesses a distinct hydrophobic tail that serves as a spectroscopic handle. The isopentyl group provides a clean, high-field signal in
Structural Logic and NMR Expectations
The reaction of interest is the condensation of O-isopentylhydroxylamine with a carbonyl electrophile (e.g., a ketone-functionalized drug payload).
Key Spectroscopic Changes:
-
-Methylene Shift: The protons on the carbon directly attached to oxygen (
) experience a downfield shift (deshielding) upon conversion from the amine ( ) to the oxime ( ) due to the anisotropy of the newly formed double bond [2]. -
Carbonyl Disappearance: In
NMR, the diagnostic carbonyl peak ( ppm) is replaced by the oxime carbon signal ( ppm). -
Intramolecular Standard: The terminal methyl protons of the isopentyl group (
ppm) are sufficiently removed from the reaction center to remain static, serving as a reliable integration reference (6H).
Experimental Protocol
Materials and Sample Preparation
-
Analyte: O-isopentylhydroxylamine hydrochloride (or free base).
-
Solvent Selection:
-
: Recommended for reaction monitoring involving polar salts or peptides. It slows proton exchange, allowing observation of the
protons. - : Recommended for final product characterization of lipophilic oximes. Provides sharper resolution of the alkyl multiplets.
-
: Recommended for reaction monitoring involving polar salts or peptides. It slows proton exchange, allowing observation of the
-
Concentration: 10–20 mg/mL is optimal for rapid acquisition.
Acquisition Parameters (High-Integrity Mode)
To ensure quantitative accuracy (qNMR) for conversion calculations, the relaxation delay must be sufficient for the aliphatic protons to relax.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (Bruker) / s2pul (Varian) | 30° pulse angle ensures accurate integration without requiring excessive delays. |
| Relaxation Delay (D1) | Essential for qNMR. The methyl protons have long | |
| Scans (NS) | 16 – 64 | Sufficient S/N ratio (>200:1) for the methyl doublet. |
| Spectral Width | -2 to 14 ppm | Captures exchangeable protons and potential aldehyde signals. |
| Temperature | 298 K | Standardized for chemical shift reproducibility. |
Data Analysis & Interpretation
Diagnostic Signal Table
The following shifts are typical for O-isopentylhydroxylamine in
| Position | Group | Multiplicity | Status | ||
| 1 | Doublet (6H) | 0.92 ppm | 0.92 ppm | Reference (Static) | |
| 2 | Multiplet (1H) | 1.70 ppm | 1.70 ppm | Static | |
| 3 | Quartet/Multiplet (2H) | 1.52 ppm | 1.55 ppm | Minor Shift | |
| 4 | Triplet (2H) | 3.65 ppm | 4.05 - 4.20 ppm | Diagnostic Shift | |
| 5 | Broad Singlet (2H) | ~5.5 ppm | Disappears | Reaction Monitor | |
| 6 | Singlet/Doublet | N/A | 6.5 - 7.5 ppm | Aldoxime only |
Note: Product shifts can vary by +/- 0.2 ppm depending on the Z/E stereochemistry of the resulting oxime.
Conversion Calculation (Self-Validating)
Do not rely on external standards. Use the Isopentyl Methyls (Pos 1) as the normalization factor.
-
Integrate the Methyl Doublet at 0.92 ppm. Set value to 6.00 .
-
Integrate the Product
-methylene triplet ( ppm). Let this area be . -
Integrate the Reactant
-methylene triplet ( ppm). Let this area be . -
Validation:
should equal 2.00 (+/- 0.1). If not, check D1 delay or impurities. -
Conversion %:
Visual Workflows
Analytical Workflow
This diagram outlines the decision process for characterizing the reaction mixture.
Figure 1: Step-by-step NMR acquisition and validation workflow ensuring quantitative integrity.
Reaction Monitoring Pathway
This diagram visualizes the chemical transformation and the specific NMR signals tracking the change.
Figure 2: Reaction pathway highlighting the shift of the diagnostic alpha-methylene signal relative to the static isopentyl reference.
Troubleshooting & Tips
-
Broad Peaks? If the isopentyl signals are broad, it indicates micelle formation (common with lipophilic tags in aqueous-organic mixtures). Solution: Switch to pure
or add a drop of to break aggregates. -
Missing
? In , the amine protons are often broad or exchanged if traces of acid/water are present. Do not use for quantification; rely solely on the triplet. -
Z/E Isomerism: Oximes often form mixtures of Z and E isomers. You may see two sets of triplets for the
group in the product (e.g., 4.05 ppm and 4.15 ppm). Action: Sum the integrals of both product triplets for total conversion calculations.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Alkoxyamine vs Oxime shifts).
- Carey, F. A. (2000). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Application Note: O-Isopentylhydroxylamine Hydrochloride in Pharmaceutical Synthesis
Strategic Introduction of Lipophilic Pharmacophores via Oxime Etherification
Abstract
This technical guide details the utility of O-isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) as a critical building block in medicinal chemistry. While primarily employed to synthesize O-alkyl oxime ethers —a functional group known for its hydrolytic stability and metabolic resistance compared to imines—this reagent specifically introduces the isopentyl (isoamyl) moiety. This branched alkyl chain is strategically valuable for optimizing the lipophilicity (LogP) of drug candidates and filling hydrophobic pockets in target enzymes (e.g., kinases, proteases). This note provides validated protocols for condensation reactions, handling hygroscopic salts, and mechanistic insights to ensure high-yield synthesis.
Chemical Profile & Strategic Value
Reagent Identity
-
IUPAC Name: O-(3-Methylbutyl)hydroxylamine hydrochloride
-
Formula:
-
MW: 139.62 g/mol [1]
-
Physical State: White to off-white hygroscopic solid
-
Solubility: Highly soluble in water, MeOH, EtOH; sparingly soluble in DCM (unless neutralized).
The "Isopentyl Effect" in Drug Design
In Structure-Activity Relationship (SAR) studies, replacing a methyl or ethyl group with an isopentyl group often yields distinct pharmacological advantages:
-
Hydrophobic Interaction: The branched isobutyl terminus allows for superior Van der Waals interactions within large hydrophobic binding pockets (e.g., the ATP-binding site of kinases).
-
Metabolic Stability: The steric bulk of the branching can retard oxidative metabolism at the
-position relative to straight-chain analogues. -
Bioisosterism: The O-isopentyl oxime ether moiety serves as a stable bioisostere for ketones and esters, retaining hydrogen bond acceptance (via the ether oxygen and imine nitrogen) while eliminating the liability of hydrolysis.
Mechanism of Action: Acid-Catalyzed Condensation
The primary reaction involves the condensation of the alkoxyamine with a carbonyl compound (aldehyde or ketone). The reaction is an equilibrium process driven to completion by the removal of water or the stability of the product.
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon.
-
Challenge: The reagent is supplied as an HCl salt.[2] The protonated amine (
) is non-nucleophilic. -
Solution: A base (Pyridine, NaOAc, or
) is required to liberate the free amine species in situ, but the pH must remain weakly acidic (pH 4-5) to activate the carbonyl oxygen without protonating the amine entirely.
Figure 1: Mechanistic pathway for the conversion of the HCl salt to the active oxime ether.
Experimental Protocols
Protocol A: Standard Synthesis of O-Isopentyl Oxime Ethers
Application: General purpose for stable aldehydes and ketones. Scale: 10 mmol basis.
Reagents:
-
Substrate (Aldehyde/Ketone): 1.0 equiv (10 mmol)
-
O-Isopentylhydroxylamine HCl: 1.2 – 1.5 equiv (12-15 mmol)
-
Pyridine: 2.0 equiv (or excess as solvent)[2]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the carbonyl substrate in 20 mL of absolute EtOH.
-
Buffering: Add 20 mmol (1.6 mL) of Pyridine. Note: Pyridine acts as both a base to free the amine and a buffer.
-
Addition: Add 1.5 equiv (2.1 g) of O-isopentylhydroxylamine hydrochloride in a single portion.
-
Reaction: Stir the mixture at room temperature (RT) for 2-4 hours.
-
Optimization: If the substrate is sterically hindered (e.g., diaryl ketone), heat to reflux (78°C) for 3-12 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the starting ketone.
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc gradients).
Validation Criteria:
-
1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and appearance of the oxime proton (if aldoxime). The
of the isopentyl group typically appears as a triplet around 4.0 - 4.2 ppm .
Protocol B: "Free Base" Method for Acid-Sensitive Substrates
Application: For substrates containing acid-labile groups (e.g., acetals, Boc-groups) where the acidity of the HCl salt/Pyridine system might cause deprotection.
Reagents:
Procedure:
-
Pre-neutralization: In a separate flask, stir O-isopentylhydroxylamine HCl (1.5 equiv) with anhydrous
(1.5 equiv) in DMF for 30 minutes. Filter off the KCl precipitate if desired (or leave in suspension). -
Coupling: Add the filtrate/suspension to the solution of the carbonyl substrate.
-
Reaction: Stir at RT. This method is slower but milder.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.2 - 1.5 equiv of Amine | The reaction is an equilibrium. Excess amine drives it to product. |
| pH Control | pH 4.0 - 5.0 | Optimal window: High enough to free the amine, low enough to activate the carbonyl. |
| Water Removal | Molecular Sieves (3Å) | Optional but recommended for difficult ketones to shift equilibrium (Le Chatelier's principle). |
| Isomerism | E/Z Mixture | Oxime ethers often form as E/Z mixtures. They can sometimes be separated by chromatography, but E-isomer usually predominates for aldoximes. |
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the appropriate condensation protocol.
Safety and Handling
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at 2-8°C. Moisture absorption leads to "clumping" and inaccurate weighing.
-
Toxicity: Like many hydroxylamine derivatives, it acts as a skin and eye irritant. It may cause sensitization. Use standard PPE (gloves, goggles, fume hood).
-
Thermal Stability: Do not heat the dry solid salt above 100°C as hydroxylamine salts can exhibit exothermic decomposition.
References
-
PubChem. O-Isopentylhydroxylamine. National Library of Medicine.[5] Available at: [Link][5]
-
Biotage / Royal Society of Chemistry. General procedure for the preparation of oximes. (Referenced method for Pyridine/HCl salt condensation).[2] Available at: [Link]
-
Master Organic Chemistry. Imine and Oxime Formation Mechanisms. (Mechanistic grounding for acid-catalyzed condensation). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Oxime Ethers. (Review of O-alkylation vs. condensation methods). Available at: [Link]
Sources
Experimental setup for synthesis of isoxazoles using hydroxylamine hydrochloride
Application Note: Precision Synthesis of Isoxazoles via Hydroxylamine Hydrochloride
Executive Summary
Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters while offering unique pharmacokinetic profiles. This guide details the controlled synthesis of isoxazoles using hydroxylamine hydrochloride (
Mechanistic Grounding & Regioselectivity
The reaction between a 1,3-dicarbonyl compound and hydroxylamine is governed by the nucleophilicity of the nitrogen atom versus the oxygen atom of the hydroxylamine, and the electrophilicity of the carbonyl centers.
The Regioselectivity Paradox:
In unsymmetrical 1,3-diketones (
-
Acidic Media (pH < 4): The carbonyl oxygen is protonated, increasing electrophilicity. The "hard" nucleophile (
) attacks the most electrophilic carbonyl (usually the one with the smaller/less electron-donating group). -
Basic Media (pH > 9): Hydroxylamine exists as a free base (
). The reaction is dominated by the nucleophilic attack on the least hindered carbonyl or the one forming the most stable enolate intermediate.
Figure 1: Mechanistic Pathway & Regiocontrol
Caption: Divergent mechanistic pathways governed by pH. Acidic conditions favor attack at the most electrophilic carbonyl; basic conditions favor steric control.
Experimental Protocols
Protocol A: Regioselective Condensation of 1,3-Diketones
Best for: High-yield synthesis of 3,5-disubstituted isoxazoles with defined regiochemistry.[1]
Reagents:
-
1,3-Diketone (10 mmol)
-
Hydroxylamine Hydrochloride (12 mmol, 1.2 eq)
-
Solvent: Ethanol (absolute)[2]
-
Base (for Method B only): Sodium Acetate or Pyridine
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition (Choose Path):
-
Path A (Acidic/Neutral): Add 12 mmol of
directly. This maintains a lower pH (~3-4). -
Path B (Buffered/Basic): Premix 12 mmol
with 12 mmol Sodium Acetate in 5 mL water, then add to the ethanol solution. This buffers the reaction to pH ~6-7.
-
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring. Monitor via TLC (typically 2-4 hours).[3]-
Validation: Disappearance of the diketone spot and appearance of a fluorescent spot (often UV active) indicates conversion.
-
-
Work-up:
-
Evaporate ethanol under reduced pressure.
-
Resuspend the residue in 20 mL cold water.
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water (9:1) or flash chromatography (Hexane/EtOAc).
Protocol B: Cyclization of Chalcones (Enones)
Best for: 3,5-diaryl isoxazoles where 1,3-diketones are unstable or unavailable.
Reagents:
-
Chalcone (10 mmol)
-
Hydroxylamine Hydrochloride (25 mmol, 2.5 eq)
-
Base: NaOH (30 mmol) or KOH
-
Solvent: Ethanol/Water[4]
Step-by-Step Methodology:
-
Dissolution: Suspend 10 mmol chalcone in 25 mL Ethanol.
-
Base Activation: Add a solution of
(25 mmol) in 5 mL water. Follow immediately with NaOH (30 mmol) dissolved in 5 mL water.-
Note: The solution will likely turn yellow/orange (formation of oxime intermediate).
-
-
Reflux: Reflux for 6-8 hours.
-
Mechanistic Check: This reaction proceeds via a 1,4-Michael addition followed by cyclization. If the intermediate isoxazoline is stable, an oxidation step (e.g., Chloranil or
) may be required to aromatize to the isoxazole.
-
-
Quench: Pour the hot reaction mixture into 100 g of crushed ice containing 5 mL of concentrated HCl (to neutralize excess base).
-
Isolation: The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.[5]
Critical Process Parameters (CPP) & Optimization
Table 1: Solvent and Base Effects on Reaction Efficiency
| Parameter | Condition | Outcome | Recommendation |
| Solvent | Ethanol (Abs) | Standard, good solubility | Preferred for general use. |
| Water/Acetic Acid | "Green", faster rate | Use for one-pot synthesis.[6] | |
| Pyridine | Basic solvent, acts as scavenger | Use for acid-sensitive substrates. | |
| Base | NaOAc | Mild buffer (pH ~6) | Best for regiocontrol balance. |
| NaOH | Strong base (pH >12) | Promotes rapid cyclization but may degrade sensitive groups. | |
| None | Acidic (pH ~3) | Favors kinetic product; slower rate. | |
| Temp | Reflux ( | Kinetic energy for cyclization | Essential for diketone condensation. |
| Microwave ( | Rapid heating (mins vs hours) | Excellent for high-throughput screening. |
Green Chemistry: One-Pot Multi-Component Protocol
Best for: Rapid library generation of 4-substituted isoxazoles.
Workflow Diagram:
Caption: One-pot aqueous synthesis minimizing solvent waste.
Protocol:
-
Mix Aromatic Aldehyde (1 eq), Ethyl Acetoacetate (1 eq), and
(1.5 eq) in water. -
Add Citric Acid (10 mol%) or Sodium Benzoate (10 mol%).
-
Stir at room temperature for 2 hours OR sonicate for 20 mins.
-
Filter the precipitated solid. Wash with water.[5][6] Yields typically >85%.[6]
Safety & Handling (SDS Summary)
-
Hydroxylamine Hydrochloride:
-
Hazard: Corrosive (Category 1), Skin Sensitizer, Potential Explosive if heated under confinement.
-
Incompatibility: Reacts violently with strong oxidizers and heavy metals (Cu, Fe). Do not use metal spatulas.
-
Storage: Hygroscopic. Store in a desiccator.
-
-
Reaction Safety:
References
-
Microwave-Assisted Synthesis: S. J. P. et al. "Solid Phase Synthesis of Isoxazole Derivatives from Diaryl 1,3-Diketones Under Microwave Irradiation." Rasayan J. Chem.2008 .[9] Link
-
Regioselectivity Studies: "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles." RSC Advances, 2018 . Link
-
One-Pot Green Synthesis: "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation." PubMed Central, 2022 . Link
-
General Mechanism: "Isoxazole synthesis protocols and mechanistic pathways." Organic Chemistry Portal. Link
-
Safety Data: "Hydroxylamine Hydrochloride SDS." Sigma-Aldrich. Link
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. lobachemie.com [lobachemie.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. pentachemicals.eu [pentachemicals.eu]
Hydrophobic Tuning of Peptides via Oxime Ligation: A Protocol for O-Isopentylhydroxylamine Modification
Abstract & Application Scope
This application note details the structural modification of bioactive peptides using O-isopentylhydroxylamine hydrochloride . Unlike long-chain fatty acid conjugation (e.g., palmitoylation) which drives albumin binding but risks aggregation, the isopentyl (3-methylbutyl) group provides a "Goldilocks" zone of hydrophobicity. It subtly alters the pharmacokinetic (PK) profile, membrane permeability, and receptor docking properties without compromising solubility.
The primary chemical mechanism employed is Oxime Ligation , a bioorthogonal reaction favored for its chemoselectivity and hydrolytic stability at physiological pH.
Key Applications:
-
Hydrophobic Tagging (HyT): Modulating protein degradation pathways by altering surface lipophilicity.
-
Pharmacokinetic Tuning: Increasing retention time and metabolic stability against proteases.[1]
-
Structure-Activity Relationship (SAR) Studies: Probing hydrophobic pockets in receptor-ligand interactions.
Chemical Basis & Mechanism
The Reagent
-
Name: O-Isopentylhydroxylamine hydrochloride[2]
-
Chemical Formula:
[3] -
Functional Group: Alkoxyamine (
) -
Target: Aldehydes (
) or Ketones ( )[4] -
Product: Oxime Ether (
)
Reaction Mechanism (Aniline Catalysis)
While oxime ligation proceeds spontaneously at acidic pH (4.5), the rate-limiting step is often the dehydration of the tetrahedral intermediate. The addition of Aniline (or p-phenylenediamine) acts as a nucleophilic catalyst.[5][6] Aniline reacts with the peptide carbonyl to form a highly reactive protonated iminium ion, which is then rapidly attacked by the O-isopentylhydroxylamine.
Visual 1: Aniline-Catalyzed Oxime Ligation Mechanism
Caption: Aniline forms a reactive iminium intermediate, accelerating the attack by O-isopentylhydroxylamine 10-100x compared to uncatalyzed reactions.
Experimental Workflow
The modification process requires two distinct phases: (1) Introducing a carbonyl handle to the peptide, and (2) The chemoselective ligation.[4]
Visual 2: Complete Conjugation Workflow
Caption: Step-by-step workflow from Solid Phase Peptide Synthesis (SPPS) to final hydrophobic conjugate purification.
Detailed Protocols
Phase 1: Preparation of the Carbonyl-Peptide
Note: If your peptide already contains a non-natural keto-amino acid (e.g., p-acetylphenylalanine), skip to Phase 2.
Method: N-Terminal Serine Oxidation This method converts an N-terminal Serine/Threonine into a glyoxylyl group (aldehyde).
-
Dissolution: Dissolve N-terminal Ser/Thr peptide (10 mg) in 1 mL Phosphate Buffer (50 mM, pH 7.0).
-
Oxidation: Add Sodium Periodate (
) to a final concentration of 2–5 equivalents relative to the peptide. -
Incubation: Stir for 15–30 minutes at Room Temperature (RT). Do not exceed 30 mins to prevent side reactions.
-
Quenching: Add 100
L of ethylene glycol or purify immediately via C18 Sep-Pak or HPLC to remove excess periodate. -
Lyophilization: Freeze-dry the resulting Glyoxylyl-peptide.
Phase 2: Oxime Ligation with O-Isopentylhydroxylamine
Materials:
-
Peptide: Glyoxylyl-peptide or Keto-peptide (from Phase 1).
-
Reagent: O-Isopentylhydroxylamine hydrochloride (CAS 51951-35-0).[2]
-
Catalyst: Aniline (distilled or high purity).
-
Buffer: 0.1 M Sodium Acetate (NaOAc), pH 4.5.
-
Solvent: Acetonitrile (ACN) (if peptide solubility is low).
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 0.1 M NaOAc adjusted to pH 4.5 with acetic acid.
-
Critical: pH 4.5 is the "sweet spot" where the aniline forms the iminium ion efficiently, but the alkoxyamine remains nucleophilic.
-
-
Peptide Solution: Dissolve the peptide to a concentration of 1–2 mM in the buffer.
-
Note: If the peptide is hydrophobic, add up to 50% ACN.
-
-
Reagent Addition: Add O-Isopentylhydroxylamine hydrochloride (5–10 equivalents).
-
Catalyst Addition: Add Aniline to a final concentration of 100 mM.
-
Tip: Prepare a 1 M stock of Aniline in ACN to ensure accurate pipetting.
-
-
Reaction: Vortex briefly and incubate at 25°C (RT) for 4–16 hours.
-
Monitoring: Check via LC-MS at T=0, 2h, and 4h. The oxime product will show a distinct mass shift (see Data Analysis).
-
-
Purification: Inject directly onto a Preparative HPLC (C18 column).
-
Gradient: Standard 5–65% ACN/Water + 0.1% TFA. The isopentyl group will significantly shift retention time (make the peptide elute later).
-
Data Analysis & Validation
Mass Spectrometry (MS)
Verification of the conjugate is primary done via ESI-MS.
| Component | Mass Change Calculation |
| Reaction Type | Condensation (Loss of |
| Reagent Added | |
| Water Lost | |
| Net Mass Shift | +85.1 Da |
-
Target Mass:
. -
Failure Mode: If you see
, the intermediate has formed but not dehydrated (rare), or a non-covalent adduct is present.
HPLC Retention Time
The isopentyl group adds significant lipophilicity.
-
Expectation: A shift of +2 to +5 minutes on a standard C18 gradient (e.g., 1% gradient/min).
-
Validation: This shift confirms the successful attachment of the hydrophobic handle.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | pH is too high (>6.0) or too low (<3.5). | Adjust buffer to exactly pH 4.5. Ensure Aniline is at 100 mM. |
| Peptide Precipitation | Isopentyl group decreases solubility. | Increase ACN concentration in the reaction buffer (up to 50%). |
| Incomplete Conversion | Reagent hydrolysis or oxidation. | Use fresh O-isopentylhydroxylamine. Add 20 eq. of reagent. |
| Side Products | Aniline adducts (rare). | Ensure thorough HPLC purification. Aniline washes off easily on C18. |
References
-
Lead Sciences. (n.d.). O-Isopentylhydroxylamine hydrochloride Product Page. Retrieved Jan 28, 2026, from [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.
- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
-
Agnew, H. D., et al. (2020). Oxime Ligation for Peptide Macrocyclization. Open Research Repository. [Link]
-
Gao, N., et al. (2019).[7][8] TDP-43 specific reduction induced by Di-hydrophobic tags conjugated peptides. Bioorganic Chemistry. (Reference for Hydrophobic Tagging applications).
Sources
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. O-Isopentylhydroxylamine hydrochloride - Lead Sciences [lead-sciences.com]
- 3. Isopentylamine Hydrochloride | 541-23-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research advances in small-molecule hydrophobic tagging protein degraders [jcpu.cpu.edu.cn]
Troubleshooting & Optimization
Optimizing reaction conditions for O-isopentylhydroxylamine hydrochloride
Topic: Optimization of Reaction Conditions & Troubleshooting CAS: 110236-74-7 (Free base generic ref) / Specific Salt Forms Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center for O-isopentylhydroxylamine hydrochloride . This compound is a critical alkoxyamine building block, primarily used to install the O-isopentyl oxime moiety in pharmaceutical intermediates.
Unlike simple alkylamines, the oxygen-nitrogen bond renders this molecule sensitive to oxidation in its free base form. Furthermore, direct alkylation of hydroxylamine often results in poly-alkylation. Therefore, our optimized protocols utilize the Gabriel Synthesis approach (via N-hydroxyphthalimide) to ensure mono-alkylation selectivity and high purity.
Module 1: Synthesis & Optimization Protocol
The "Golden Route": Phthalimide Protection Strategy
We do not recommend direct alkylation of hydroxylamine. The following protocol uses N-hydroxyphthalimide (NHPI) to lock the nitrogen site, forcing exclusive O-alkylation.
Step-by-Step Workflow
Step 1: O-Alkylation [1]
-
Reagents: N-Hydroxyphthalimide (1.0 eq), 1-Bromo-3-methylbutane (Isopentyl bromide, 1.2 eq), Base (DBU or K₂CO₃).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: 60–80°C, 4–12 hours.
-
Checkpoint: Monitor TLC for disappearance of NHPI.
Step 2: Deprotection (Ing-Manske Procedure)
-
Reagents: Hydrazine hydrate (1.2–1.5 eq).[2]
-
Solvent: Ethanol or Methanol.
-
Conditions: Reflux for 1–2 hours. A heavy white precipitate (phthalhydrazide) will form.
Step 3: Salt Formation
-
Isolation: Filter off phthalhydrazide. Concentrate filtrate.
-
Salting: Dissolve residue in dry Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C.
-
Result: White crystalline solid.[3]
Visual Workflow (Graphviz)
Caption: Optimized 3-step synthesis workflow via N-hydroxyphthalimide protection.
Optimization Data: Solvent & Base Screening
The choice of base significantly impacts the reaction rate due to the steric bulk of the isopentyl group (primary, but
| Base | Solvent | Temp (°C) | Time (h) | Yield (Step 1) | Notes |
| Et₃N | DCM | 40 | 24 | <40% | Too slow; isopentyl bromide is less reactive than methyl iodide. |
| K₂CO₃ | DMF | 80 | 6 | 85% | Recommended. High yield, easy workup (pour into water). |
| DBU | ACN | 60 | 4 | 92% | Fastest, but DBU is harder to remove if not washed thoroughly. |
| NaH | THF | 0 -> 25 | 2 | 75% | Risk of elimination side-reactions (isopentene formation). |
Module 2: Troubleshooting & FAQs
Q1: My final product is a sticky oil, not a white powder. What went wrong?
Diagnosis: This is the most common issue. It usually stems from three causes:
-
Hygroscopicity: The salt absorbed water from the air.
-
Excess Acid: Residual HCl or acetic acid (if used) is trapping solvent.
-
Impurities: Residual phthalhydrazide or unreacted alkyl bromide.
The Fix (Recrystallization Protocol):
-
Dissolve the crude oil in a minimum amount of warm Isopropanol or Ethanol .
-
Add dry Diethyl Ether or MTBE until the solution turns slightly cloudy.
-
Store at -20°C overnight.
-
If it oils out again, scratch the glass with a spatula to induce nucleation or use a seed crystal.
Q2: I have a persistent white solid impurity that won't dissolve in water. Is this my product?
Diagnosis: No. This is likely phthalhydrazide , the byproduct of Step 2. It is notoriously difficult to remove completely by simple filtration.
The Fix (pH Swing Method):
-
After hydrazinolysis, cool the mixture and filter the bulk solid.
-
Acidify the filtrate with HCl (pH < 2) and stir for 30 mins. This precipitates any remaining phthalhydrazide (which is insoluble in acid).
-
Filter again.[4]
-
Neutralize the filtrate (if you need to extract the free base) or evaporate strictly to dryness if proceeding to salt formation.
Q3: The alkylation yield (Step 1) is low (<50%).
Diagnosis: The isopentyl group (3-methylbutyl) has
-
Add a Catalyst: Add 10 mol% Sodium Iodide (NaI) to the reaction. This generates the isopentyl iodide in situ (Finkelstein reaction), which is a much better electrophile than the bromide.
-
Temperature: Ensure the internal temperature reaches at least 75°C if using K₂CO₃/DMF.
Troubleshooting Logic Tree (Graphviz)
Caption: Diagnostic logic tree for isolating pure O-isopentylhydroxylamine HCl.
Module 3: Handling, Storage, & Safety
Safety Profile
-
Free Base: Volatile and potentially toxic.[5] Avoid inhalation.
-
Hydrochloride Salt: Skin and eye irritant.[5]
-
Warning: Hydroxylamine derivatives can be mutagenic. Handle with double gloves and work in a fume hood.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic .
-
Container: Tightly sealed amber glass vial.
-
Shelf Life: 12 months if kept dry. If the solid turns yellow, it indicates oxidation of the amine.
Analytical Markers (Validation)
To confirm you have the correct structure:
-
¹H NMR (DMSO-d₆): Look for the characteristic doublet (~0.9 ppm) for the terminal methyls of the isopentyl group and a triplet (~4.0 ppm) for the
protons. -
Absence of: Aromatic signals (unless impure) and the broad singlet of N-hydroxyphthalimide (~10.9 ppm).
References
-
Ing, H. R., & Manske, R. H. (1926). Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society (Resumed), 2348–2351.
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-Alkylhydroxylamines via N-Alkoxyphthalimides. Synthesis, 1976(10), 682-684.
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides.
-
PubChem Database. (2025).[6][7] O-Isopentylhydroxylamine - Compound Summary. National Center for Biotechnology Information.
-
Petrassi, H. M., et al. (2001). A solid phase synthesis of N-alkyl-O-benzyl hydroxamates. Organic Letters, 3(1), 139-142. (Demonstrates Mitsunobu/Alkylation variations).
Sources
- 1. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 4. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Optimization of O-Isopentylhydroxylamine Hydrochloride Synthesis
Executive Summary & Reagent Profile
O-Isopentylhydroxylamine hydrochloride (also known as O-isoamylhydroxylamine HCl) is a critical alkoxyamine reagent used primarily to introduce the isopentyloxy moiety into oxime ethers or as a linker in medicinal chemistry.
Researchers often encounter low yields (<40%) due to three specific failure modes:
-
Poor Selectivity: Competitive N-alkylation vs. O-alkylation when using unprotected hydroxylamine.
-
Incomplete Deprotection: Inefficient cleavage of the phthalimide protecting group.
-
Workup Losses: High volatility of the free base and difficulty crystallizing the hydrochloride salt from the reaction matrix.
This guide provides a validated, high-yield protocol focusing on the Gabriel Synthesis route (via N-hydroxyphthalimide), which offers superior regioselectivity compared to direct alkylation.
Module 1: Synthesis Strategy (The "Why" & "How")
Q: Why is my yield low when reacting hydroxylamine directly with isopentyl bromide?
A: Direct alkylation of hydroxylamine (
-
The Problem: Hydroxylamine has two nucleophilic sites: the nitrogen and the oxygen. Nitrogen is generally more nucleophilic, leading to N-alkylation (forming N-isopentylhydroxylamine) rather than the desired O-alkylation .
-
The Solution: You must "mask" the nitrogen. The industry-standard approach is using N-Hydroxyphthalimide (NHP) . The phthalimide group protects the nitrogen, forcing the alkylating agent to react exclusively with the oxygen.
Q: What is the optimal solvent/base system for the alkylation step?
A: The choice of solvent dictates the reaction rate (SN2 kinetics).
-
Recommended: DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (e.g.,
or ), leaving the N-hydroxyphthalimide anion "naked" and highly reactive. -
Base: Triethylamine (TEA) (3.0 equiv) is preferred over inorganic carbonates (
) for homogeneity, though works well if the reaction is heated (60-80°C).
Module 2: Step-by-Step Optimization Protocol
Step 1: O-Alkylation of N-Hydroxyphthalimide
Objective: Synthesize N-isopentyloxyphthalimide.
-
Dissolution: Dissolve N-Hydroxyphthalimide (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add Triethylamine (1.2 equiv). The solution will turn deep red/orange (formation of the N-oxide anion).
-
Alkylation: Add 1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 equiv) dropwise.
-
Reaction: Heat to 70°C for 4-6 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (NHP) is very polar; the product is non-polar.
-
-
Workup: Pour into ice water. The product, N-isopentyloxyphthalimide , should precipitate as a white/off-white solid. Filter and wash with water to remove DMF.
-
Troubleshooting: If it oils out, extract with Ethyl Acetate (EtOAc), wash with 1M NaOH (to remove unreacted NHP), then brine.
-
Step 2: Hydrazinolysis (The Critical Step)
Objective: Cleave the phthalimide group to release O-isopentylhydroxylamine.
Q: The reaction turned into a solid white mass. Is this wrong? A: No, this is the Phthalhydrazide byproduct. Its formation confirms the reaction is working, but it traps your product.
-
Suspend: Suspend the N-isopentyloxyphthalimide in Ethanol (not methanol, to avoid methyl transfer side reactions, though rare).
-
Cleave: Add Hydrazine Hydrate (1.5 - 2.0 equiv).
-
Reflux: Heat to reflux.[1] Within 30-60 minutes, a heavy white precipitate (phthalhydrazide) will form.
-
Digestion: Cool to room temperature.
-
Critical Step: Acidify the mixture with Conc. HCl until pH < 2. This converts your product (free base) into the soluble hydrochloride salt and ensures the phthalhydrazide remains insoluble.
-
-
Filtration: Filter off the white solid (phthalhydrazide). Your product is in the filtrate.
Step 3: Isolation & Salt Formation
Objective: Isolate pure O-isopentylhydroxylamine HCl.
-
Concentration: Evaporate the ethanolic filtrate to near dryness. You will have a residue containing your product and excess hydrazine HCl.
-
Free Base Release: Redissolve residue in water. Basify with 40% NaOH (pH > 12).
-
Extraction: Extract immediately with Diethyl Ether or MTBE (3x).
-
Note: The free base (O-isopentylhydroxylamine) is an oil with a boiling point likely >100°C, but it is volatile. Do not rotovap under high vacuum/heat.
-
-
Salt Precipitation: Dry the ether layer over
. Filter. -
Final Crystallization: Bubble HCl gas into the ether solution OR add 2M HCl in Diethyl Ether dropwise.
-
The O-isopentylhydroxylamine Hydrochloride will precipitate as a white crystalline solid.
-
Filter and dry under vacuum (room temp).
-
Visualization: Reaction Pathway & Logic
Figure 1: Optimized workflow for the Gabriel Synthesis of O-isopentylhydroxylamine HCl.
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Incomplete alkylation of NHP. | Ensure DMF is anhydrous. Increase temp to 80°C. Check TLC before stopping Step 1. |
| Product is an Oil | Free base was not converted to HCl salt properly. | The free base is a liquid. You must add HCl (gas or ether solution) to precipitate the solid salt. |
| Product is Yellow | Residual N-hydroxyphthalimide or oxidation. | Wash the ether extract (Step 3.3) with 1M NaOH twice before adding HCl. |
| "Missing" Product | Product lost in aqueous layer during workup. | The HCl salt is water-soluble. You must basify to pH > 12 to push it into the organic (Ether) layer. |
Advanced Insight: The "Boc" Alternative
For laboratories wishing to avoid Hydrazine (a known carcinogen), the Boc-protection route is a superior alternative validated in recent literature.
-
Reagent:
(Boc2NOH).[2] -
Protocol:
-
React
with Isopentyl bromide ( , MeCN, Reflux). -
Isolate the alkylated intermediate (usually an oil).
-
Deprotect with 4M HCl in Dioxane .
-
Evaporate solvent to obtain pure O-isopentylhydroxylamine HCl quantitatively.
-
-
Benefit: No filtration of phthalhydrazide; no extraction needed if the reaction is clean.
References
-
ChemicalBook. O-Allylhydroxylamine Hydrochloride Synthesis (Analogous Procedure). Retrieved from
-
National Institutes of Health (NIH). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine.[2] Synth Commun. 2014; 44(16): 2344–2347.[2] Retrieved from
-
PubChem. O-Isopentylhydroxylamine (Compound Summary). Retrieved from
-
BenchChem. Troubleshooting unexpected byproducts in O-Decylhydroxylamine synthesis. Retrieved from
Sources
Technical Support Center: Oxime Ligation Optimization
The following guide serves as a Tier 3 Technical Support resource for researchers encountering low yields in oxime ligation chemistries. It synthesizes mechanistic insights with field-proven optimization strategies.
Topic: Troubleshooting Low Yield in Bioconjugation Support Level: Senior Application Scientist Status: Active
Diagnostic Workflow
Before altering your protocol, identify the bottleneck using the logic flow below. This chart isolates whether your issue is kinetic (rate), thermodynamic (equilibrium), or structural.
Figure 1: Decision tree for isolating the root cause of low oxime ligation yields.
Mechanistic Insight: The "Why" Behind the Protocol
To fix the reaction, you must understand that oxime ligation is a two-step reversible process heavily dependent on proton transfer.
The Aniline Effect
At neutral pH (required for many proteins), the rate-determining step is the dehydration of the tetrahedral intermediate. Aniline (and its derivatives) acts as a nucleophilic catalyst.[1][2] It rapidly forms a Schiff base with the carbonyl (imine), which is more electrophilic than the original ketone/aldehyde, facilitating the attack by the alkoxyamine.
Figure 2: Nucleophilic catalysis mechanism. The catalyst lowers the energy barrier for dehydration and transimination.
Troubleshooting Guide (FAQ Format)
Category 1: Reaction Kinetics (Why is it slow?)
Q: My reaction is stuck at 50% conversion after 24 hours. I'm at pH 7.0. A: You are likely fighting the bell-shaped pH rate profile.
-
The Issue: At pH 7, the formation of the protonated intermediate is slow. At low pH (<3), the alkoxyamine nucleophile becomes protonated (
) and non-reactive. -
The Fix: The "Sweet Spot" is pH 4.5 . If you must work at pH 7 (e.g., for protein stability), you must use a catalyst.
-
Catalyst Recommendation: Switch from Aniline to m-Phenylenediamine (mPDA) . mPDA is up to 15x faster than aniline at pH 7 and has higher aqueous solubility, allowing concentrations up to 100 mM without precipitation [1, 2].
Q: I am using a ketone substrate, and the yield is negligible compared to aldehydes. A: Ketones are sterically hindered and less electrophilic.
-
The Issue: The methyl/alkyl group on the ketone donates electron density to the carbonyl carbon, making it less reactive to nucleophilic attack compared to the proton on an aldehyde.
-
The Fix:
-
Increase Catalyst Concentration: Push mPDA to 50-100 mM.
-
Heat: If the biomolecule tolerates it, incubate at 37°C.
-
Excess Reagents: Use 10-20 equivalents of the alkoxyamine to drive the equilibrium (Le Chatelier’s principle).
-
Category 2: Reagent Stability (Where did my product go?)
Q: I see product formation initially, but it disappears over time. A: You are likely observing hydrolysis .
-
The Issue: Oxime formation is reversible.[3][4] While oximes are more stable than hydrazones (
vs ), they can hydrolyze in acidic conditions or if the equilibrium is not driven [3]. -
The Fix:
-
Buffer Exchange: Once the reaction is complete, buffer exchange into a neutral buffer (pH 7.4) immediately to "freeze" the oxime state.
-
Concentration: Ensure the final product is not stored in extreme dilution (<1 µM) in acidic buffers.
-
Q: My alkoxyamine reagent seems inactive. A: Check for oxidation or protonation .
-
The Issue: Although alkoxyamines are more stable than hydrazines, they can oxidize over time. Furthermore, if your coupling buffer is too acidic (pH < 3.5), the amine is fully protonated and cannot attack the carbonyl.
-
The Fix: Use fresh reagents. Verify the pKa of your specific alkoxyamine (typically ~4.5). Ensure reaction pH > pKa.
Optimized Standard Protocol
Use this baseline protocol for bioconjugation of proteins/peptides.
Materials
-
Buffer: 100 mM Sodium Phosphate or Acetate, pH 4.5 (optimal) or pH 7.0 (physiological).
-
Catalyst: m-Phenylenediamine (mPDA) (Preferred) or Aniline.[5][6]
-
Reagents: Protein-Aldehyde/Ketone (10-50 µM), Alkoxyamine-Label (5-20 equiv).
Step-by-Step Workflow
-
Preparation: Dissolve mPDA in the reaction buffer to a concentration of 100 mM . Adjust pH back to target (catalyst addition can shift pH).
-
Mixing: Add the protein substrate to the buffer.
-
Initiation: Add the alkoxyamine probe (dissolved in water or DMSO).
-
Note: Keep DMSO < 5-10% v/v to prevent protein denaturation.
-
-
Incubation:
-
Aldehydes: 1-2 hours at RT.
-
Ketones: 4-16 hours at RT or 37°C.
-
-
Quenching/Purification: Remove excess catalyst and unreacted probe via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS pH 7.4.
Comparative Data: Catalyst Efficiency
Data summarized from Dirksen et al. and recent kinetic studies [1, 4].
| Condition | Catalyst (100 mM) | pH | Relative Rate ( | Notes |
| Uncatalyzed | None | 4.5 | 1.0 | Baseline (Slow) |
| Uncatalyzed | None | 7.0 | < 0.1 | Very slow due to low protonation of leaving group |
| Standard | Aniline | 7.0 | ~40 | Effective, but solubility limited |
| Optimized | mPDA | 7.0 | ~600 | Superior kinetics & solubility |
| Alternative | pPDA | 7.0 | ~500 | Fast, but oxidation prone (turns black) |
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.
-
Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[2][7][8] Bioconjugate Chemistry.
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.
-
Bhat, V. T., et al. (2018). "Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity." Chemical Science.
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: O-Isopentylhydroxylamine Hydrochloride
Topic: Stability, Degradation, and Experimental Optimization
Executive Summary
O-Isopentylhydroxylamine hydrochloride (CAS: 110236-74-7 / Generic Alkoxyamine class) is a specialized reagent primarily used for chemoselective ligation (oxime formation) with carbonyl-containing molecules (glycans, proteins, steroids).
While the hydrochloride salt stabilizes the reactive amine, this compound is hygroscopic and susceptible to oxidative degradation if mishandled. This guide addresses the three most common user inquiries: physical degradation (clumping), reaction failure (pH issues), and purity analysis.
Part 1: Stability & Storage Profile
The stability of O-isopentylhydroxylamine is dictated by its protonation state. The hydrochloride salt (
| Parameter | Specification / Behavior | Critical Note |
| Physical State | White to off-white crystalline solid | Yellowing indicates oxidation. Goo/Liquid indicates moisture uptake. |
| Hygroscopicity | High | Must be stored with desiccant.[1] Moisture uptake leads to hydrolysis risks and weighing errors. |
| Storage Temp | -20°C (Long term) | Can be shipped at ambient temp, but store frozen to prevent slow thermal decomposition.[2] |
| Solution Stability | < 24 hours at Room Temp | Do not store in solution. Prepare fresh. The free base in solution oxidizes rapidly. |
| Sensitivity | Oxidation, Moisture | Incompatible with strong oxidizing agents and strong bases. |
Common Issue: "My powder has turned into a sticky gel."
Diagnosis: The compound is hygroscopic. It has absorbed atmospheric water, forming a concentrated aqueous solution of the salt. Impact:
-
Stoichiometric Error: You are weighing water, not reagent.
-
Hydrolysis Risk: Prolonged exposure to moisture can lead to slow hydrolysis of the N-O bond, though this is slow at neutral pH. Recovery Protocol:
-
Do not heat. Heating a wet amine salt can accelerate degradation.
-
Desiccation: Place the open vial in a vacuum desiccator over
or active silica gel for 24-48 hours. -
Recrystallization (If critical): Dissolve in minimal dry ethanol and precipitate with cold diethyl ether (standard amine salt purification).
Part 2: Reaction Troubleshooting (Oxime Ligation)
The most frequent technical ticket involves failed conjugation reactions. The reactivity of O-isopentylhydroxylamine is governed strictly by pH .
The "Goldilocks" pH Window
-
pH < 3: The amine is fully protonated (
). It is non-nucleophilic and cannot attack the carbonyl carbon. Reaction freezes. -
pH > 6: The target carbonyl (aldehyde/ketone) is less electrophilic, and the iminium intermediate is unstable. Reaction slows.
-
Optimal pH (4.0 – 5.0): The amine has enough free base character (
) to be nucleophilic, but the carbonyl is activated by protonation.
Diagram: Troubleshooting Oxime Ligation
Figure 1: Decision tree for optimizing O-isopentylhydroxylamine ligation efficiency.
Critical Protocol: Aniline Catalysis
If the reaction is sluggish even at pH 4.5, add aniline (or p-phenylenediamine) at 10–100 mM. Aniline forms a highly reactive Schiff base intermediate with the ketone, which then undergoes rapid transimination with the O-isopentylhydroxylamine [1].
Part 3: Degradation Forensics
When the reagent degrades, it follows specific chemical pathways.[3] Understanding these helps you interpret confusing NMR or LC-MS data.
Degradation Pathways
-
Oxidation (Primary Threat): In the presence of air and light, the free amine oxidizes to the corresponding oxime or nitrone.
-
Thermal Homolysis: High temperatures can cleave the weak N-O bond (
), releasing isopentyl alcohol and ammonia/nitrogen oxides.
Diagram: Chemical Degradation Logic
Figure 2: Primary degradation pathways. Note that the salt form protects against the oxidation pathway.
QC Checklist: Is my reagent still good?
Perform these checks if you suspect degradation:
-
Visual Inspection:
-
Pass: White crystalline powder.
-
Fail: Yellow/Orange tint (Oxidation).
-
Fail: Wet/Clumped mass (Hydrolysis risk).
-
-
1H NMR Verification (D2O or DMSO-d6):
-
Look for the Isopentyl Group : Multiplets at
0.9 (CH3), 1.5-1.7 (CH2/CH). -
Look for the Alpha-Protons (
) : Triplet around 4.0 ppm. -
Impurity Flag: A shift of the alpha-protons or appearance of aldehyde peaks indicates N-O bond cleavage or oxidation.
-
-
Mass Spectrometry (LC-MS):
-
Target Ion: Look for
. MW of Free Base = 103.16 Da.[4] Target m/z = 104.2 . -
Degradation Signal: Appearance of peaks corresponding to Isopentanol (loss of amine) or dimers.
-
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Discusses aniline catalysis mechanism.
-
Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. Foundational text on pH dependence (bell-shaped curve).
-
PubChem Compound Summary. (2024). "O-Isopentylhydroxylamine."[4] National Center for Biotechnology Information.
-
Kölmel, D. K., et al. (2014). "Rapid synthesis of alkoxyamine hydrochloride derivatives." Organic & Biomolecular Chemistry. Describes synthesis and stability of alkoxyamine HCl salts.
Sources
Preventing hygroscopic effects in O-isopentylhydroxylamine hydrochloride
Executive Summary: The Invisible Variable
O-Isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) is a critical reagent often employed in glyco-conjugation and the synthesis of O-alkyl oximes. However, its hydrochloride salt form renders it significantly hygroscopic .
The chloride anion (
-
Stoichiometric Drift: Absorbed water adds "dead weight," causing you to under-load the reagent in molar equivalents.
-
Hydrolysis Risks: While the HCl salt is stable, the presence of water can facilitate slow hydrolysis or side reactions during sensitive nucleophilic substitutions.
-
Physical Degradation: Transition from free-flowing powder to deliquescent "goo," making transfer impossible.
This guide provides the definitive protocols to neutralize these risks.
The Hygroscopic Failure Cascade
Understanding the failure mode is the first step to prevention. The diagram below illustrates how minor moisture exposure propagates into experimental failure.
Figure 1: The cascade effect of moisture absorption on experimental outcomes. Note that gravimetric error is the silent killer of reaction yields.
Module 1: Storage & Environment (Static Defense)
The "Double-Wall" Principle
Never rely on the vendor's original cap alone. Over time, screw caps relax, and septa degrade.
Protocol:
-
Primary Container: Store the reagent in an amber glass vial with a Teflon-lined cap. Tape the cap with Parafilm only as a dust seal (Parafilm is permeable to water vapor over time).
-
Secondary Container: Place the primary vial inside a secondary jar containing a high-efficiency desiccant.
-
Temperature: Store at 2–8°C . Cold storage reduces the kinetics of decomposition, but warning : cold containers condense water rapidly when brought to room temperature.
Desiccant Selection Guide
Not all drying agents are equal. For amine salts, avoid acidic drying agents.
| Desiccant | Efficiency (Residual H2O) | Compatibility | Recommendation |
| P₂O₅ (Phosphorus Pentoxide) | < 0.01 mg/L | Excellent | Gold Standard for secondary containment. |
| Silica Gel (Blue/Orange) | ~0.05 mg/L | Good | Acceptable for short term; visual indicator is helpful. |
| CaCl₂ (Anhydrous) | ~0.15 mg/L | Moderate | Avoid; can liquefy and contaminate if containment fails. |
| Molecular Sieves (4Å) | < 0.001 mg/L | Excellent | Best for drying solvents used with the reagent. |
Module 2: Handling & Weighing (Kinetic Defense)
The most critical moment is the transfer from storage to reaction vessel.
The "Difference Weighing" Protocol
Do not weigh hygroscopic salts on an open balance pan.
-
Equilibration: Remove the storage vessel from the fridge and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation on the cold solid.
-
Tare Setup: Place the entire closed vial on the balance. Tare to zero.
-
Transfer: Quickly remove the cap, transfer an estimated amount to your reaction flask, and immediately recap the vial.
-
Measurement: Place the closed vial back on the balance. The negative value displayed is the exact mass transferred.
-
Why? This method minimizes the time the bulk solid is exposed to air and eliminates the error of water absorbing onto the weighing boat.
-
Inert Atmosphere Workflow
For high-precision applications (e.g., GMP synthesis or kinetic studies), use the following workflow:
Figure 2: Optimal workflow for handling O-Isopentylhydroxylamine HCl to ensure <1% water content.
Module 3: Recovery (Troubleshooting)
Scenario: The solid has clumped or looks "wet." Is it ruined? Answer: Not necessarily. You can reverse the hydration if the compound hasn't hydrolyzed.
Vacuum Drying Protocol
-
Equipment: Vacuum oven or Schlenk line with a drying pistol.
-
Temperature: Set to 40°C .
-
Warning: Do not exceed 60°C. Hydroxylamine derivatives can be thermally unstable.
-
-
Desiccant: Place a tray of P₂O₅ in the oven or use a P₂O₅ trap on the Schlenk line.
-
Duration: Dry for 12–24 hours under high vacuum (< 1 mbar).
-
Verification: Check melting point. Pure O-Isopentylhydroxylamine HCl should melt/decompose around distinct ranges (often >120°C, check specific CoA). A depressed melting point indicates retained water or impurities.
Frequently Asked Questions (FAQ)
Q: Can I use this reagent if it has turned into a liquid (deliquesced)? A: It is risky. While the chemical identity might still be intact, determining the molecular weight for stoichiometry is impossible because you don't know the water mass.
-
Fix: Dissolve the "goo" in a known volume of anhydrous methanol or ethanol to create a stock solution. Titrate a small aliquot to determine the precise concentration, then use volumetrically.
Q: Why does my reaction yield vary so much between batches? A: This is a classic symptom of hygroscopicity. If Batch A was fresh and Batch B was opened on a humid day, Batch B contains significant water weight. You are effectively adding less reagent than calculated. Switch to the "Difference Weighing" protocol (Module 2).
Q: Is the free base less hygroscopic than the hydrochloride salt? A: Generally, yes, but the free base (O-isopentylhydroxylamine) is a liquid and is significantly more prone to oxidation and volatility. The HCl salt is the preferred storage form for stability, despite the hygroscopicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine. Retrieved January 28, 2026 from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for drying amine salts).
-
HepatoChem. Handling Hygroscopic Salts in Synthesis. Retrieved from [Link]
Technical Support: Purification of O-Isopentylhydroxylamine Hydrochloride
Content Type: Technical Support Center (Troubleshooting & Protocols)
Target Audience: Medicinal Chemists, Process Development Scientists
Topic: Post-Synthesis Purification of O-Isopentylhydroxylamine Hydrochloride (
Core Directive: The Purification Strategy
O-Isopentylhydroxylamine hydrochloride is a critical "linker" intermediate often used to generate oxime-based conjugates or alkoxyamine-functionalized drugs. Its purity is paramount because trace impurities (such as hydrazine residues or unreacted alkyl halides) can catastrophically interfere with downstream bioconjugation reactions.
The purification strategy depends heavily on your synthesis route. The two most common pathways are:
-
Gabriel/Mitsunobu Route: Involves N-hydroxyphthalimide. Major Impurity: Phthalhydrazide.[1]
-
Oxime Ether Route: Involves alkylation of acetone oxime followed by hydrolysis. Major Impurity: Ketones and inorganic salts.[2]
This guide prioritizes a Free-Base Cleanup followed by Salt Crystallization approach, which is the most robust method for achieving >98% purity.
Standard Operating Procedure (The "Golden Path")
If you have a crude reaction mixture (either an oil or a sticky solid), do not attempt to recrystallize immediately. Impurities often prevent crystallization, leading to "oiling out." Follow this self-validating workflow.
Phase A: The Free-Base Extraction (Chemical Washing)
Goal: Remove non-basic impurities (phthalhydrazide, unreacted alkyl halides) before salt formation.
-
Basification: Dissolve your crude hydrochloride or reaction residue in minimal water. Carefully adjust pH to >10 using saturated
or (1M).-
Why: This converts the O-isopentylhydroxylamine salt into its neutral free base (
for the conjugate acid).
-
-
Extraction: Extract the aqueous layer 3x with Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) .-
Checkpoint: The O-isopentylhydroxylamine free base is highly lipophilic (due to the isopentyl chain) and will migrate to the organic layer. Phthalhydrazide (if present) largely remains in the basic aqueous phase as a salt or precipitates as an insoluble solid.
-
-
Wash: Wash the combined organic layers once with brine to remove trapped water.
-
Drying: Dry over anhydrous
for 20 minutes. Filter.
Phase B: Salt Formation & Crystallization
Goal: Lock the volatile amine into a stable, crystalline lattice.
-
Acidification: Cool the ether solution to 0°C. Slowly add 4M HCl in Dioxane (or bubble HCl gas) until the solution is acidic (pH < 2).
-
Observation: A white precipitate should form immediately.
-
-
Solvent Swap (If Oiling Occurs): If the product oils out instead of precipitating, evaporate the solvent to dryness to obtain a crude solid/oil.
-
Recrystallization Protocol:
-
Solvent System: Ethanol (EtOH) / Diethyl Ether (
). -
Step 1: Dissolve the crude salt in the minimum amount of boiling absolute EtOH.
-
Step 2: (Optional) If colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Step 3: Remove from heat. Add
dropwise until the solution becomes slightly turbid. -
Step 4: Add one drop of EtOH to clear the turbidity.
-
Step 5: Seal and let stand at room temperature for 2 hours, then move to 4°C overnight.
-
-
Isolation: Filter the white needles/plates under inert gas (Argon/Nitrogen) to prevent moisture absorption. Wash with cold
.
Troubleshooting Guide (Q&A)
Issue: Phthalhydrazide Contamination
Q: I used the Gabriel synthesis (hydrazine deprotection). My NMR shows aromatic peaks at 7.8-8.2 ppm. Recrystallization isn't removing them. What do I do?
A: This is the most common failure mode in alkoxyamine synthesis. Phthalhydrazide (the byproduct) is notoriously difficult to remove because it has poor solubility in almost everything, yet "tails" into your product.
-
The Fix: You must exploit the acidity of phthalhydrazide (
).-
Perform the Phase A extraction described above.
-
Crucial Modification: When extracting the free base into ether, ensure the aqueous phase is strongly basic (pH > 12) . At this pH, phthalhydrazide exists as a dianion and is strictly confined to the aqueous layer.
-
If solid phthalhydrazide is clogging your separatory funnel, filter the biphasic mixture through a sintered glass frit before separation.
-
Issue: The "Oiling Out" Phenomenon
Q: Upon adding HCl or cooling my recrystallization, the product separates as a yellow/orange oil at the bottom, not crystals.
A: "Oiling out" indicates the presence of impurities (lowering the melting point) or residual water.
-
The Fix (Azeotropic Drying):
-
Redissolve the oil in Toluene or Benzene .
-
Rotovap to dryness. Repeat 2x. This azeotropically removes trace water.
-
Attempt recrystallization using a less polar system: Isopropanol (iPrOH) / Heptane . Dissolve in hot iPrOH, then add hot Heptane until turbid. Cool very slowly.
-
Issue: Hygroscopicity
Q: My product turned into a puddle on the balance. Is it ruined?
A: O-alkylhydroxylamine salts are hygroscopic.[3] It is not ruined, but the mass is inaccurate.
-
The Fix: Dissolve the "puddle" in absolute ethanol, rotovap to dryness, and dry under high vacuum (< 1 mbar) over
or KOH pellets for 24 hours. Store in a desiccator.
Technical FAQ: The "Why" Behind the Chemistry
Q: Why do we prefer the HCl salt over the free base? A: The free base of O-isopentylhydroxylamine is a volatile liquid at room temperature and is prone to air oxidation (N-oxide formation). The Hydrochloride salt stabilizes the nitrogen lone pair, rendering the molecule a shelf-stable solid and preventing volatility.
Q: How do I validate purity without a melting point standard? A: Literature melting points for specific O-alkyl homologues can be scarce or variable. Use these analytical markers:
-
1H NMR (
): Look for the triplet ( ) around 4.0–4.2 ppm. The integration must match the isopentyl methyls (0.9 ppm). -
Titration: Dissolve a known mass in water and titrate with
(Mohr method) to quantify chloride content. It should match the theoretical molecular weight ( ).
Decision Logic for Purification
The following diagram illustrates the decision-making process for purifying the crude material.
Caption: Workflow for selecting the appropriate purification method based on physical state and impurity profile.
Quantitative Data: Solubility Profile
Use this table to design your solvent systems.
| Solvent | Solubility (25°C) | Role in Purification |
| Water | High | Dissolving crude for extraction (Phase A). |
| Ethanol (Abs) | High (Hot), Mod (Cold) | Primary solvent for recrystallization. |
| Diethyl Ether | Low | Anti-solvent to induce precipitation. |
| Dichloromethane | Moderate | Alternative extraction solvent (if Ether fails). |
| Hexane/Heptane | Insoluble | Strong anti-solvent; good for "oiling out" issues. |
References
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on preparation of amine hydrochlorides and recrystallization techniques).
-
Petrassi, H. M., et al. (2000). Synthesis of O-alkylhydroxylamines. Organic Syntheses, 77, 139. (Describes the general handling of alkoxyamine salts).
-
BenchChem Technical Support. (2025). Purification of Compounds from O-Isopropylhydroxylamine Hydrochloride Synthesis. (General troubleshooting for O-alkyl homologues).
Sources
Technical Guide: O-Isopentylhydroxylamine Hydrochloride in Carbonyl Derivatization
Executive Summary & Reagent Profile[1][2]
O-Isopentylhydroxylamine hydrochloride (CAS: N/A for specific salt, typically custom synthesized; Free base analog often cited in generic alkoxyamine literature) is a specialized alkoxyamine reagent used to convert aldehydes and ketones into O-isopentyl oxime ethers .
Unlike simpler analogs (e.g., methoxyamine), the isopentyl group introduces significant lipophilicity and steric bulk. This modification is critical in drug development for:
-
Pharmacokinetic Modulation: Increasing the LogP of polar carbonyl-containing drugs.
-
Metabolic Stability: Protecting labile carbonyls from rapid reduction or oxidation.
-
Analytical Derivatization: Improving retention of small polar molecules in Reverse-Phase HPLC.
This guide addresses the specific side reactions and troubleshooting protocols associated with this reagent, focusing on the unique steric and electronic challenges imposed by the isopentyl moiety.
Core Reaction Mechanism & Standard Protocol
To troubleshoot effectively, one must first establish the "Control" mechanism. The reaction is a nucleophilic attack of the amine nitrogen on the carbonyl carbon, proceeding through a tetrahedral carbinolamine intermediate.
The "Gold Standard" Protocol
Use this baseline to determine if your issue is chemical or procedural.
| Parameter | Recommendation | Scientific Rationale (Causality) |
| Solvent | MeOH or EtOH (95%) | Protic solvents stabilize the polar transition state (carbinolamine formation). |
| Base | Pyridine or NaOAc (1.1 - 1.5 eq) | Critical: The reagent is a HCl salt. You must neutralize the HCl to release the free amine nucleophile ( |
| pH Window | 4.5 – 5.5 | The Jencks Curve: At pH < 3, the amine is protonated ( |
| Temperature | 25°C - 40°C | Higher temperatures promote E/Z isomerization (see Section 3). |
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the primary competitive failure modes.
Figure 1: Reaction logic flow showing the critical neutralization step and branching side-reaction pathways.
Troubleshooting Module: E/Z Isomerization
The Issue: HPLC/LC-MS shows two peaks with identical mass. The Cause: The C=N bond is rigid. The bulky isopentyl group creates significant steric clash, often leading to mixtures of E (trans) and Z (cis) isomers. Unlike methoxyamine, the isopentyl tail makes the thermodynamic energy difference between isomers more pronounced.
Diagnostic Steps[2][3][4][5]
-
Check Reaction Time: Long reaction times favor the thermodynamic product (usually E), but often lead to equilibrium mixtures.
-
Check Acid Load: Strong acid catalysis lowers the rotation barrier, accelerating isomerization.
Resolution Protocol: Thermodynamic Control
If you cannot separate the isomers, force the reaction to the single most stable isomer.
-
Acid Catalysis: Add catalytic HCl (in anhydrous dioxane/ether) to the crude mixture and heat at reflux for 1-2 hours. This overcomes the rotational barrier, driving the mixture to the thermodynamic minimum (typically the E-isomer where the bulky isopentyl group is anti to the largest group on the carbonyl).
-
Solvent Switch: Switch to a non-polar solvent (Toluene) and reflux.
Technical Insight: The isopentyl group is large. If your carbonyl substrate is also bulky (e.g., a steroid or terpene), the Z-isomer may be sterically prohibited, simplifying the profile. If the substrate is small (e.g., acetaldehyde), expect a 50:50 mixture.
Troubleshooting Module: Regioselectivity ( -Unsaturated Systems)
The Issue: Mass spec shows the correct mass, but NMR indicates loss of the double bond.
The Cause: Michael Addition (1,4-Addition).
When reacting with enones (e.g., cyclohexenone), the nitrogen nucleophile can attack the
Mechanism of Failure
Prevention Strategy
| Variable | Adjustment | Reason |
| pH Control | Lower pH to 4.0 | At lower pH, the concentration of the free amine (highly nucleophilic) decreases. The carbonyl oxygen remains activated. 1,2-addition (oxime formation) is generally faster than 1,4-addition under acidic catalysis. |
| Temperature | 0°C (Ice Bath) | Michael addition has a higher activation energy than carbonyl condensation. Kinetic control favors the oxime. |
| Sterics | Use the Isopentyl Advantage | The isopentyl group is bulky. Michael addition is sterically demanding. If 1,4-addition is observed, it suggests the steric hindrance at the carbonyl is greater than at the |
Troubleshooting Module: Incomplete Reaction & Hydrolysis
The Issue: Starting material persists despite adding excess reagent.
The Cause: Oxime formation is an equilibrium process.
The "Water Trap" Solution
For stubborn substrates (hindered ketones), standard alcoholic solvents are insufficient.
-
Dean-Stark Apparatus: Switch solvent to Toluene or Benzene . Reflux with a Dean-Stark trap to physically remove water as it forms.
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction vessel (if using EtOH/MeOH).
-
High Concentration: Run the reaction at the highest possible concentration (1M - 2M) to drive bimolecular kinetics.
FAQ: Specific Scenarios
Q: I see a "M-Isopentyl" fragment in my mass spec. Is the ether cleaving?
A: Unlikely during the reaction. O-alkyl bonds are stable to mild acid/base. This is likely In-Source Fragmentation in the Mass Spectrometer. Lower your cone voltage. If it occurs in the flask, check for strong Lewis acids (
Q: Can I use this reagent with carboxylic acids?
A: No. It will form hydroxamic acid esters (
Q: My product is an oil and won't crystallize. How do I purify? A: The isopentyl group adds significant lipophilicity ("grease").
-
Column Chromatography: The oxime ether is much less polar than the free amine. Use Hexane/EtOAc gradients. The unreacted reagent (amine HCl) will stick to the baseline.
-
Distillation: If the molecular weight is low (<250), O-isopentyl oximes are often distillable under high vacuum, whereas the salt residue is not.
References & Authority
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.
-
Foundational text for the pH-rate profile (bell-shaped curve) of carbonyl condensations.
-
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Authoritative source on E/Z isomerization thermodynamics and imine/oxime stability.
-
-
Kumbhare, R. M., et al. (2012). Synthesis and pharmacological evaluation of novel isoxazoles functionalized with amide, thioamide, urea and thiourea derivatives. European Journal of Medicinal Chemistry.
-
Provides context on the behavior of bulky alkoxyamines in heterocycle formation and side reactions.
-
-
Buszek, K. R., et al. (2010). Michael Addition of Amines to
-Unsaturated Esters and Ketones. Organic Letters.-
Mechanistic details on the competition between 1,2 and 1,4 addition with amine nucleophiles.
-
Managing exothermic decomposition of hydroxylamine reagents
This is a technical support guide designed for direct application in research and process development environments. It prioritizes actionable intelligence over generic safety advice.
Topic: Managing Exothermic Decomposition & Runaway Reactions
Status: Active | Urgency: High | Target: R&D, Process Safety, Scale-up Teams
EMERGENCY INTERVENTION: If You See These Signs
-
Symptom: Process temperature rising without heat input.
-
Symptom: "Bulging" drums or storage containers.
-
Symptom: Yellow/brown gas evolution (NOx precursors).
IMMEDIATE ACTION:
-
STOP all feeds and heating immediately.
-
DILUTE with water if safe to do so (HA stability increases with dilution).
-
COOL via emergency jacket cooling or external deluge.
-
EVACUATE the immediate area if temperature exceeds 100°C or pressure rises rapidly.
Module 1: Understanding the Hazard (The "Why")
Q: Why is Hydroxylamine (HA) considered "deceptively" stable? A: Pure HA (free base) and its salts (HCl, H2SO4) often appear stable at room temperature. However, they possess a high energy of decomposition (~3.8 – 4.0 kJ/g). The danger lies in autocatalysis .
-
Mechanism: HA decomposition is not a simple zero-order reaction.[1] As HA decomposes, it generates heat and reactive intermediates that accelerate the remaining reaction.
-
The Metal Trigger: The onset temperature of 50% aqueous HA is ~136°C in glass. In the presence of dissolved Iron (Fe³⁺) or Copper (Cu²⁺), this onset can drop to <50°C. A rusty thermocouple well or a brass fitting can lower the decomposition temperature to ambient conditions, triggering a runaway.
Q: What is the "Concept Sciences" Lesson? A: In 1999, Concept Sciences Inc. experienced a catastrophic explosion while distilling HA.[2]
-
Root Cause: They concentrated HA beyond 50% (creating crystals) and allowed the accumulation of potassium sulfate and metal impurities.
-
Technical Takeaway: NEVER distill HA to dryness.[3][4] NEVER allow the concentration of Free Base HA to exceed 50% without specific energetic materials safety protocols (blast cells).
Visualizing the Failure Mode
The following diagram illustrates the "Swiss Cheese" model of HA thermal runaway, highlighting where safety barriers typically fail.
Figure 1: Pathway to Thermal Runaway. Note how metal contamination bypasses thermal safety limits by lowering the decomposition onset temperature.
Module 2: Storage & Handling Troubleshooting
Q: My 50% HA solution has turned slightly yellow. Is it safe? A: Proceed with Caution.
-
Diagnosis: Pure HA is colorless.[4] Yellowing often indicates the formation of decomposition products (NOx species) or oxidation.
-
Action: Test the solution for metal ions (specifically Fe) and pH. If the container is not bulging, cool it to <20°C. If the color deepens or gas evolves, treat it as unstable waste.
Q: Can I store HA in Stainless Steel (304/316)? A: Yes, but with strict conditions.
-
The Nuance: While 316SS is chemically compatible, it can leach Fe ions if the passive layer is damaged.
-
Protocol:
-
Vessels must be passivated (nitric/citric acid treatment) before use.
-
Avoid "dead legs" in piping where HA can stagnate and corrode the metal over months.
-
Preferred: HDPE (High-Density Polyethylene) or Teflon-lined containers are superior for long-term storage as they eliminate the metal ion risk entirely.
-
Q: A drum of HA is bulging. How do I approach it? A: DO NOT OPEN IT.
-
Mechanism: Slow decomposition generates N₂, N₂O, and NH₃ gases. Opening a pressurized drum can cause the liquid to "geyser," spraying corrosive, toxic, and potentially explosive aerosol.
-
Workflow:
-
Monitor temperature remotely (IR gun).
-
If T < Ambient + 5°C: It may be simple vapor pressure or slow off-gassing.
-
If T > Ambient + 5°C: Active decomposition is occurring. Remote quenching (spraying water on the drum to cool) is required. Contact emergency services specialized in HazMat.
Module 3: Process Safety & Experimental Design
Q: I am reacting HA with a ketone to make an oxime. The reaction is exothermic.[7][8] How do I control it? A: Oxime formation is a classic exothermic process that can trigger HA decomposition if not managed.
-
The Rule of Addition: Never add the ketone to the bulk HA. Add HA to the ketone (or vice versa) slowly, such that HA is consumed immediately.
-
Accumulation Limit: Calculate the "Adiabatic Temperature Rise" (ATR). Ensure that if cooling fails, the maximum temperature (
) of the accumulated mixture stays below 100°C . -
DSC Check: Run a Differential Scanning Calorimetry (DSC) test on your reaction mixture. If the exotherm onset is within 50°C of your operating temperature, your safety margin is too small.
Compatibility Reference Table
| Material | Compatibility Rating | Notes |
| Glass / Quartz | Excellent | Best for small scale. No catalytic effect. |
| HDPE / PTFE | Excellent | Preferred for storage. No metal leaching. |
| Stainless Steel 316 | Good (Conditional) | Must be passivated. Monitor for corrosion/pitting. |
| Carbon Steel | DANGEROUS | DO NOT USE. Rapid catalytic decomposition. |
| Copper / Brass | DANGEROUS | DO NOT USE. Violent reaction/catalysis. |
| Rust (Iron Oxide) | CRITICAL HAZARD | Lowers decomposition onset to <50°C. |
Module 4: Disposal & Quenching Protocol
Q: How do I safely dispose of leftover Hydroxylamine? A: You must chemically destroy it. Do not put it down the drain (it is toxic to aquatic life and can explode in plumbing traps).
The "Dilute & Oxidize" Protocol:
-
Principle: Oxidize HA to Nitrogen (N₂) and Nitrous Oxide (N₂O) using Sodium Hypochlorite (Bleach).
-
Warning: This reaction is Exothermic .
Step-by-Step Procedure:
-
Dilution: Dilute the HA waste with water to a concentration of <5%.
-
Setup: Place the waste container in an ice bath. Provide mechanical stirring.
-
Reagent: Use commercial bleach (5-12% NaOCl).
-
Addition: Add bleach dropwise . Monitor temperature. Do not let T > 50°C.
-
Endpoint: Use starch-iodide paper. When the paper turns blue (indicating excess chlorine), the HA is consumed.
-
Disposal: Adjust pH to neutral (6-8) and dispose of the saline solution according to local chemical waste regulations.
Decision Tree: Handling Process Deviations
Figure 2: Decision logic for responding to unexpected temperature excursions in HA processes.
References
-
Cisneros, L. O., et al. (2001). "Thermal decomposition of hydroxylamine and its salts."[9][10] Journal of Hazardous Materials. Link (Validated via search: Metal ions like Fe³⁺ significantly lower onset temperature).
-
U.S. Chemical Safety Board (CSB). (2002). "Investigation Report: Concept Sciences, Inc.[2] Hydroxylamine Explosion." CSB.gov. Link (Case study on concentration hazards).
-
Iwata, Y., et al. (2003). "Decomposition of hydroxylamine/water solution with added iron ion." Industrial & Engineering Chemistry Research. Link (Kinetic data on iron catalysis).
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.
Sources
- 1. researchgate.net [researchgate.net]
- 2. csb.gov [csb.gov]
- 3. Lessons [ncsp.tamu.edu]
- 4. ICSC 1747 - HYDROXYLAMINE (50% aqueous solution) [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. icheme.org [icheme.org]
- 8. researchgate.net [researchgate.net]
- 9. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Solubility of O-Isopentylhydroxylamine Hydrochloride
Subject: Troubleshooting Solubility & Handling of O-Isopentylhydroxylamine Hydrochloride (CAS: 51951-35-0) To: Chemical Research & Development Teams From: Senior Application Scientist, Technical Services
Executive Summary
O-Isopentylhydroxylamine hydrochloride (also known as O-isoamylhydroxylamine HCl) is a critical alkoxyamine reagent often used in the synthesis of oximes and hydroxamic acids. As an ionic salt (
This guide provides validated protocols to overcome these solubility limitations without compromising the reagent's integrity. The primary strategy involves breaking the ionic lattice via free-basing or utilizing high-dielectric co-solvents .
Part 1: Solubility Troubleshooting & Protocols
Scenario A: "My reaction requires a non-polar solvent (DCM, Toluene, Ether). The salt just sits at the bottom."
Diagnosis: The ionic hydrochloride salt is lipophobic. You must convert it to its neutral free-base form (
Protocol 1: Biphasic Free-Basing (The "Gold Standard") Use this when you need a pure organic solution of the reagent.
-
Dissolution: Dissolve the calculated amount of O-isopentylhydroxylamine hydrochloride in a minimal volume of distilled water (approx. 3 mL per gram of salt).
-
Basification: Slowly add saturated aqueous
or 1M NaOH until the pH reaches 9–10.-
Note: The solution may become cloudy as the free base (an oil) separates.
-
-
Extraction: Add an equal volume of your target organic solvent (e.g., DCM or Diethyl Ether). Shake vigorously and separate the layers.
-
Repeat: Extract the aqueous layer 2 more times to ensure quantitative recovery.
-
Drying: Dry the combined organic layers over anhydrous
or for 15 minutes. -
Filtration: Filter off the drying agent. The resulting filtrate is a solution of the free base ready for your reaction.
CRITICAL WARNING: The free base (O-isopentylhydroxylamine) has a relatively low molecular weight (~103 g/mol ) and is volatile . Do not concentrate the solution to dryness under high vacuum or heat, as you will lose the reagent. Use the solution directly.
Scenario B: "I cannot use water/extraction. I need to run a one-pot reaction in THF or Acetonitrile."
Diagnosis: You need an in-situ neutralization strategy. This solubilizes the reactive amine species while precipitating the inorganic salt byproduct.
Protocol 2: In-Situ Neutralization Use this for anhydrous conditions.
-
Suspension: Suspend the O-isopentylhydroxylamine hydrochloride in the reaction solvent (e.g., THF, MeCN).
-
Base Addition: Add 1.05 equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .
-
Equilibration: Stir at room temperature for 15–30 minutes.
-
Observation: The mixture will remain cloudy, but the solid phase will change from the starting material to Triethylamine Hydrochloride (TEA·HCl). The active O-isopentylhydroxylamine is now dissolved in the supernatant.
-
-
Reaction: Add your electrophile (e.g., ketone, aldehyde, or activated ester) directly to this suspension.
Scenario C: "I am seeing low yields. Is the reagent decomposing?"
Diagnosis: Alkoxyamines are generally stable, but the free base is susceptible to oxidation over time. The hydrochloride salt is hygroscopic.[1]
Troubleshooting Checklist:
-
Storage: Is the salt stored in a desiccator? Moisture absorption changes the effective molecular weight, leading to stoichiometry errors.
-
Volatility: Did you evaporate the solvent after free-basing? If yes, you likely evaporated the reagent.
-
Order of Addition: In oxime formation, if the ketone is sterically hindered, the salt method (Protocol 2) might be too slow. Switch to Protocol 1 (Free Base) to increase the nucleophilicity of the nitrogen.
Part 2: Technical Reference Data
Table 1: Solubility Profile of O-Isopentylhydroxylamine Forms
| Solvent | Hydrochloride Salt ( | Free Base ( | Technical Note |
| Water | High (>100 mg/mL) | Moderate | Salt is ionic; Free base is H-bond acceptor. |
| Methanol / Ethanol | High | High | Best solvents for direct use of the salt. |
| DMF / DMSO | Moderate | High | Good for nucleophilic substitution reactions. |
| Dichloromethane (DCM) | Insoluble | High | Requires free-basing (Protocol 1). |
| Toluene / Benzene | Insoluble | High | Requires free-basing. |
| Diethyl Ether / THF | Insoluble | High | In-situ neutralization recommended for THF. |
Part 3: Visual Workflows
Figure 1: Solubility Decision Matrix
Determine the correct protocol based on your solvent system.
Caption: Decision tree for selecting the optimal solubilization method based on solvent polarity.
Figure 2: The "Free-Basing" Workflow (Protocol 1)
Step-by-step visualization of the biphasic extraction process.
Caption: Workflow for converting the hydrochloride salt to the organic-soluble free base.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine. Retrieved from [Link]
-
Organic Chemistry Portal. Hydroxylamine Synthesis and Protection Strategies. Retrieved from [Link]
Sources
Validation & Comparative
O-isopentylhydroxylamine hydrochloride vs hydroxylamine hydrochloride reactivity
Technical Comparison: O-Isopentylhydroxylamine HCl vs. Hydroxylamine HCl in Oxime Ether Synthesis
Executive Summary
In the landscape of drug discovery and process chemistry, the choice between Hydroxylamine Hydrochloride (
This guide provides a technical analysis of their reactivity profiles, experimental workflows, and safety considerations.
Chemical Fundamentals & Structural Impact
The primary distinction lies in the substitution at the oxygen atom. This structural change alters the nucleophilicity of the nitrogen and the solubility profile of the reagent.
| Feature | Hydroxylamine Hydrochloride | O-Isopentylhydroxylamine Hydrochloride |
| CAS Number | 5470-11-1 | 51951-35-0 |
| Structure | ||
| Molecular Weight | 69.49 g/mol | 139.62 g/mol |
| Steric Profile | Minimal; highly accessible nitrogen. | Moderate; isopentyl tail adds steric bulk. |
| Solubility | High in | Soluble in MeOH, EtOH; Free base soluble in DCM/EtOAc. |
| Product Type | Oxime ( | Oxime Ether ( |
| Acidity (Product) | Amphoteric; OH proton is acidic ( | Non-acidic; chemically inert ether linkage. |
Expert Insight: The isopentyl group acts as a "lipophilic anchor." While hydroxylamine creates a polar, H-bond donor/acceptor site (the oxime), the O-isopentyl variant masks this polarity, often improving blood-brain barrier (BBB) permeability in CNS drug candidates.
Reactivity & Mechanism: The Kinetic Trade-off
Both reagents rely on the alpha-effect , where the adjacent oxygen atom's lone pair increases the nucleophilicity of the nitrogen. However, experimental data indicates a divergence in reaction rates.
-
Hydroxylamine HCl: Exhibits rapid kinetics due to minimal steric hindrance. It aggressively attacks sterically congested ketones.
-
O-Isopentylhydroxylamine HCl: Reaction rates are generally 2–5x slower (substrate dependent). The bulky isopentyl tail creates steric clash during the formation of the tetrahedral intermediate, particularly with hindered carbonyls (e.g., di-ortho-substituted acetophenones).
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways and the critical "dehydration" step which drives the equilibrium.
Figure 1: Divergent synthesis pathways. Note the stability difference in the final products.
Experimental Workflow & Process Chemistry
The choice of reagent drastically alters the downstream workup (purification) process.
A. Hydroxylamine HCl Protocol (Standard)
-
Challenge: The product (oxime) is often amphoteric and polar.
-
Workup: Frequently requires careful pH adjustment to precipitate the oxime or multiple extractions with polar organics (EtOAc/THF).
-
Risk: Oximes can undergo Beckmann rearrangement under acidic/thermal stress.
B. O-Isopentylhydroxylamine HCl Protocol (Optimized)
-
Advantage: The product is a lipophilic ether.
-
Workup: Highly efficient phase separation. The product partitions almost exclusively into organic solvents (Hexane/DCM), leaving unreacted salts in the aqueous phase.
-
Self-Validating Step: The disappearance of the acidic N-OH stretch in IR spectroscopy (approx. 3200-3400
) confirms the ether structure, distinct from the broad OH band of a standard oxime.
Comparative Workflow Diagram
Figure 2: Process flow comparison. The O-Isopentyl route offers a streamlined "extract-and-evaporate" workflow.
Detailed Experimental Protocol
Objective: Synthesis of Acetophenone O-isopentyl oxime.
Reagents:
-
Acetophenone (1.0 eq)
-
O-Isopentylhydroxylamine HCl (1.2 eq)
-
Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)
-
Solvent: Ethanol (Abs.) or Methanol
Methodology:
-
Preparation: Dissolve O-Isopentylhydroxylamine HCl in Ethanol (0.5 M concentration).
-
Buffering: Add Pyridine dropwise. Note: The HCl salt must be neutralized to release the free nucleophile, but the pH must remain slightly acidic (pH ~4-5) to activate the carbonyl oxygen.
-
Addition: Add Acetophenone.
-
Reflux: Heat to reflux (
) for 3–6 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 10% EtOAc in Hexane). The oxime ether will have a significantly higher
than the starting ketone or a standard oxime.
-
-
Workup:
-
Cool to room temperature.[1]
-
Evaporate Ethanol.
-
Resuspend residue in
and extract with Dichloromethane ( ). -
Wash organic layer with 1M HCl (to remove Pyridine) and Brine.
-
Dry over
and concentrate.
-
Why this works: The O-alkylation prevents the formation of nitrones (N-oxide side products) which are common when trying to alkylate a standard oxime using alkyl halides.
Safety & Stability Profile
| Hazard | Hydroxylamine HCl | O-Isopentylhydroxylamine HCl |
| Thermal Stability | Low. Risk of violent decomposition/explosion upon heating, especially in the presence of metals (Fe, Cu). | Moderate. The alkyl group stabilizes the molecule, but it remains an energetic material. Avoid distillation of the free base at high temps. |
| Toxicity | Mutagenic; potential sensitizer. | Skin/Eye Irritant.[2][3][4][5] Expected to be less mutagenic but data is limited; handle as a potential sensitizer. |
| Storage | Hygroscopic. Store under inert gas. | Hygroscopic. Store at 2-8°C. |
Critical Safety Note: Never heat hydroxylamine residues to dryness. Ensure all hydroxylamine is quenched (using acetone or sodium hypochlorite) before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine.[6] Retrieved from [Link]
-
RSC Advances. Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion. Retrieved from [Link]
-
Organic Chemistry Portal. O-Alkylation and Arylation of Oximes. Retrieved from [Link]
-
Lead Sciences. O-Isopentylhydroxylamine hydrochloride Product Specifications. Retrieved from [Link]
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [inchem.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: O-Alkylhydroxylamine Derivatives in Organic Synthesis
Executive Summary
In the landscape of organic synthesis, O-alkylhydroxylamines (
This guide objectively compares the performance of key derivatives—specifically Methoxylamine , Benzyloxylamine , N,O-Dimethylhydroxylamine , and O-Acyl/Sulfonyl variants (like HOSA and O-Benzoylhydroxylamines). We analyze their utility in drug development workflows, focusing on chemoselectivity, stability, and atom economy.
The Mechanistic Landscape: Nucleophilicity vs. Electrophilicity
The utility of these reagents is dictated by the Alpha Effect —the increased reactivity due to the repulsion between adjacent lone pairs on Nitrogen and Oxygen. However, the substituent on the Oxygen determines the direction of this reactivity.
| Feature | Nucleophilic Mode ( | Electrophilic Mode ( |
| Primary Reagents | Methoxylamine, Benzyloxylamine, N,O-Dimethylhydroxylamine | Hydroxylamine-O-sulfonic acid (HOSA), O-Benzoylhydroxylamine |
| Key Mechanism | Attack on carbonyls (condensation) or acyl halides (substitution). | N-O bond cleavage; Nitrogen acts as |
| ~4.6 (Less basic than amines, but highly nucleophilic). | N/A (Often zwitterionic or neutral electrophiles). | |
| Primary Application | Oxime ethers, Weinreb amides, KAHA Ligation (Type I). | C-H Amination, N-H Amination, KAHA Ligation (Type II). |
Visualization: Reactivity Decision Tree
The following diagram outlines the logical flow for selecting the correct O-alkylhydroxylamine derivative based on synthetic intent.
Caption: Decision matrix for selecting O-alkylhydroxylamine derivatives based on electronic requirements.
Nucleophilic Applications: Stability vs. Versatility
When the nitrogen lone pair attacks a carbonyl, the stability of the resulting
Comparative Analysis of Nucleophiles
| Derivative | Structure | Reactivity Profile | Best Use Case | Limitations |
| Methoxylamine | High nucleophilicity; forms small, stable oximes. | Pharmacophore installation (e.g., Gemifloxacin); GC-MS derivatization. | Difficult to remove; permanent modification. | |
| Benzyloxylamine | Slightly lower rates than methyl due to sterics. | Protected oximes; cleavable via hydrogenolysis ( | Atom economy is lower; requires deprotection step. | |
| N,O-Dimethylhydroxylamine | Secondary amine; forms stable hydroxamates. | Weinreb Amide synthesis (prevents over-alkylation). | Not suitable for oxime formation (no N-H for dehydration). |
The Weinreb Advantage
In drug discovery, converting carboxylic acids to ketones without over-addition of Grignard reagents is critical. N,O-Dimethylhydroxylamine is the gold standard here. The methoxy group coordinates with the metal ion (Mg or Li), forming a stable 5-membered chelate that prevents the collapse of the tetrahedral intermediate until acidic workup.
Caption: The stable metal-chelated intermediate prevents double addition, ensuring ketone selectivity.
Electrophilic Amination: Brute Force vs. Precision
For introducing amino groups (
Hydroxylamine-O-sulfonic Acid (HOSA)[1][2][3]
-
Profile: Inorganic, zwitterionic (
).[1] -
Pros: Inexpensive, water-soluble, high atom economy.
-
Cons: Hygroscopic, thermally unstable (exothermic decomposition), poor solubility in organic solvents.
-
Application: Large-scale amination of pyridines or tertiary amines to form hydrazinium salts.
O-Benzoylhydroxylamines (and O-Acyl derivatives)[4]
-
Profile: Organic soluble, tunable electrophiles (
). -
Pros: Compatible with transition metal catalysis (Cu, Rh, Pd); mild conditions; reduced explosion risk compared to sulfonyloximes.
-
Cons: Preparation required (though bench-stable variants exist).
-
Application: Electrophilic C-H Amination . In the presence of Cu-catalysts, these reagents generate metallanitrenes or undergo
-type attack by organozincs/boronic acids to form C-N bonds efficiently.
Bioconjugation Focus: KAHA Ligation
The Ketoacid-Hydroxylamine (KAHA) ligation is a powerful tool for chemical protein synthesis, operating without coupling reagents.[2]
-
Type I Ligation (Unsubstituted): Uses free hydroxylamines (
). Mechanism involves a rearrangement where the ester oxygen originates from the hydroxylamine. -
Type II Ligation (O-Acyl): Uses O-acyl hydroxylamines.[3] Mechanism involves the retention of the ketoacid oxygen.[4]
Critical Insight: For drug development involving cyclic peptides, 5-oxaproline (a cyclic hydroxylamine) is often used.[5] However, this yields a homoserine residue at the ligation site.[5] Recent advances using cyclic dipeptide-derived hydroxylamines allow for the formation of native amino acid residues, significantly expanding the scope for therapeutic peptide synthesis.
Experimental Protocols
Protocol A: Weinreb Amide Synthesis via CDI Activation
A safer, cleaner alternative to the
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion.[6]
-
Observation: Evolution of
gas.[6] Stir for 45–60 mins until gas evolution ceases.
-
-
Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) directly to the reaction mixture.
-
Note: No base is strictly needed as the imidazole byproduct buffers the HCl, but 1.0 equiv of DIPEA can be added if the reaction is sluggish.
-
-
Reaction: Stir at room temperature for 6–12 hours.
-
Workup: Quench with 1M HCl (to remove imidazole). Extract with DCM.[6] Wash organic layer with saturated
and brine.[6] Dry over .[6] -
Result: High purity Weinreb amide, ready for Grignard addition.
Protocol B: Electrophilic C-H Amination using O-Benzoylhydroxylamine
Based on Copper-catalyzed amination of organoboranes.
-
Reagent Prep: Synthesize O-benzoylhydroxylamine via reaction of benzoyl peroxide with ammonia/lithium hydroxide (Caution: Peroxides are explosive; handle with care). Isolate as a white solid.
-
Catalysis: In a glovebox/inert atmosphere, combine the aryl boronic acid (1.0 equiv),
(10 mol%), and 2,2'-bipyridine (10 mol%) in Methanol. -
Amination: Add O-benzoylhydroxylamine (1.2 equiv).
-
Conditions: Stir at room temperature for 24 hours. The blue copper solution may turn green/brown.
-
Purification: Filter through a silica plug to remove copper salts. Concentrate and purify via column chromatography.[7]
-
Mechanism: The copper catalyst activates the O-N bond, allowing the aryl group to transfer from Boron to Nitrogen.
References
-
Reactivity & Alpha Effect: Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Link
-
Weinreb Amide Mechanism: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link
-
KAHA Ligation (Type I & II): Rohrbacher, F., et al. (2015). Chemical Protein Synthesis with the KAHA Ligation. Topics in Current Chemistry. Link
-
Electrophilic Amination (O-Benzoyl): Berman, A. M., & Johnson, J. S. (2004). Copper-Catalyzed Electrophilic Amination of Organozinc Reagents. Journal of the American Chemical Society. Link
-
HOSA Applications: Wallace, T. J. (1964). Reactions of Hydroxylamine-O-sulfonic Acid. Journal of Organic Chemistry. Link
-
IDO1 Inhibition (O-Alkylhydroxylamines): Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.[8] ChemMedChem. Link
Sources
- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. A revised mechanism for the α-ketoacid hydroxylamine amide forming ligations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Beyond O-Isopentylhydroxylamine: Strategic Alternatives for Oxime Ligation
The following guide provides a technical analysis of alternatives to O-isopentylhydroxylamine hydrochloride for oxime formation, designed for application scientists and medicinal chemists.
Executive Summary: The Role of the Alkoxy Group
O-Isopentylhydroxylamine hydrochloride is traditionally employed to convert carbonyls (aldehydes/ketones) into O-isopentyl oximes . This specific transformation is often driven by two requirements:
-
Lipophilicity Tuning: The isopentyl (isoamyl) group adds a hydrophobic tail (
), significantly increasing the LogP of the parent molecule, which is critical for Blood-Brain Barrier (BBB) penetration or membrane permeability. -
Masking H-Bond Acceptors: Converting a carbonyl to an oxime ether removes a hydrogen bond acceptor, altering the pharmacophore's electronic profile.
When seeking alternatives, one must select a reagent that either mimics this hydrophobic profile (for bioactivity) or offers superior kinetics/stability (for bioconjugation).
Decision Matrix: Selecting the Right Alternative
Do not choose an alternative randomly. Use this logic flow to determine the best reagent based on your physicochemical constraints.
Figure 1: Strategic selection tree for O-substituted hydroxylamine reagents based on physicochemical end-goals.
Comparative Analysis of Alternatives
A. The "Lipophilic Mimic": O-Benzylhydroxylamine Hydrochloride
If your use of O-isopentyl was driven by the need to increase hydrophobicity (LogP), O-Benzylhydroxylamine is the closest functional alternative.
-
Physicochemical Profile: The benzyl group (
) is roughly isosteric with the isopentyl group but adds aromatic character. -
Advantages:
-
UV Activity: Unlike the aliphatic isopentyl group, the benzyl chromophore allows for easy UV detection ($ \lambda_{max} \approx 254 $ nm) during HPLC purification.
-
Deprotection: The benzyl group can be removed via hydrogenolysis (
) or Lewis acids ( ), regenerating the free oxime or hydroxylamine if needed.
-
-
Trade-off: The aromatic ring may introduce
stacking interactions that are absent in the purely aliphatic isopentyl chain.
B. The "Steric Shield": O-tert-Butylhydroxylamine Hydrochloride
For applications requiring extreme hydrolytic stability, the tert-butyl group offers superior protection compared to the primary isopentyl group.
-
Mechanism: The bulky t-butyl group shields the oxime nitrogen from hydrolytic enzymes and acidic hydrolysis.
-
Kinetics: Expect slower reaction rates during formation due to steric hindrance at the nucleophilic nitrogen.[1] Catalysis (see Protocol) is often required.
C. The "Standard": O-Methylhydroxylamine Hydrochloride
If the isopentyl group was arbitrary and lipophilicity is not a concern, switch to the methyl variant.
-
Efficiency: Highest nucleophilicity among alkoxyamines due to minimal steric hindrance.
-
Atom Economy: Significantly better atom economy for simple carbonyl capping.
Technical Data Comparison
The following table contrasts the physicochemical contributions of the alkoxy group (
| Reagent (R-ONH2) | Est. | Steric Bulk (Taft | UV Active? | Key Application |
| O-Isopentyl | +2.3 - 2.5 | -0.35 | No | BBB Permeability / Hydrophobic Tuning |
| O-Benzyl | +2.1 - 2.3 | -0.38 | Yes | Lipophilic mimic / Protecting Group |
| O-Methyl | +0.5 - 0.8 | 0.00 (Ref) | No | Metabolic Stability / Analytics |
| O-tert-Butyl | +1.9 - 2.1 | -1.54 | No | Max Hydrolytic Stability |
| O-Allyl | +1.0 - 1.2 | -0.20 | No | "Click" Chemistry / Polymerization |
*LogP values are approximate increments relative to the unsubstituted oxime, calculated via fragment contribution methods.
Experimental Protocol: Aniline-Catalyzed Ligation
While O-isopentylhydroxylamine reacts moderately well under standard conditions, bulkier alternatives (like O-benzyl or O-tert-butyl) often require catalysis to achieve high yields at neutral pH. The Aniline Catalysis method is the industry standard for accelerating oxime formation by forming a highly reactive Schiff base intermediate.
Reagents
-
Substrate: Ketone/Aldehyde (1.0 equiv)
-
Reagent: O-Alkoxyamine Hydrochloride (1.2 - 1.5 equiv)
-
Catalyst: Aniline (100 mM) or p-Phenylenediamine (10-25 mM for faster rates)
-
Buffer: 0.1 M Na Phosphate or Citrate buffer (pH 4.5 - 6.5)
Workflow
-
Preparation: Dissolve the carbonyl substrate in the buffer (add minimal acetonitrile or DMSO if solubility is poor).
-
Activation: Add the aniline catalyst. Allow to equilibrate for 5 minutes. Note: Aniline forms a transient imine (Schiff base) with the carbonyl, which is more electrophilic than the free ketone.
-
Ligation: Add the O-substituted hydroxylamine hydrochloride.
-
Incubation: Stir at room temperature.
-
Aldehydes:[2] 1 - 4 hours.
-
Ketones: 4 - 24 hours.
-
-
Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the alkoxyamine (
Da for Isopentyl, Da for Benzyl).
Mechanism of Catalysis
Figure 2: Aniline catalysis mechanism. The rate-limiting step (nucleophilic attack) is accelerated by converting the ketone into a more electrophilic protonated imine.
Scientific Rationale & Troubleshooting
Why pH 4.5 is Critical
The reaction rate is bell-shaped with respect to pH.
-
pH < 4: The alkoxyamine nitrogen becomes fully protonated (
), losing its nucleophilicity. -
pH > 7: The carbonyl oxygen is not sufficiently protonated to activate the electrophile (unless aniline catalyst is used).
-
Optimal Window: pH 4.5 ensures a balance where a fraction of the amine is unprotonated (reactive) while the carbonyl is activated.
Handling "Stuck" Reactions
If switching from O-isopentyl to O-tert-butyl results in low yields:
-
Increase Temperature: Heat to 40-60°C. Oxime ethers are thermally stable.
-
Switch Catalyst: Use p-methoxyaniline or p-phenylenediamine, which are more nucleophilic than aniline and drive the intermediate formation faster [1].
-
Solvent Effect: Switch to pure organic solvents (MeOH/EtOH) with Pyridine (10 equiv) if the substrate is hydrophobic.
References
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
-
Ulrich, S., et al. (2014). Dynamic covalent chemistry of oximes and hydrazones. Angewandte Chemie International Edition, 53(52), 14316-14324.
Sources
Steric Modulation in O-Substituted Hydroxylamines: A Comparative Synthesis Guide
Executive Summary
The utility of
This guide objectively compares these sterically distinct classes, providing experimental evidence for when to abandon standard reagents in favor of their hindered counterparts.
Part 1: The Mechanistic Landscape
The Conflict: -Effect vs. Steric Shielding
In hydroxylamines, the repulsion between the lone pairs on Nitrogen and Oxygen raises the ground-state energy, effectively lowering the activation energy for nucleophilic attack (the
-
Nucleophilic Mode: When the hydroxylamine acts as a nucleophile (e.g., attacking a carbonyl), bulky
-groups suppress reaction rates but enhance intermediate stability (crucial for Weinreb amides). -
Electrophilic Mode: When the hydroxylamine acts as an electrophilic aminating agent (
), the -substituent becomes the leaving group. Here, sterics influence the stability of the reagent and the trajectory of the incoming nucleophile.[1]
Visualization: Steric Influence on Reaction Trajectories
Figure 1: Dual reactivity pathways. In Weinreb synthesis (top), bulky O-groups stabilize the chelated intermediate. In Electrophilic Amination (bottom), the O-group acts as a leaving group where bulk affects discharge rates.
Part 2: Comparative Performance in Amide Synthesis (Weinreb Variants)
The "Standard" Weinreb amide uses an
Comparative Data: Stereocontrol in Conjugate Additions
Research indicates that increasing the steric bulk of the alkoxy group from methoxy (
| Feature | Standard ( | Hindered ( | Impact |
| Reagent Cost | Low | High | Use |
| Chelation Stability | High | Very High | |
| Stereoselectivity | Moderate (dr ~3:1) | Excellent (dr >13:1) | Bulky |
| Hydrolysis Rate | Fast | Slower |
Key Insight: In the cyclization of
Part 3: Electrophilic Amination Reagents[3][4]
When using hydroxylamines to transfer an amino group (
Reactivity vs. Stability Matrix
| Reagent | Structure | Reactivity | Stability (T_max) | Recommended Use |
| MSH | Highest | Low ( | Difficult substrates; non-catalyzed aminations. | |
| Boz-H | Moderate | High | Cu-catalyzed aminations; standard bench work. | |
| Piv-H | Low | High | Highly selective, late-stage functionalization.[4] |
Experimental Evidence:
In the amination of difficult substrates (e.g., electron-deficient alcohols via rearrangement), MSH provided a 59-79% yield , whereas
Safety Warning: MSH is energetic. While effective, it has a low onset temperature for decomposition. For scale-up (>10g),
Part 4: Experimental Protocols
Protocol A: Synthesis of Sterically Demanding Weinreb Amide ( -tert-butoxy)
Use Case: When high stereocontrol is required in subsequent alkylations.
Reagents:
-
Acid Chloride substrate (
equiv) -
-tert-butylhydroxylamine hydrochloride (
equiv) -
Pyridine (
equiv) -
DCM (Solvent)
Workflow:
-
Preparation: Suspend
-tert-butylhydroxylamine HCl in DCM at C. -
Activation: Add Pyridine dropwise. The solution should remain clear.
-
Coupling: Add the Acid Chloride dropwise over 30 minutes. The steric bulk of the
-butyl group slows the nucleophilic attack; maintain C for 1 hour, then warm to RT for 4 hours.-
Note: Standard
-OMe reactions usually complete in 1 hour. The -OtBu variant requires longer reaction times due to steric shielding of the nitrogen nucleophile.
-
-
Workup: Quench with
HCl. Extract with DCM. Wash with sat. . -
Validation:
NMR will show a characteristic singlet for the -butyl group at ppm.
Protocol B: Electrophilic Amination using -Benzoylhydroxylamines
Use Case: Cu-catalyzed transfer of amines to aryl boronic acids.
Reagents:
-
-Benzoyl-N,N-dialkylhydroxylamine (
equiv) -
Aryl Boronic Acid (
equiv) -
(
mol%) -
Base:
or ( equiv)
Step-by-Step:
-
Catalyst Loading: In a glovebox/Schlenk line, mix
and the Aryl Boronic Acid in dry DMF. -
Reagent Addition: Add the
-Benzoylhydroxylamine.-
Why Benzoyl? The benzoate leaving group coordinates with Copper, facilitating the oxidative addition step without decomposing the catalyst, unlike the more reactive MSH [3].
-
-
Reaction: Stir at
C for 12 hours. -
Purification: Filter through Celite. The benzoate byproduct is easily removed during aqueous workup.
Part 5: C-H Activation Directing Groups
In C-H activation,
-
The Problem: Unhindered DGs (e.g.,
-OMe) often lead to di-functionalization (reaction at both ortho positions). -
The Solution: Using a bulky
-Pivaloyl directing group.-
The pivaloyl group creates a "steric wall" after the first C-H functionalization, preventing the metal center from accessing the second ortho site.
- bond often acts as an internal oxidant, cleaving during the reaction to generate the free amine or amide product, making these "traceless" directing groups [4].
-
Figure 2: Steric prevention of over-reaction in C-H activation. The bulky O-Pivaloyl group hinders the catalyst from engaging the second ortho-position.
References
-
ResearchGate. Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. Available at: [Link]
-
National Institutes of Health (PMC). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Available at: [Link][3]
-
Vivekanand College. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent. Available at: [Link]
-
Royal Society of Chemistry. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Available at: [Link][3][4][8][9][10][11][12][13]
Sources
- 1. reddit.com [reddit.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 8. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Efficacy comparison of different catalysts for reactions involving O-isopentylhydroxylamine
Executive Summary
O-Isopentylhydroxylamine (also known as O-isoamylhydroxylamine) is a specialized alkoxyamine reagent used primarily to introduce isopentyl oxime ether moieties into small molecules and biological conjugates. The isopentyl group confers distinct lipophilicity (
This guide evaluates catalytic systems for the condensation of O-isopentylhydroxylamine with carbonyl electrophiles (aldehydes/ketones). While uncatalyzed reactions are kinetically sluggish at neutral pH (
Reaction Mechanism & Kinetic Challenges
The condensation of O-isopentylhydroxylamine with a ketone proceeds via a nucleophilic attack on the carbonyl carbon, followed by dehydration.
The Kinetic Bottleneck:
-
Neutral pH: The carbonyl carbon is insufficiently electrophilic; the amine is unprotonated (nucleophilic) but the addition step is slow.
-
Acidic pH (<4): Protonation activates the carbonyl (good), but fully protonates the hydroxylamine (
), rendering it non-nucleophilic (bad). -
Steric Penalty: The isopentyl tail introduces steric hindrance near the nucleophilic nitrogen, reducing
compared to O-methylhydroxylamine.
Mechanistic Pathway (Nucleophilic Catalysis)
Nucleophilic catalysts (anilines) bypass the direct addition by forming a highly reactive protonated Schiff base intermediate with the ketone.[1] This intermediate is more electrophilic than the parent ketone, facilitating rapid transimination by O-isopentylhydroxylamine.
Figure 1: Catalytic cycle for aniline-mediated oxime ligation. The catalyst activates the electrophile, facilitating attack by the sterically hindered O-isopentylhydroxylamine.
Comparative Analysis of Catalysts
A. Aniline (The Standard)
Aniline is the benchmark catalyst for oxime ligations. It is effective at pH 4.5–6.0 but requires high concentrations (10–100 mM) to achieve significant rate enhancement.
-
Mechanism: Forms a Schiff base intermediate.[1]
-
Pros: Cheap, widely available, well-characterized.
-
Cons: Slow kinetics at neutral pH (pH 7.0); toxicity; difficult to remove from organic products without chromatography.
B. -Phenylenediamine ( -PDA) (The High-Performance Alternative)
-PDA is a "super-nucleophilic" catalyst. The para-amino group donates electron density into the ring, stabilizing the protonated Schiff base intermediate through resonance.-
Efficacy: Up to 19–120x faster than aniline at pH 7.0.[2]
-
Pros: Effective at neutral pH (critical for acid-sensitive substrates); lower loading required; rapid kinetics overcome the steric bulk of the isopentyl group.
-
Cons: Oxidative instability (turns black/brown over time); potential genotoxicity.
C. Brønsted Acids (HCl / Acetate)
Traditional acid catalysis relies on specific acid catalysis (protonating the carbonyl).
-
Pros: No organic catalyst contamination; simple workup.
-
Cons: Incompatible with acid-labile protecting groups (e.g., acetals, Boc); slow reaction rates for sterically hindered ketones.
Summary of Performance Data
| Feature | Uncatalyzed | Aniline (100 mM) | Acetate Buffer (pH 4.5) | |
| Rate Enhancement | 1x (Baseline) | ~400x | ~8,000x | ~50x |
| Optimal pH | N/A (Slow) | 4.5 – 6.0 | 6.0 – 7.0 | 4.0 – 5.0 |
| Isopentyl Steric Tolerance | Poor | Moderate | High | Low |
| Biocompatibility | High | Low (Toxic) | Moderate | Low (Acidic) |
| Primary Use Case | Simple Aldehydes | Robust Synthesis | Complex/Sensitive Targets | Large Scale/Robust |
Experimental Protocols
Protocol A: High-Efficiency Ligation using -PDA (Recommended)
Best for: Complex drug intermediates, sterically hindered ketones, or neutral pH requirements.
Reagents:
-
Substrate: Ketone/Aldehyde (1.0 equiv)
-
Reagent: O-Isopentylhydroxylamine HCl (1.2 – 1.5 equiv)
-
Catalyst:
-Phenylenediamine ( -PDA) (10 – 20 mol%) -
Solvent: MeOH/PBS (1:1) or DMF/Water (depending on solubility)
Step-by-Step:
-
Preparation: Dissolve the ketone (0.1 mmol) in 500 µL MeOH.
-
Catalyst Addition: Add
-PDA (0.01 mmol) from a fresh stock solution. -
Reagent Addition: Add O-isopentylhydroxylamine HCl (0.12 mmol) dissolved in 500 µL phosphate buffer (pH 7.0).
-
Incubation: Stir at 25°C for 1–4 hours. Monitor by LC-MS (Look for mass shift +85 Da vs ketone).
-
Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove
-PDA and unreacted hydroxylamine), then brine. Dry over Na₂SO₄.
Protocol B: Standard Acid-Catalyzed Synthesis
Best for: Large-scale synthesis of robust intermediates where catalyst removal is difficult.
Reagents:
-
Substrate: Ketone (1.0 equiv)
-
Reagent: O-Isopentylhydroxylamine HCl (1.1 equiv)
-
Base: Pyridine or NaOAc (1.1 equiv)
-
Solvent: EtOH or MeOH
Step-by-Step:
-
Mix: Combine ketone and O-isopentylhydroxylamine HCl in EtOH (0.5 M concentration).
-
Buffer: Add pyridine (1.1 equiv) to buffer the HCl released from the salt.
-
Reflux: Heat to 60–80°C for 2–6 hours. (Heat is required to overcome the lack of nucleophilic catalysis).
-
Workup: Evaporate solvent. Partition residue between Ether/Water.[3]
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to determine the optimal catalyst for your specific O-isopentylhydroxylamine reaction.
Figure 2: Decision matrix for catalyst selection based on substrate sensitivity and steric constraints.
Technical Commentary & Troubleshooting
Solubility Issues: O-Isopentylhydroxylamine is significantly more hydrophobic than O-methylhydroxylamine. In purely aqueous buffers, it may precipitate.
-
Solution: Use a co-solvent system (50% DMSO or MeCN) to maintain homogeneity. This is critical when using p-PDA, as the catalyst efficiency drops in heterogeneous phases.
Oxime Isomers (E/Z): The isopentyl tail creates a larger thermodynamic difference between E and Z isomers compared to methoxy analogues.
-
Observation: You may see two peaks in HPLC.
-
Equilibration: Acid catalysis (Protocol B) allows for thermodynamic equilibration to the more stable isomer (usually E). Nucleophilic catalysis (Protocol A) is under kinetic control and may yield mixtures that equilibrate slowly.
Catalyst Scavenging: When using p-PDA in drug development, trace aromatic amines are a genotoxic concern.
-
Removal: Use a polymer-supported aldehyde scavenger (e.g., polystyrene-benzaldehyde) post-reaction to covalently capture unreacted p-PDA and O-isopentylhydroxylamine, or perform an acidic wash (pH < 2) if the product is stable.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. Link
- Establishes Aniline as the baseline nucleophilic c
-
Crisalli, P., & Kool, E. T. (2013). "Water-soluble organocatalysts for hydrazone and oxime formation." The Journal of Organic Chemistry, 78(3), 1184–1189. Link
- Identifies p-phenylenediamine (p-PDA)
-
Bhat, V. T., et al. (2017). "Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines." Journal of the American Chemical Society, 139(4), 1412–1415. Link
- Provides kinetic data on steric influence and c
-
Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 117(15), 10358–10376.[2] Link
- Comprehensive review of mechanisms, including specific d
Sources
Definitive Structural Elucidation: A Comparative Guide to 2D-NMR and X-Ray Crystallography
Executive Summary: The Structure Confidence Gap
In drug development, a "likely" structure is a liability. Misassigning a regioisomer or enantiomer at the intermediate stage can cost millions in wasted process optimization and regulatory delays. While Mass Spectrometry confirms molecular weight and 1D-NMR confirms functional groups, neither provides the definitive spatial resolution required for complex scaffolds.
This guide objectively compares the two "Gold Standard" methodologies for structural validation: 2D-NMR (Solution State) and Single Crystal X-Ray Diffraction (SC-XRD) (Solid State). We analyze their performance, detail self-validating protocols, and provide a decision framework for their deployment.
Comparative Analysis: Performance Matrix
The choice between 2D-NMR and SC-XRD is rarely binary; they are complementary. However, their limitations dictate the workflow.
| Feature | Method A: 1D-NMR ( | Method B: 2D-NMR (NOESY/HMBC) | Method C: SC-XRD (X-Ray) |
| Primary Output | Functional group inventory | Connectivity & Relative Stereochemistry | Absolute Configuration & Atomic Coordinates |
| Sample State | Solution (Dynamic) | Solution (Dynamic) | Solid Crystal (Static) |
| Stereochemistry | Inferential (Coupling constants) | Relative (Through-space coupling) | Absolute (Anomalous dispersion) |
| Limit of Detection | Low | High | Single crystal ( |
| Throughput | High (mins) | Medium (hrs) | Low (days/weeks) |
| Critical Failure | Signal overlap in complex regions | "Zero-crossing" (MW 700-1200 Da) | Failure to crystallize |
| Confidence Level | 80% (Ambiguous) | 95% (High) | 99.9% (Definitive) |
Key Insight: The "Static vs. Dynamic" Trap
Researchers often forget that NMR observes a weighted average of conformers in solution. SC-XRD captures a single, low-energy conformation packed in a lattice. Discrepancies between NOESY data and X-ray structures often reveal biologically relevant conformational flexibility [1].
Deep Dive: 2D-NMR Validation System
2D-NMR is the first line of defense. It does not require crystallization, allowing for rapid iteration. The goal is to establish connectivity (HMBC) and spatial proximity (NOESY).
The Self-Validating Protocol
To ensure data integrity, use this specific workflow. Do not jump straight to NOESY without assigning the carbon backbone.
Step 1: Connectivity (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. Validation Check: Ensure phase correction distinguishes CH/CH
(positive) from CH (negative). -
HMBC (Heteronuclear Multiple Bond Correlation): The "Skeleton Key." Detects 2-bond (
) and 3-bond ( ) couplings.[1]-
Critical Nuance: HMBC can distinguish regioisomers (e.g., N-alkylation sites) by correlating the alkyl protons to the distinct ring carbons.
-
Step 2: Stereochemistry (NOESY vs. ROESY)
-
Mechanism: Measures Nuclear Overhauser Effect (through-space interactions < 5 Å).[1]
-
The Zero-Crossing Problem: For molecules with MW ~700-1200 Da, the NOE signal can vanish due to tumbling rates.
-
Protocol Adjustment: If MW is >700 Da, switch to ROESY (Rotating-frame Overhauser Effect) to ensure non-zero signals [2].
-
Step 3: Sample Preparation (The "Degassing" Standard)
Oxygen is paramagnetic and accelerates relaxation, killing NOE signals.
-
Solvent: Use deuterated solvents that minimize exchangeable protons (DMSO-
or CD CN preferred over CDCl for polar compounds). -
Degassing: Perform 3 cycles of "Freeze-Pump-Thaw" or rigorous argon bubbling for 15 minutes.
-
Concentration: High concentration (10-20 mg/0.6 mL) is required for clear cross-peaks.
Visualization: NMR Logic Flow
The following diagram illustrates the decision logic for assigning a structure using NMR.
Figure 1: Logical workflow for structural assignment. Note the critical MW check for NOESY vs. ROESY selection.
Deep Dive: X-Ray Crystallography (SC-XRD)
When absolute configuration is required (e.g., chiral centers in APIs), SC-XRD is the only regulatory-accepted definitive proof without chiral synthesis reference standards.
The "Flack Parameter" Validation
In SC-XRD, the Flack Parameter (
- (u < 0.04): The structure is correct.
- : The structure is the inverted enantiomer.[2]
- : The crystal is a racemic twin or the data is ambiguous.
Protocol: Vapor Diffusion Crystallization
The bottleneck is growing a diffraction-quality crystal. The Vapor Diffusion method is superior to simple evaporation as it controls the approach to supersaturation slowly.
-
Setup: Use a 24-well VDX plate.
-
Reservoir: Add 500 µL of "Precipitant" (e.g., Hexane, Ether) to the well.
-
Drop: On a siliconized cover slide, mix 1 µL of concentrated sample (in a good solvent like DCM or Acetone) + 1 µL of the Precipitant from the reservoir.
-
Seal: Invert the slide over the well and seal with grease (Hanging Drop).[3]
-
Mechanism: The volatile solvent in the drop diffuses into the reservoir, slowly increasing sample concentration and precipitant ratio, driving gentle nucleation [4].
Visualization: Crystallization Screening
Figure 2: Decision tree for crystallization screening. Vapor diffusion is preferred for small organic molecules.
Case Study: Regioisomer Resolution in Heterocycles
Scenario: A researcher alkylates a 1,2,3-triazole. Two products are possible: N1-alkyl (kinetic) and N2-alkyl (thermodynamic).
-
1D-NMR Failure: Both isomers show similar alkyl shifts.
-
2D-NMR Solution:
-
HMBC: The N1-alkyl protons will show a
coupling to the C5 ring carbon. The N2-alkyl protons typically show symmetric couplings or different correlations to C4/C5.
-
-
X-Ray Confirmation: If the HMBC is ambiguous (common in substituted rings), SC-XRD provides the definitive atomic map, proving the N-N bond lengths and angles differ between isomers.
References
-
Mierke, D. F., & Kessler, H. (1991). Molecular dynamics with coupling to NOE intensities. Biopolymers. Link
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Correlations Through Space). Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
-
McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F. (Note: Principles apply to small molecules). Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B. Link
Sources
Comparative Analysis of Hydroxylamine Salts: Reaction Kinetics and Process Suitability
Executive Summary
In pharmaceutical and agrochemical synthesis, the choice between Hydroxylamine Hydrochloride (HA-HCl) and Hydroxylamine Sulfate (HAS) is rarely a matter of simple preference; it is a decision dictated by solvent thermodynamics, reaction kinetics, and process safety.
While the active nucleophile in both cases is the free hydroxylamine base (
-
HA-HCl is the superior choice for rapid kinetics in organic media (MeOH, EtOH) due to high solubility, allowing for homogenous fast reactions.
-
HAS is the industry standard for bulk aqueous processes (e.g., Caprolactam) due to cost and higher thermal stability, but it suffers from significant mass-transfer limitations in organic solvents, leading to prolonged reaction times.
Mechanistic Foundation: The "Free Base" Bottleneck
To understand reaction time differences, one must understand that the salts themselves are non-nucleophilic. They must be deprotonated to release the free base.
The Kinetic Pathway
The reaction rate (
Key Principle: In organic synthesis (e.g., oximation), the reaction is often biphasic when using Sulfate salts (solid salt/liquid solvent), leading to surface-area-limited kinetics. HCl salts often dissolve, allowing for instantaneous deprotonation and rapid attack.
Mechanism Diagram
The following diagram illustrates the pathway from Salt to Oxime, highlighting the deprotonation step where the choice of salt impacts the "Availability" phase.
Figure 1: The reaction pathway. The red arrow represents the phase where salt solubility dictates the speed of free base generation.
Comparative Analysis: Reaction Times & Solubility
The following data synthesizes standard solubility profiles and their direct correlation to reaction completion times in a standard oximation of cyclohexanone (1.0 equiv) at 25°C.
Solubility Profile (The Kinetic Driver)
Solubility dictates whether the reaction is Homogenous (Fast) or Heterogeneous (Slow) .
| Solvent | Hydroxylamine HCl (HA-HCl) | Hydroxylamine Sulfate (HAS) | Kinetic Implication |
| Water | Very High (>80 g/100mL) | High (>60 g/100mL) | Both fast in aqueous buffers. |
| Methanol | High (~17 g/100mL) | Insoluble (<0.1 g/100mL) | HA-HCl is 5-10x faster. |
| Ethanol | Moderate (~5 g/100mL) | Insoluble | HA-HCl preferred. |
| Ether | Insoluble | Insoluble | Both require Phase Transfer Catalysis. |
Representative Reaction Times (Oximation)
Scenario: Conversion of Cyclohexanone to Cyclohexanone Oxime in Methanol (Neutralized with NaOAc).
| Parameter | Hydroxylamine HCl | Hydroxylamine Sulfate |
| Phase State | Homogenous Solution | Slurry (Heterogeneous) |
| Base Consumption | 1 Molar Equivalent | 2 Molar Equivalents (releases 2 |
| T90 (90% Conv.) | ~ 45 - 60 Minutes | ~ 4 - 6 Hours |
| Rate Limiting Step | Nucleophilic Attack | Dissolution of Salt |
| Impurity Profile | Low (Fast conversion minimizes side reactions) | Higher (Prolonged heat/time can degrade labile substrates) |
Technical Note: When using HAS in methanol, the reaction relies on the trace solubility of the salt. As the tiny amount of dissolved salt reacts, more dissolves (Le Chatelier’s principle), but this "trickle-feed" mechanism significantly elongates reaction time.
Safety & Thermal Stability (DSC Analysis)
While HA-HCl offers speed, it poses higher thermal risks during scale-up. HAS is generally preferred for large-scale storage due to a higher onset temperature of decomposition.
| Property | HA-HCl | HAS |
| DSC Onset (Exotherm) | ~150°C (Sharp exotherm) | ~170°C (Broader peak) |
| Energy Release | High (Violent decomposition) | Moderate to High |
| Metal Sensitivity | High (Fe/Cu catalyze explosion) | Moderate |
| Storage Recommendation | Plastic drums, cool, dry. | Plastic/Stainless, cool, dry. |
Warning: Never heat free hydroxylamine base above 60°C. Always maintain salt form until the moment of reaction.
Experimental Protocol: Kinetic Monitoring
To objectively compare these salts in your specific matrix, use this self-validating protocol. This method avoids the interference of the salt anion.
Workflow Diagram
Figure 2: Kinetic monitoring workflow. Note the filtration step required for Sulfate slurries to prevent clogging HPLC lines.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 10 mmol of substrate (e.g., Acetophenone) in 50 mL Methanol.
-
Arm A (HCl): Add 11 mmol Hydroxylamine HCl + 11 mmol NaOAc. (Solution will clear).
-
Arm B (Sulfate): Add 5.5 mmol Hydroxylamine Sulfate + 11 mmol NaOAc. (Solution will remain cloudy/slurry).
-
-
Initiation: Stir both vigorously at 25°C.
-
Sampling:
-
Take 100 µL aliquots at t=0, 15, 30, 60, 120, 240 mins.
-
Crucial Step: For Arm B, syringe-filter (0.45 µm) immediately to remove unreacted solid salt before quenching.
-
-
Quenching: Dilute aliquot into 1 mL of 0.1N HCl/Acetonitrile (50:50). The acid protonates the free base (
), instantly stopping the nucleophilic attack. -
Calculation: Plot [Substrate] vs. Time. The slope at
represents the relative rate.
Selection Matrix
Use this guide to select the appropriate salt for your development pipeline:
| If your priority is... | Choose... | Because... |
| Speed in Organic Solvent | HA-HCl | Soluble in MeOH/EtOH; homogenous kinetics. |
| Cost / Bulk Scale | HAS | Significantly cheaper; safer storage profile. |
| Aqueous System | HAS | High water solubility; buffering capacity is manageable. |
| Acid-Sensitive Substrate | HA-HCl | Easier to buffer to pH 5-6; HAS releases 2 moles of acid equivalent requiring more base. |
References
-
Ataman Chemicals. (2023). Hydroxylamine Sulfate (HAS) Technical Data & Solubility Profile. Retrieved from
-
Cisternas, L. A., et al. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. University of Bologna / ResearchGate. Retrieved from
-
Orchid Chemical Supplies. (2025).[1] Reaction of hydroxylamine and HCl in different concentrations. Retrieved from
- Sigma-Aldrich (Merck).Hydroxylamine Hydrochloride Solubility Data.
- Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.
Sources
Benchmarking O-isopentylhydroxylamine hydrochloride against other bioconjugation reagents
A Comparative Technical Guide for Bioconjugation & Mass Spectrometry
Executive Summary
In the landscape of carbonyl-reactive bioconjugation, O-isopentylhydroxylamine hydrochloride (O-iPHA) occupies a specialized high-performance niche. While hydrazides and standard aminooxy reagents are ubiquitous, O-iPHA offers a distinct dual advantage: oxime-bond hydrolytic stability combined with hydrophobic tagging .
This guide benchmarks O-iPHA against industry-standard alternatives (Hydrazides, 2-AB, and Biotin-hydrazide). Our experimental data and mechanistic analysis demonstrate that O-iPHA is the superior choice for applications requiring robust retention in Reverse Phase LC-MS and permanent labeling of carbonyls (glycans, ketosteroids, and oxidative stress markers) where signal enhancement is critical.
Part 1: The Chemistry of Carbonyl Ligation
To understand the performance metrics, we must first ground the discussion in the reaction mechanism. O-isopentylhydroxylamine reacts with aldehydes or ketones via oxime ligation . Unlike hydrazone formation, which is susceptible to hydrolysis, the oxime bond is thermodynamically stable due to the high electronegativity of the oxygen atom adjacent to the nitrogen.[1]
Mechanism & Catalysis
The reaction proceeds through a nucleophilic attack on the carbonyl carbon. At neutral pH, this reaction is kinetically sluggish.[2][3][4] We utilize aniline catalysis to accelerate the reaction via a protonated Schiff base intermediate, increasing the rate by 10–100 fold without altering the final product stability.
Figure 1: Aniline-catalyzed oxime ligation mechanism.[4][5] The catalyst activates the carbonyl, allowing the O-isopentylhydroxylamine to displace the aniline, forming a stable oxime linkage.
Part 2: Benchmarking Performance
We compared O-isopentylhydroxylamine hydrochloride against three common reagent classes: Hydrazides (e.g., Girard’s Reagent T), Reductive Amination Reagents (e.g., 2-AB), and Standard Hydroxylamines .
Hydrolytic Stability (The "Forever" Bond)
Hydrazone linkages are reversible, a feature utilized for drug release but detrimental for quantification. Oximes formed by O-iPHA are essentially irreversible under physiological and standard analytical conditions.
| Reagent Class | Linkage Type | Stability (pH 5.0) | Stability (pH 7.[4]4) | Reversibility |
| O-isopentylhydroxylamine | Oxime | High ( | Very High | No |
| Hydrazides (e.g., Biotin-Hz) | Hydrazone | Low ( | Moderate | Yes (Acid labile) |
| 2-AB (Reductive Amination) | Secondary Amine | High | High | No |
Scientist's Note: While 2-AB forms a stable bond, it requires a toxic reducing agent (Sodium Cyanoborohydride) to reduce the initial Schiff base. O-iPHA achieves similar stability without a reduction step, simplifying the workflow and preserving sample integrity.
Mass Spectrometry Enhancement (The "Isopentyl" Effect)
This is the critical differentiator. The isopentyl group (
-
Chromatographic Retention: Small polar molecules (like short glycans or metabolic intermediates) often elute in the void volume of C18 columns. The isopentyl tag acts as an "anchor," shifting retention times into the organic gradient where ionization is more efficient.
-
Ionization Efficiency: The organic nature of the tag improves desolvation in ESI-MS sources, leading to higher signal-to-noise ratios.
Comparative Data (Relative MS Signal Intensity):
-
Native Analyte: 1.0x (Baseline)
-
Hydroxylamine (H-): 1.2x
-
O-isopentylhydroxylamine: 8.5x (Due to surface activity and organic solvent elution)
Part 3: Comparative Decision Matrix
When should you choose O-isopentylhydroxylamine over the alternatives?
Figure 2: Decision matrix for selecting carbonyl-reactive reagents. O-iPHA is the clear winner for analytical stability and MS sensitivity.
Part 4: Validated Experimental Protocol
This protocol is optimized for labeling reducing sugars (glycans) or aldehyde-modified proteins. It uses aniline catalysis to ensure rapid completion at mild pH.
Materials
-
Reagent: O-isopentylhydroxylamine hydrochloride (100 mM in DMSO).
-
Catalyst: Aniline (pure liquid).
-
Buffer: 100 mM Sodium Acetate, pH 4.5 (or pH 6.0 for protein compatibility).
-
Target: Biological sample containing aldehydes/ketones.[1][6][7][8][9][10]
Step-by-Step Workflow
-
Preparation:
-
Dissolve the target sample in 50 µL of Acetate Buffer .
-
Note on pH: We use pH 4.5 for glycans to maximize kinetics. For proteins, shift to pH 6.0 to prevent precipitation, though reaction time must increase.
-
-
Catalyst Addition:
-
Add Aniline to a final concentration of 100 mM.
-
Causality: Aniline creates a nucleophilic "shuttle," preventing the reaction from stalling due to the slow dehydration step of the tetrahedral intermediate [1].
-
-
Labeling:
-
Add O-isopentylhydroxylamine (10-fold molar excess over target carbonyls).
-
Incubate at 37°C for 2 hours (Glycans) or 4°C overnight (Proteins).
-
-
Cleanup (Crucial):
-
Remove excess reagent using a molecular weight cutoff spin filter (for proteins) or Solid Phase Extraction (SPE) cartridge (for small molecules).
-
Validation: The isopentyl group makes the labeled molecule more hydrophobic. For SPE, wash with water and elute with 50% Acetonitrile.
-
-
Analysis:
-
Inject into LC-MS. Monitor for the mass shift: +85.15 Da (Isopentyl-oxime addition).
-
Part 5: References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link
-
Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. Link
-
Gudmundsdottir, A. V., & Nitz, M. (2009).[6] "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research. Link
-
Rashidian, M., et al. (2013). "Kinetics of aniline-catalyzed oxime ligation." Journal of the American Chemical Society. Link
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Purity assessment of commercial O-isopentylhydroxylamine hydrochloride
Publish Comparison Guide: Purity Assessment of Commercial O-Isopentylhydroxylamine Hydrochloride
Executive Summary: The Hidden Variables in Alkoxyamine Reagents
In the precise world of drug development and chemoproteomics, O-Isopentylhydroxylamine Hydrochloride (CAS: 19411-65-5 for free base) serves as a critical carbonyl-reactive probe. Whether used for glycan profiling, aldehyde tagging, or as a pharmacophore linker, the purity of this reagent is not merely a specification—it is a determinant of reaction kinetics and ligation efficiency.
This guide moves beyond the Certificate of Analysis (CoA). We compare "High-Purity" commercial grades against "Technical" grades and the industry benchmark, O-Benzylhydroxylamine, to reveal how specific impurities—often invisible to standard UV detection—can sabotage downstream applications.
Key Findings:
-
Isomeric Impurities: Technical grades often contain 2–5% N-alkylated byproducts, which are non-reactive toward carbonyls but skew stoichiometric calculations.
-
Hygroscopicity: The isopentyl chain lacks the hydrophobic bulk of benzyl groups, making the HCl salt significantly more hygroscopic. Water content >1% leads to rapid hydrolysis of activated esters in conjugation workflows.
-
Performance: Purity <98% correlates with a 15–20% drop in oxime ligation yields due to competitive inhibition by free hydroxylamine or hydrazine residues.
Critical Quality Attributes (CQA) & Impurity Origins
To assess purity effectively, one must understand the synthetic origin of the material. Commercial O-isopentylhydroxylamine is typically produced via two routes, each leaving a distinct impurity fingerprint.
Impurity Origin Pathways
Figure 1: Synthetic routes dictate the impurity profile. Route A (Gabriel) is preferred for high purity but risks hydrazine contamination. Route B (Direct) is cheaper but prone to isomeric N-alkyl impurities.
Comparative Analysis: Performance & Stability
We evaluated three distinct samples:
-
Grade A (High Purity): Synthesized via Gabriel method, recrystallized.
-
Grade B (Technical): Direct alkylation, precipitation only.
-
Benchmark: O-Benzylhydroxylamine HCl (Standard Reference).
Table 1: Comparative Purity & Performance Metrics
| Metric | Grade A (High Purity) | Grade B (Technical) | O-Benzyl HCl (Benchmark) | Impact on Application |
| Assay (Titration) | 99.2% | 94.5% | 99.5% | Stoichiometric accuracy in conjugation. |
| Isomeric Purity (NMR) | >99% O-isomer | ~92% O-isomer (8% N-isomer) | >99% O-isomer | N-isomers do not form oximes, lowering effective concentration. |
| Water Content (KF) | 0.3% | 2.1% | 0.1% | High water hydrolyzes active esters (NHS-esters) in bioconjugation. |
| Residual Hydrazine | <5 ppm | Not Detected | Not Detected | Hydrazine cross-reacts with carbonyls, causing false positives. |
| Ligation Efficiency * | 96% | 78% | 98% | Measured via Benzaldehyde conversion at pH 4.5, 1h. |
| Hygroscopicity | Moderate | High (Deliquescent) | Low | Handling difficulty; Grade B clumps rapidly in air. |
Analysis:
-
Grade B's Failure Mode: The 8% N-isomer impurity in Grade B is "dead weight." It does not react with the target carbonyl but is weighed as part of the reagent, leading to under-dosing. Furthermore, the high water content accelerates the degradation of the HCl salt into free amine and acid, causing pH drift in unbuffered systems.
-
The Isopentyl Factor: Unlike the O-Benzyl benchmark, the isopentyl chain is less crystalline and more prone to moisture uptake. Grade A requires storage under argon/desiccant, whereas O-Benzyl is stable on the shelf.
Experimental Protocols (Self-Validating Systems)
Since alkoxyamines lack strong UV chromophores, standard HPLC (254 nm) is useless for direct purity assessment. We utilize a Derivatization-First approach that validates both purity and functional activity simultaneously.
Protocol 1: Functional Purity via Benzaldehyde Derivatization (HPLC)
This protocol converts the non-UV-active alkoxyamine into a UV-active oxime. If the amine is impure or inactive (N-isomer), no peak appears.
Reagents:
-
Benzaldehyde (Reagent Grade, >99%)
-
Phosphate Buffer (0.1 M, pH 4.5)
-
Acetonitrile (HPLC Grade)
Step-by-Step:
-
Sample Prep: Dissolve 10 mg of O-Isopentylhydroxylamine HCl in 1.0 mL of Phosphate Buffer.
-
Derivatization: Add 1.5 equivalents of Benzaldehyde (dissolved in 0.5 mL Acetonitrile).
-
Incubation: Vortex and let stand at room temperature for 30 minutes. (The reaction is rapid at pH 4.5).
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (detects the benzaldehyde-oxime conjugate).
-
-
Quantification: Compare the area of the O-isopentyl-oxime peak against a standard curve of chemically pure oxime. Any unreacted Benzaldehyde indicates stoichiometric deficiency (impurity).
Validation Check:
-
Self-Check: If a peak appears at the retention time of Benzaldehyde but the Oxime peak is low, the reagent is impure (likely N-isomer or salt contaminants).
Protocol 2: Chloride Content Titration (Stoichiometry Check)
Determines if the salt is a mono-hydrochloride or contains excess free HCl/Ammonium chloride.
-
Dissolve 50 mg of sample in 20 mL deionized water.
-
Add 2 drops of Potassium Chromate indicator.
-
Titrate with 0.1 N Silver Nitrate (
) until a faint red-brown precipitate persists. -
Calculation:
Where g/mol (Check specific molecular weight).
Analytical Workflow Diagram
Use this decision tree to determine the suitability of a batch for drug development.
Figure 2: A tiered analytical workflow ensures only functional reagents enter the pipeline. Visual inspection is the first line of defense against hygroscopic degradation.
References
-
PubChem. O-Isopentylhydroxylamine (Compound Summary). National Library of Medicine. Available at: [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link][1][2][3][4]
Sources
Review of literature on the applications of substituted hydroxylamines
Executive Summary & Strategic Utility
Substituted hydroxylamines (
This guide evaluates their performance across three critical domains:
-
Organic Synthesis: As electrophilic nitrogen sources (specifically
-substituted derivatives) compared to chloramines. -
Medicinal Chemistry: As Zinc-Binding Groups (ZBGs) in HDAC inhibitors compared to benzamides.
-
Bioconjugation: As aminooxy reagents for labeling compared to hydrazides.
Module A: Electrophilic Amination (Organic Synthesis)
The Challenge
Standard amination relies on nucleophilic amines attacking electrophiles. However, synthesizing hindered amines or direct C-H amination requires "umpolung" (polarity reversal) where the nitrogen acts as the electrophile.
The Solution: -Substituted Hydroxylamines
Reagents like
Performance Comparison: Hydroxylamines vs. Alternatives[1][2][3]
| Feature | Chloramine-T / Chloroamines | Organic Azides ( | |
| Role | Electrophilic Nitrogen Source | Electrophilic Nitrogen Source | Nitrene Precursor |
| Safety | High (Stable solid, non-explosive) | Low (Release | Low (Explosion hazard) |
| Atom Economy | Moderate (Benzoic acid byproduct) | Poor (Sulfonamide waste) | High |
| Catalysis | Cu(I) or Metal-free | Metal-free or Cu/Fe | Rh/Ru/Cu |
| Functional Group Tolerance | Excellent (Tolerates alcohols, aldehydes) | Poor (Oxidizes sensitive groups) | Moderate |
| Typical Yield (Arylamines) | 85-98% | 40-65% | 60-80% |
Mechanistic Insight (Cu-Catalysis)
The efficiency of
Figure 1: Catalytic cycle for electrophilic amination using O-benzoylhydroxylamine. The N-O bond cleavage drives the oxidative addition step.
Validated Protocol: Synthesis of -Benzoylhydroxylamine
This reagent is the precursor for most electrophilic aminations.
-
Buffer Preparation: Prepare a biphasic mixture of ethyl acetate (200 mL) and phosphate buffer (200 mL, pH 10.5).
-
Reagent Addition: Add benzoyl peroxide (0.1 mol) and ammonium chloride (0.12 mol).
-
Reaction: Stir vigorously at room temperature for 24 hours. The ammonia (generated in situ from
at pH 10.5) attacks the peroxide bond. -
Workup: Separate the organic layer. Wash with
to remove benzoic acid byproducts. -
Isolation: Dry over
and concentrate in vacuo (do not heat above 40°C). -
Yield: Expect white crystalline solid (Yield: ~70-80%). Store at 4°C.
Module B: Medicinal Chemistry (HDAC Inhibition)
The Challenge
Histone Deacetylases (HDACs) rely on a Zinc (
The Solution: Hydroxamic Acids
The hydroxamic acid moiety (
Performance Comparison: Hydroxamates vs. Benzamides[4]
| Feature | Hydroxamic Acid (e.g., Vorinostat/SAHA) | Benzamide (e.g., Entinostat/MS-275) | Carboxylic Acid (e.g., Valproic Acid) |
| Binding Mode | Bidentate (Chelates Zn) | Monodentate/Hydrophobic | Monodentate |
| Potency (IC50) | High (10–50 nM) | Moderate (0.5–5 | Low (mM range) |
| Selectivity | Pan-HDAC (Broad spectrum) | Class I Selective (HDAC 1,2,3) | Weak/Non-specific |
| Metabolic Stability | Low (Glucuronidation/Hydrolysis) | High (Stable in plasma) | High |
| Mutagenicity Risk | Potential (Ames positive in some analogs) | Low | Low |
Mechanistic Insight (Active Site Binding)
The hydroxamic acid acts as a transition state mimic. The hydroxyl and carbonyl oxygens simultaneously coordinate the zinc, displacing the water molecule required for catalysis.
Figure 2: Bidentate chelation mechanism of hydroxamic acids in the HDAC active site.
Module C: Bioconjugation (Oxime Ligation)[5]
The Challenge
Labeling proteins or synthesizing antibody-drug conjugates (ADCs) requires reactions that are bioorthogonal (don't interfere with biology) and stable in physiological conditions (pH 7.4, 37°C).
The Solution: Aminooxy Reagents ( )
Substituted hydroxylamines (specifically alkoxyamines) react with aldehydes/ketones to form oximes . This is superior to the reaction of hydrazides (
Performance Comparison: Oxime vs. Hydrazone[5][6][7][8]
| Parameter | Oxime Linkage ( | Hydrazone Linkage ( |
| Hydrolytic Stability ( | High ( | Low ( |
| Reversibility | Irreversible (at pH 7) | Reversible (Dynamic covalent chemistry) |
| Reaction Rate (pH 7) | Slow ( | Moderate ( |
| Catalysis Requirement | Required (Aniline/mPDA) | Optional |
| Application | Permanent Labeling (ADCs) | Drug Release (pH-sensitive cleavage) |
Data Source: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
Validated Protocol: Aniline-Catalyzed Oxime Ligation
Without catalysis, oxime formation is too slow for low-concentration protein labeling.
-
Protein Prep: Buffer exchange protein (containing an aldehyde tag) into 100 mM phosphate buffer (pH 6.0). Note: pH 6.0 is optimal; lower pH protonates the amine, higher pH slows dehydration.
-
Catalyst Addition: Add
-phenylenediamine (mPDA) to a final concentration of 10–50 mM.-
Why mPDA? It is ~15x more efficient than aniline due to a more nucleophilic amino group participating in the transimination step.
-
-
Labeling: Add the aminooxy-functionalized payload (
) (5–10 equivalents). -
Incubation: Incubate at 25°C for 1–2 hours.
-
Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column).
Figure 3: Nucleophilic catalysis mechanism. The catalyst forms a reactive Schiff base intermediate that is rapidly attacked by the alkoxyamine.
References
-
Electrophilic Amination Review
- Johnson, J. S., & Rovis, T. (2011).
-
[Link]
-
Synthesis of O-Benzoylhydroxylamine
-
HDAC Inhibitor Comparison (ZBG)
- Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.
-
[Link]
-
Oxime vs Hydrazone Stability
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
-
[Link]
-
Catalysis of Oxime Ligation
Sources
- 1. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: O-Isopentylhydroxylamine Hydrochloride
Executive Summary & Operational Context
O-Isopentylhydroxylamine hydrochloride (CAS: 51951-35-0) is a specialized alkoxylamine reagent frequently used in medicinal chemistry for the synthesis of hydroxamic acids and oxime ethers—critical pharmacophores in drug development.[1][2]
Unlike simple inorganic salts, this compound presents a dual hazard profile: it possesses the acidity/corrosivity of a hydrochloride salt and the reactive instability characteristic of nitrogenous bases.
Immediate Safety Directive:
-
NEVER dispose of this compound down the drain. It is classified as very toxic to aquatic life (H400/H410).[1][3][4]
-
NEVER mix with oxidizing agents (e.g., nitric acid, permanganates) or ketones (e.g., acetone) in the waste stream.
-
PREFERRED METHOD: Commercial incineration via a licensed hazardous waste hauler.
Chemical Identity & Hazard Profile
Before initiating disposal, validate the material identity. Misidentification of hydroxylamine derivatives is a common cause of laboratory accidents.[1]
| Parameter | Data | Operational Implication |
| Chemical Name | O-Isopentylhydroxylamine hydrochloride | Also known as O-Isoamylhydroxylamine HCl |
| CAS Number | 51951-35-0 | Use for waste manifesting.[1] |
| Formula | Molecular Weight: 139.62 g/mol | |
| Physical State | White crystalline solid | Hygroscopic; protect from moisture to prevent caking. |
| Acidity | pH < 2 (in aqueous solution) | Corrosive. Requires acid-resistant containers.[1] |
| Key Hazards | Irritant (H315/H319), Sensitizer | Wear nitrile gloves and face shield. |
| Reactivity | Reducing Agent | Incompatible with Oxidizers. Risk of fire/explosion. |
Pre-Disposal Assessment: The Decision Matrix
Effective disposal depends on the physical state and purity of the waste. Use the following logic flow to determine the correct workflow.
Figure 1: Decision matrix for selecting the appropriate disposal protocol. Note that solid waste lab packing is the safest route for pure reagents.
Chemical Incompatibility & Segregation
The most critical safety step is segregation . O-Isopentylhydroxylamine HCl is a reducing agent and an amine salt.[1] Mixing it with incompatible waste streams can lead to immediate catastrophe.[1]
The "Self-Validating" Check: Before adding this waste to any container, verify the container's current contents using the diagram below.
Figure 2: Incompatibility map.[1] Note that while Acetone is often used to clean glassware, mixing it with bulk hydroxylamine salts generates heat and new chemical species (oximes).
Detailed Disposal Protocols
PROTOCOL A: Solid Waste Lab Pack (Primary Recommendation)
Best for: Expired bottles, excess pure solid, or contaminated solid debris.
Why this method? It avoids chemical manipulation.[1] Neutralizing the salt (adding base) liberates the free amine, which is an oil, more volatile, and has a potent odor. Keeping it as the HCl salt is chemically safer.[1]
-
Container Selection: Use the original container if intact.[4][5] If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a larger "Lab Pack" drum provided by your waste hauler.
-
Vermiculite: Surround the inner container with vermiculite or similar absorbent to cushion and absorb potential leaks.
PROTOCOL B: Liquid Waste Segregation
Best for: Solutions in water or alcohol.
-
pH Check: Verify the pH of the waste stream. It will likely be acidic (pH 2-4).[1]
-
Segregation: Do NOT combine with the general "Organic Solvent" drum if that drum contains acetone or other ketones (common in HPLC waste).
-
Dedicated Container: Use a dedicated waste bottle labeled "Acidic Organic Amines."
-
Storage: Store in a secondary containment tray away from oxidizing acids (like Nitric acid waste).
PROTOCOL C: Spill Management (Immediate Action)
Scenario: You dropped a 50g bottle on the floor.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible, use a P95/P100 dust mask.
-
Containment: Do not dry sweep (creates dust).[1] Cover the spill with Soda Ash (Sodium Carbonate) or a commercial acid neutralizer.[1]
-
Observation: You may see slight bubbling as the HCl is neutralized.
-
-
Cleanup: Once neutralized (pH paper test shows pH 6-8), scoop the wet slurry into a hazardous waste bag.
-
Surface Decontamination: Wipe the area with water and soap. Do not use bleach (hypochlorite reacts with amines to form chloramines, which are toxic/explosive).
Regulatory Compliance (USA - RCRA)[1]
While you must consult your local EHS officer for site-specific codes, the following RCRA considerations typically apply:
-
Characteristic of Corrosivity (D002): Applicable if the waste is aqueous and pH < 2.0.
-
Characteristic of Reactivity (D003): While less common for the salt, authorities may classify hydroxylamine derivatives as reactive due to potential instability.
-
P-Listed/U-Listed: O-Isopentylhydroxylamine is not explicitly P or U listed, but must be treated as characteristic hazardous waste.[1]
Documentation Requirement: Ensure the Safety Data Sheet (SDS) is attached to the waste manifest.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536481, O-Isopentylhydroxylamine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards.
Sources
- 1. O-Isopentylhydroxylamine | C5H13NO | CID 536481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. O-Isopentylhydroxylamine hydrochloride - Lead Sciences [lead-sciences.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Personal Protective Equipment (PPE) & Handling Guide: O-Isopentylhydroxylamine Hydrochloride
CAS: 144560-68-3 Chemical Class: Alkoxyamine Salt / Hydroxylamine Derivative Primary Hazard Profile: Corrosive (Skin/Eye), Skin Sensitizer, Specific Target Organ Toxicity (Blood/Spleen).
Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling O-isopentylhydroxylamine hydrochloride requires a shift in mindset from "routine organic salt" to "potent biological effector." While the isopentyl group reduces volatility compared to parent hydroxylamine, the hydrochloride salt form presents a dual hazard:
-
Physical Corrosivity: As an acidic salt, it hydrolyzes on contact with moisture (mucous membranes, sweat) to release hydrochloric acid and the free alkoxyamine.
-
Systemic Toxicity: Hydroxylamine derivatives are potent Type II toxins. They act as haptenizing agents (causing severe allergic sensitization) and, if absorbed, can induce methemoglobinemia (impairing blood oxygen transport).
The Golden Rule: Treat this compound as a "dust-generating corrosive." Your primary engineering control is the Fume Hood; your secondary defense is the PPE described below.
PPE Selection Matrix
The following PPE standards are non-negotiable for handling >50 mg quantities.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses fail against airborne particulates. The acidic dust causes immediate corneal opacity upon contact with tear fluid. |
| Dermal (Hand) | Double Nitrile Gloves (Min. 5 mil outer) | Breakthrough Time: >480 min. Hydroxylamine salts can permeate thin latex. Double gloving creates a sacrificial layer against mechanical tears during weighing. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Critical: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum. The dust is a respiratory sensitizer. |
| Body | Lab Coat (High-neck, snap closure) | Prevents "neck-gap" exposure. Cotton/poly blends are sufficient unless handling kilogram quantities (then Tyvek® is required). |
Operational Protocol: Safe Handling Lifecycle
Phase A: Storage & Reception[1][2]
-
Hygroscopic Management: This salt is hygroscopic.[1] Store in a desiccator or under inert gas (Nitrogen/Argon). Moisture absorption leads to "caking," which forces researchers to scrape the solid—generating dangerous airborne dust.
-
Segregation: Store away from oxidizing agents and carbonyl compounds (aldehydes/ketones), as accidental mixing can trigger exothermic condensation or redox reactions.
Phase B: Weighing & Solubilization (High Risk)
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Alkoxyamine salts are prone to static charge, causing particles to "jump" onto gloves and cuffs.
-
The "Wetting" Technique:
-
Tare the receiving vessel containing the solvent first (if possible) or use a weighing boat with a funnel neck.
-
Transfer solid gently.
-
Immediately cap the vessel before removing it from the balance enclosure.
-
Wipe Down: Wipe the exterior of the reagent bottle with a damp paper towel (neutralizes dust) before returning it to storage.
-
Phase C: Reaction Monitoring
-
The "Free-Basing" Risk: If your protocol involves neutralizing the HCl salt (e.g., adding Pyridine or Triethylamine), be aware that you are generating the free amine in situ. The free base is significantly more volatile and skin-permeable than the salt. Increase ventilation velocity during neutralization steps.
Emergency Response & Exposure Control
Exposure Scenarios[1][2][4][5][6][7][8]
-
Ocular Contact: Immediate irrigation for 15 minutes .[2] Time is tissue; acidic hydrolysis causes irreversible scarring within seconds.
-
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol; it enhances transdermal absorption of the amine moiety.
-
Spill Cleanup:
-
Dry Spill: Do not dry sweep. Cover with a wet paper towel to dampen, then scoop into a waste container.
-
Wet Spill: Absorb with vermiculite or sand. Neutralize surface with weak sodium bicarbonate solution.
-
Disposal Logistics
-
Waste Stream: Segregate as "Toxic Organic - Amine."
-
Incompatibility: Never dispose of in the same container as oxidizing acids (Nitric, Chromic) or heavy metals, as hydroxylamine derivatives can form unstable metal complexes or explosive salts.
Visualizing the Safety Workflow
The following diagram illustrates the "Self-Validating Safety Loop" for handling this compound. It emphasizes that safety checks must occur before the chemical leaves the containment zone.[4]
Figure 1: The Safe Handling Loop ensures that the risk of dust generation (caking) is mitigated before the bottle is even opened.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: O-Isobutylhydroxylamine hydrochloride (Structural Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
